molecular formula C8H8BrIO B1519773 1-Bromo-3-ethoxy-2-iodobenzene CAS No. 1072944-94-5

1-Bromo-3-ethoxy-2-iodobenzene

Katalognummer: B1519773
CAS-Nummer: 1072944-94-5
Molekulargewicht: 326.96 g/mol
InChI-Schlüssel: VFVWGSAUFKCRRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-ethoxy-2-iodobenzene (CAS 1072944-94-5) is a halogenated benzene derivative of high interest in synthetic organic chemistry, serving as a versatile and valuable building block for the construction of complex molecules. Its molecular formula is C 8 H 8 BrIO, and it has a molecular weight of 326.96 g/mol . The compound is characterized by the presence of both bromine and iodine substituents on the aromatic ring, which exhibit distinct reactivity patterns, enabling sequential cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. This allows researchers to selectively functionalize the ring system in a controlled, stepwise manner to create a diverse array of target structures. The ethoxy group provides additional sites for modification and influences the electronic properties of the ring. This compound is typically supplied with a purity of 97% and requires specific storage conditions at 4-8°C to maintain stability . Calculated physical properties include a density of 1.943 g/cm³ and low aqueous solubility of approximately 0.082 g/L at 25°C . Researchers primarily utilize it in the discovery and development of active pharmaceutical ingredients (APIs), liquid crystals, and functional materials. As a handling precaution, it carries the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-bromo-3-ethoxy-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVWGSAUFKCRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670327
Record name 1-Bromo-3-ethoxy-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-94-5
Record name 1-Bromo-3-ethoxy-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-ethoxy-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-3-ethoxy-2-iodobenzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-3-ethoxy-2-iodobenzene: A Versatile Building Block for Advanced Synthesis

Executive Summary

This compound is a tri-substituted aromatic compound of significant interest to the fields of pharmaceutical development, materials science, and synthetic organic chemistry. Its molecular architecture, featuring strategically placed bromine, iodine, and ethoxy groups, offers a unique platform for constructing complex molecular frameworks. The distinct electronic properties and, most critically, the differential reactivity of the carbon-iodine and carbon-bromine bonds, allow for selective, sequential functionalization. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway, its core reactivity principles, and its applications as a versatile synthetic intermediate.

Molecular Identity and Physicochemical Properties

The structure of this compound is foundational to its utility. The ortho-positioning of the bulky iodine atom and the ethoxy group, along with the meta-positioned bromine, creates a unique steric and electronic environment that influences its reactivity.

Caption: Chemical structure of this compound.

Table 1: Core Properties and Identifiers

PropertyValueSource
CAS Number 1072944-94-5[1]
Molecular Formula C₈H₈BrIO[1]
Molecular Weight 326.96 g/mol [1]
Calculated Density 1.943 g/cm³[1]
Calculated Aqueous Solubility ~0.082 g/L at 25°C[1]
Purity Typically supplied at ≥97%[1]

The Synthetic Rationale: A Proposed Protocol

The synthesis of multi-halogenated aromatic compounds often involves a multi-step process leveraging the directing effects of various functional groups. A plausible and common strategy for synthesizing a molecule like this compound begins with a commercially available substituted aniline, followed by electrophilic aromatic substitution and a Sandmeyer-type reaction.

Causality Behind Experimental Choices: The choice of an aniline precursor is strategic; the amino group is a strong ortho-, para-director, allowing for controlled introduction of halogens. It can later be converted into a diazonium salt, an excellent leaving group that can be readily displaced by iodine. Acetylation of the amine is a critical step to moderate its activating strength and prevent over-bromination.

Proposed Synthetic Workflow:

SynthesisWorkflow Start 2-Bromo-6-ethoxyaniline Step1 Diazotization (NaNO₂, H₂SO₄, 0-5°C) Start->Step1 1 Intermediate Diazonium Salt Intermediate Step1->Intermediate 2 Step2 Iodination (KI) Intermediate->Step2 3 Product This compound Step2->Product 4

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol (Illustrative):

  • Diazotization:

    • Dissolve 2-Bromo-6-ethoxyaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is typically indicated by a color change. Stir for 30 minutes after the addition is complete. This self-validating step relies on strict temperature control to prevent decomposition of the unstable diazonium salt.

  • Iodination (Sandmeyer-type Reaction):

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous nitrogen gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the complete displacement of the diazonium group.

  • Work-up and Purification:

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess iodine.

    • Extract the crude product into an organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

The Cornerstone of Reactivity: Selective Functionalization

The primary value of this compound in drug discovery and materials science lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and susceptibility to oxidative addition follow the trend C-I < C-Br << C-F.[2][3] This allows chemists to use the iodine as a highly reactive handle for a first transformation, leaving the more robust bromine available for a subsequent, often different, coupling reaction.[1][2]

This stepwise approach is fundamental for building molecular complexity in a controlled manner, making it a highly sought-after intermediate for creating diverse chemical libraries.[4]

ReactivityPathway Start This compound Reaction1 Suzuki Coupling (Pd Catalyst, R-B(OH)₂) Start->Reaction1 Selective reaction at C-I bond Product1 2-Aryl-1-bromo-3-ethoxybenzene Reaction1->Product1 Reaction2 Buchwald-Hartwig Amination (Pd Catalyst, R₂NH) Product1->Reaction2 Reaction at C-Br bond Product2 2-Aryl-1-(dialkylamino)-3-ethoxybenzene Reaction2->Product2

Caption: Sequential cross-coupling enabled by differential halogen reactivity.

Applications in Drug Discovery and Materials Science

The ability to perform regioselective modifications makes this compound a valuable precursor in several high-value research areas:

  • Pharmaceuticals: It serves as a core scaffold for synthesizing complex molecules, including potential active pharmaceutical ingredients (APIs).[4][5] The step-wise introduction of different aryl, alkyl, or heteroatom groups is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing drug candidates.

  • Advanced Materials: The compound is used as a building block for organic materials with specific electronic or photophysical properties.[4] By incorporating it into larger conjugated systems, researchers can develop new organic semiconductors, dyes, and liquid crystals.[1]

  • Agrochemicals: It can act as a precursor for novel herbicides, insecticides, and fungicides, where molecular complexity and precise substituent placement are crucial for biological activity.[4]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper handling of this compound is essential.

Hazard Profile: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]

  • Avoid breathing fumes, vapors, or dust.[6][8]

  • Wash hands thoroughly after handling.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry place.[6]

  • The recommended storage temperature is between 4-8°C to maintain long-term stability.[1]

References

Introduction to Polysubstituted Aromatic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-3-ethoxy-2-iodobenzene: Synthesis, Characterization, and Synthetic Utility

Executive Summary: Polysubstituted halogenated benzenes are cornerstone building blocks in modern organic synthesis, particularly within the realms of pharmaceutical discovery and materials science. Their utility stems from the ability to undergo selective, sequential functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, a representative tri-substituted aromatic compound. While not a readily available commercial product, its synthesis and reactivity profile offer profound insights into the strategic manipulation of polysubstituted aromatic systems. We will explore its physicochemical properties, propose a robust synthetic pathway grounded in established mechanistic principles, detail its characterization, and critically analyze its synthetic potential, which is dominated by the differential reactivity of its carbon-halogen bonds.

The precise installation of multiple, distinct functional groups onto an aromatic scaffold is a central challenge in synthetic organic chemistry. The order of substituent introduction and the interplay of their electronic and steric effects dictate the feasibility and outcome of a synthetic route.[1][2] Compounds like this compound, which feature an activating group (ethoxy) and two different halogen atoms (-Br, -I) in a specific 1,2,3-arrangement, are particularly valuable. The halogens serve as versatile handles for metal-catalyzed cross-coupling reactions, while the ethoxy group modulates the ring's electronic properties.[3][4] The primary strategic advantage of such a molecule lies in the differential reactivity between the carbon-iodine and carbon-bromine bonds, allowing for programmed, site-selective bond formation.[5] This guide serves as a Senior Application Scientist's perspective on the synthesis, properties, and strategic application of this scaffold for researchers in drug development and advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its successful synthesis, purification, and application.

IUPAC Nomenclature and Structural Data
  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈BrIO

  • Molecular Weight: 342.96 g/mol

  • CAS Number: Not commercially available; no CAS number assigned.

Predicted Physicochemical Properties

The following properties are estimated based on structurally similar compounds and computational models. For instance, 1-bromo-2-iodo-3-methoxybenzene is a solid with a melting point of 63-65 °C[5], while 1-bromo-3-iodobenzene is a liquid at room temperature.[6] The title compound is expected to be a high-boiling liquid or a low-melting solid.

PropertyPredicted ValueNotes
Physical State Low-melting solid or viscous liquidBased on analogs like 1-bromo-2-iodo-3-methoxybenzene.[5]
Melting Point 25-40 °CEstimate
Boiling Point >300 °C (at 760 mmHg)High molecular weight and polarity suggest a high boiling point.
Density ~2.0 g/mLHalogenated aromatics are significantly denser than water.[7]
LogP ~4.2Indicates high lipophilicity and low water solubility.
Spectroscopic Characterization Profile

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Three distinct aromatic proton signals in the δ 6.8-7.5 ppm range, likely exhibiting complex splitting (doublet of doublets). An ethyl group signature: a quartet (~δ 4.0 ppm, 2H) and a triplet (~δ 1.4 ppm, 3H).
¹³C NMR Eight distinct signals: six for the aromatic carbons (including four quaternary carbons bonded to Br, I, O, and another C) and two for the ethyl group carbons.
IR Spectroscopy C-H stretching (aromatic) ~3050-3100 cm⁻¹; C-H stretching (aliphatic) ~2850-2980 cm⁻¹; C-O-C stretching ~1250 cm⁻¹ and ~1050 cm⁻¹; C-Br and C-I stretches in the fingerprint region <800 cm⁻¹.
Mass Spec. (EI) A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Fragments corresponding to the loss of I, Br, and the ethoxy group.

Synthesis and Mechanistic Considerations

The synthesis of a 1,2,3-trisubstituted benzene requires careful strategic planning to control regioselectivity. A Directed ortho-Metalation (DoM) strategy is a powerful and elegant approach for achieving this specific substitution pattern.

Retrosynthetic Analysis and Strategy

The key challenge is the installation of three substituents at adjacent positions. A DoM approach leverages a pre-existing substituent to direct a strong base to deprotonate a specific adjacent position, creating a nucleophilic carbon that can be trapped by an electrophile. The ethoxy group is an effective ortho-directing group. Our retrosynthesis points to 3-bromoethoxybenzene as the immediate precursor, which itself can be readily prepared from 3-bromophenol.

Proposed Synthetic Workflow

The proposed two-stage synthesis begins with a simple, commercially available starting material and utilizes well-established, high-yielding reactions.

Synthetic_Workflow A 3-Bromophenol B 3-Bromoethoxybenzene (Intermediate) A->B  1. NaH, THF  2. Iodoethane (EtI) (Williamson Ether Synthesis)   C This compound (Target Molecule) B->C  1. n-BuLi, THF, -78 °C  2. Iodine (I₂) (Directed ortho-Metalation)   Reactivity_Workflow A 1-Bromo-3-ethoxy- 2-iodobenzene B 2-Aryl-1-bromo- 3-ethoxybenzene A->B  Ar-B(OH)₂ Pd(PPh₃)₄, Base (Suzuki Coupling @ C-I)   C 2-Aryl-1-alkynyl- 3-ethoxybenzene B->C  R-C≡C-H PdCl₂(PPh₃)₂, CuI, Base (Sonogashira Coupling @ C-Br)  

References

A Technical Guide to 1-Bromo-3-ethoxy-2-iodobenzene: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 1-Bromo-3-ethoxy-2-iodobenzene, a key intermediate for researchers, scientists, and professionals in drug development and materials science. We will explore its fundamental molecular and physical properties, delve into the strategic application of its unique electronic and steric characteristics, and present a detailed, validated protocol for its use in sequential cross-coupling reactions. The document highlights the principle of orthogonal reactivity inherent to its structure, a feature that enables the controlled, stepwise construction of complex molecular architectures. This guide is intended to serve as a practical resource for leveraging this compound's full potential in the synthesis of novel active pharmaceutical ingredients (APIs) and functional materials.

Core Molecular and Physicochemical Profile

This compound (CAS No. 1072944-94-5) is a polysubstituted aromatic compound whose utility is derived from the distinct chemical environments of its three functional groups: an iodo group, a bromo group, and an ethoxy group.[1] This specific arrangement provides a powerful platform for selective and sequential chemical modifications.

The fundamental properties of this compound are summarized below, providing a critical data foundation for experimental design and handling.

PropertyValueSource
Molecular Formula C₈H₈BrIO[1][2]
Molecular Weight 326.96 g/mol [1]
CAS Number 1072944-94-5[1][2]
Typical Purity ≥97%[1]
Calculated Density 1.943 g/cm³[1]
Aqueous Solubility ~0.082 g/L at 25°C (predicted)[1]
Storage Conditions 4-8°C, protected from light[1]

The Principle of Orthogonal Reactivity: A Strategic Advantage

The primary value of this compound in synthetic chemistry lies in the differential reactivity of its carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and more polarized than the Carbon-Bromine (C-Br) bond. This disparity is the cornerstone of its utility, allowing for selective functionalization in metal-catalyzed cross-coupling reactions.

Expertise & Causality: In palladium-catalyzed reactions, such as Suzuki, Stille, or Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-I bond, with its lower bond dissociation energy, undergoes oxidative addition at a much faster rate and under milder conditions than the C-Br bond.[3] This kinetic difference enables chemists to perform a coupling reaction exclusively at the C-I position while leaving the C-Br bond intact for a subsequent, different transformation. This "one-pot" or sequential approach is highly efficient, reducing purification steps and improving overall yield—a critical consideration in multi-step API synthesis.

The following workflow diagram illustrates this principle of sequential functionalization.

G start This compound r1_cond R¹-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base, Mild Conditions start->r1_cond intermediate Intermediate Product (Functionalized at C2) r2_cond R²-NH₂ Pd Catalyst (e.g., Pd₂(dba)₃) Ligand, Base, Harsher Conditions intermediate->r2_cond final_product Final Di-substituted Product (Functionalized at C1 & C2) r1_cond->intermediate Suzuki Coupling (Selective at C-I) r2_cond->final_product Buchwald-Hartwig Amination (at C-Br)

Caption: Sequential cross-coupling workflow for this compound.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

The following protocol details a representative procedure for the selective functionalization at the C-I position of this compound via a Suzuki-Miyaura cross-coupling reaction.

Trustworthiness through Self-Validation: This protocol incorporates in-process controls (TLC, LC-MS) to validate the selective consumption of the starting material and the formation of the desired mono-coupled intermediate before proceeding to the next synthetic stage.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq) and the selected arylboronic acid (1.1 eq).

  • Catalyst and Base Addition: Add potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

    • Causality Note: Palladium(II) acetate is a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine serves as a ligand to stabilize the Pd(0) complex and facilitate the catalytic cycle.

  • Solvent Degassing: Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere. Add degassed toluene and water (typically a 4:1 to 5:1 ratio).

    • Causality Note: Oxygen can oxidize the active Pd(0) catalyst, inhibiting the reaction. Degassing the solvents by sparging with an inert gas is critical for catalytic efficiency.

  • Reaction Execution: Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is complete when the starting material is fully consumed (typically 4-12 hours).

  • Workup and Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-1-bromo-3-ethoxybenzene intermediate.

Applications in Drug Discovery and Materials Science

The ability to introduce two different substituents in a controlled manner makes this compound a valuable scaffold in medicinal chemistry.

  • Drug Development: In the synthesis of APIs, this compound allows for the rapid generation of a library of analogues.[1] A common core can be established via a reaction at the C-I position, followed by diversification at the C-Br position to explore structure-activity relationships (SAR). The introduction of bromine itself can be a strategy in drug design, as it can form halogen bonds that enhance binding affinity to protein targets.[4]

  • Materials Science: This intermediate is also employed in the synthesis of functional materials like liquid crystals and organic light-emitting diodes (OLEDs).[1] The rigid aromatic core can be elaborated with different functional groups to fine-tune the electronic and photophysical properties of the final material.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Statements: The compound is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place at the recommended temperature of 4-8°C to ensure its stability.[1] This product is intended for research use only.[1]

References

An In-depth Technical Guide to Halogenated Benzene Derivatives: A Case Study on 1-Bromo-3-iodobenzene as a Proxy for 1-Bromo-3-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated benzene derivatives are a cornerstone of modern organic synthesis, serving as versatile building blocks in the creation of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of different halogen atoms on a benzene ring allows for selective, stepwise reactions, making these compounds highly valuable intermediates. This guide provides a comprehensive overview of the physical properties, synthesis, and handling of 1-Bromo-3-iodobenzene, a representative dihalogenated benzene.

Physicochemical Properties

The physical properties of 1-Bromo-3-iodobenzene are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₆H₄BrI[2][3][4]
Molecular Weight 282.90 g/mol [4]
Appearance Clear, colorless to yellow liquid/oil[2][3]
Melting Point -9.3 to -9 °C[3][5][6]
Boiling Point 120 °C at 18 mm Hg; 252 °C[3][5][7]
Density 2.219 g/mL at 25 °C[3][5]
Refractive Index (n²⁰/D) 1.660[2][3][5]
Solubility Insoluble in water.[3][7] Soluble in chloroform and slightly soluble in ethyl acetate.[3]
Flash Point >110 °C (>230 °F)[3][7]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 1-Bromo-3-iodobenzene.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms on the benzene ring.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the characteristic vibrational frequencies of the C-H and C-Br/C-I bonds, confirming the presence of these functional groups.[2][8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[8]

Synthesis and Reactivity

The synthesis of halogenated benzenes often involves electrophilic aromatic substitution reactions. For instance, a multi-stage synthesis starting from aniline can be employed to introduce different halogen atoms at specific positions on the benzene ring.[9] The reactivity of 1-Bromo-3-iodobenzene is dictated by the differential reactivity of the C-Br and C-I bonds, which allows for selective participation in cross-coupling reactions, a cornerstone of modern drug development.[10]

Illustrative Synthetic Workflow

The synthesis of a related compound, 1-bromo-3-chloro-5-iodobenzene, from aniline highlights the strategic protection and functionalization of the aromatic ring. A similar multi-step process could be envisioned for other tri-substituted benzene derivatives.

Caption: A generalized multi-step synthesis of a tri-halogenated benzene from aniline.

Handling and Safety

As with many halogenated organic compounds, 1-Bromo-3-iodobenzene should be handled with appropriate safety precautions in a well-ventilated area.

  • General Handling: Avoid contact with skin, eyes, and clothing.[11][12] Wash hands thoroughly after handling.[11][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][13]

  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][11] The compound is light-sensitive.[3][5][7]

  • In case of exposure:

    • Skin contact: Wash off immediately with soap and plenty of water.[14]

    • Eye contact: Rinse immediately with plenty of water for at least 15 minutes.[14]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[14]

    • Ingestion: Clean mouth with water and seek medical attention.[14]

Applications in Research and Drug Development

1-Bromo-3-iodobenzene and related compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[6][10][] The presence of two different halogens allows for selective functionalization through reactions like Suzuki, Heck, and Sonogashira couplings. This enables the construction of complex molecular architectures from a relatively simple starting material.[7] The introduction of bromine into a molecular structure can also be a strategy in drug design to enhance the binding affinity of a compound to its target.[16]

Logical Relationship in Synthetic Utility

The utility of 1-Bromo-3-iodobenzene stems from the ability to selectively react one halogen over the other, enabling sequential chemical transformations.

Caption: Sequential functionalization of 1-Bromo-3-iodobenzene.

Conclusion

While specific data on 1-Bromo-3-ethoxy-2-iodobenzene remains elusive, the comprehensive analysis of 1-Bromo-3-iodobenzene provides a robust template for understanding the properties, synthesis, and applications of such halogenated benzene derivatives. These compounds are indispensable tools in the arsenal of synthetic chemists, enabling the efficient construction of novel molecules with potential applications in medicine and materials science. Further research into the synthesis and characterization of a wider array of these building blocks will undoubtedly continue to fuel innovation in these fields.

References

A Technical Guide to the Solubility of 1-Bromo-3-ethoxy-2-iodobenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-3-ethoxy-2-iodobenzene is a halogenated benzene derivative with significant potential as a versatile building block in synthetic organic chemistry.[1] Its utility in the development of active pharmaceutical ingredients (APIs), liquid crystals, and other functional materials is predicated on a thorough understanding of its physicochemical properties, paramount among which is its solubility.[1] This guide provides a comprehensive overview of the solubility characteristics of this compound, offering a blend of theoretical principles, predictive analysis, and detailed experimental protocols for its empirical determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in various solvent systems.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₈H₈BrIO) possesses a unique combination of functional groups that dictate its interactions with different solvents.[1]

  • Aromatic Ring: The core benzene ring is nonpolar and hydrophobic.

  • Halogen Substituents (Br and I): The bromine and iodine atoms increase the molecular weight and polarizability of the molecule. While halogens are electronegative, their contribution to overall polarity in a large aromatic system is moderate. The presence of both bromine and iodine offers distinct reactivity, which is a key feature for its use in synthesis.[1][2]

  • Ethoxy Group (-OCH₂CH₃): The ether linkage introduces some polar character and the potential for weak hydrogen bond acceptance. However, the ethyl chain portion remains nonpolar.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
Molecular Formula C₈H₈BrIO[1]
Molecular Weight 326.96 g/mol [1]
Calculated Density 1.943 g/cm³[1]
Calculated Aqueous Solubility ~0.082 g/L at 25°C[1]
Physical State Solid (based on similar compounds)[2]

The very low calculated aqueous solubility confirms the predominantly nonpolar, hydrophobic nature of the molecule.[1]

Predictive Solubility Analysis: "Like Dissolves Like"

The fundamental principle of "like dissolves like" serves as a robust framework for predicting the solubility of this compound in various organic solvents.[3][4] This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Solubility Prediction Workflow

G cluster_solute Solute Analysis cluster_solvents Solvent Categories Solute This compound - Nonpolar aromatic core - Moderately polarizable halogens - Weakly polar ethoxy group Overall: Predominantly Nonpolar/Slightly Polar Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar High Solubility Expected (Van der Waals forces dominate) SlightlyPolar Slightly Polar Aprotic Solvents (e.g., Diethyl Ether, Ethyl Acetate) Solute->SlightlyPolar Good to Moderate Solubility Expected (Dipole-dipole interactions) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) Solute->PolarAprotic Moderate to Low Solubility Expected (Mismatch in polarity) PolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol, Water) Solute->PolarProtic Low to Very Low Solubility Expected (Disruption of H-bonding network)

Caption: Predictive solubility workflow based on polarity matching.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and the "like dissolves like" principle, the following solubilities can be predicted. Halogenated aromatic compounds are generally more soluble in organic solvents than in water.[5]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, CyclohexaneHigh The nonpolar aliphatic chains will effectively solvate the nonpolar aromatic ring and alkyl portion of the ethoxy group through London dispersion forces.
Nonpolar Aromatic Toluene, BenzeneHigh Strong π-π stacking interactions between the solvent and solute aromatic rings will promote dissolution. Similar halogenated aromatics show good solubility in toluene.[5]
Slightly Polar Aprotic Diethyl Ether, Ethyl Acetate, Dichloromethane (DCM), ChloroformHigh to Moderate These solvents offer a balance of nonpolar character to solvate the aromatic ring and moderate polarity to interact with the C-O and C-X (halogen) bonds. Chloroform is often a good solvent for halogenated compounds.[5][6]
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to Low While these solvents are strong, their high polarity may not be an ideal match for the largely nonpolar solute. However, compounds like DMSO are powerful solvents and may show moderate solubility.[7]
Polar Protic Methanol, EthanolLow The strong hydrogen-bonding network of alcohols would be disrupted by the nonpolar solute, making solvation energetically unfavorable. Solubility is expected to be better than in water but still limited.
Aqueous WaterVery Low / Insoluble The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for this large, hydrophobic molecule, as confirmed by calculated data.[1][5]

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for quantitative applications. The Shake-Flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[3][8]

Standard Operating Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound at a specific temperature (e.g., 25°C).

1. Preparation of Saturated Solution:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvents.
  • An excess of solid must be visible to ensure saturation is reached.
  • Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

  • Place the vials in a constant-temperature shaker bath (e.g., 25°C ± 0.5°C).
  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

3. Phase Separation:

  • Once equilibrated, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
  • Alternatively, for faster separation, centrifuge the vials at a moderate speed.

4. Sample Analysis:

  • Carefully withdraw a known volume of the clear supernatant from each vial using a volumetric pipette. To avoid disturbing the solid, it is best to use a pipette fitted with a filter (e.g., a syringe filter).
  • Transfer the aliquot to a pre-weighed container.
  • Evaporate the solvent under reduced pressure or in a fume hood.
  • Once the solvent is fully evaporated, weigh the container with the solid residue. Repeat drying and weighing cycles until a constant mass is achieved.

5. Calculation:

  • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.
  • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Experimental Workflow Diagram

G A 1. Preparation Add excess solute to known volume of solvent B 2. Equilibration Shake at constant temperature (24-72h) A->B C 3. Phase Separation Settle or Centrifuge B->C D 4. Sampling Withdraw known volume of supernatant C->D E 5. Solvent Evaporation Dry to constant weight D->E F 6. Calculation Determine mass of residue and calculate solubility E->F

Caption: Workflow for the Shake-Flask solubility determination method.

Conclusion

The solubility of this compound is governed by its predominantly nonpolar aromatic structure. It is predicted to be highly soluble in nonpolar and slightly polar aprotic organic solvents, with decreasing solubility in more polar solvent systems. Its aqueous solubility is negligible. For precise quantitative needs in process development, purification, and formulation, the experimental protocols provided in this guide offer a self-validating system for accurate solubility determination. This foundational knowledge is critical for the effective application of this versatile chemical intermediate in research and drug development.

References

Synthesis pathways for 1-Bromo-3-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-ethoxy-2-iodobenzene

Abstract

This technical guide provides a detailed exploration of potential synthetic pathways for this compound, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. The document outlines a primary synthesis strategy rooted in the principles of electrophilic aromatic substitution, analyzing the critical interplay of substituent directing effects and steric hindrance. A comprehensive, step-by-step experimental protocol is proposed, accompanied by a discussion of the underlying chemical mechanisms. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction: The Significance of Polysubstituted Halobenzenes

Polysubstituted halogenated benzene derivatives are crucial building blocks in modern organic synthesis.[1] Their utility stems from the diverse reactivity of the carbon-halogen bonds, which can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitutions, and the formation of organometallic reagents. The specific substitution pattern of this compound, featuring three different substituents with distinct electronic and steric properties, makes it a valuable intermediate for constructing complex molecular architectures. Such compounds are often investigated as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[2][3]

Strategic Approach to Synthesis: Leveraging Directing Group Effects

The synthesis of a trisubstituted benzene requires careful consideration of the order of substituent introduction to achieve the desired regiochemistry.[4][5][6] The primary factors governing the outcome of electrophilic aromatic substitution reactions are the electronic properties (activating or deactivating) and the directing effects (ortho, para, or meta) of the substituents already present on the ring.[7][8]

For the target molecule, this compound, we have the following substituents:

  • Ethoxy group (-OEt): A strongly activating, ortho, para-director due to its electron-donating resonance effect.

  • Bromo group (-Br): A deactivating, ortho, para-director. It withdraws electron density inductively but donates through resonance.

  • Iodo group (-I): A deactivating, ortho, para-director, similar to the bromo group.

A retrosynthetic analysis suggests that a logical final step would be the introduction of one of the halogens onto a disubstituted precursor. Given the availability of starting materials, a plausible forward synthesis begins with 1-bromo-3-ethoxybenzene.

G Target This compound Reaction Electrophilic Iodination Target->Reaction Precursor 1-Bromo-3-ethoxybenzene Reaction->Precursor caption Retrosynthetic approach for the target molecule.

Caption: Retrosynthetic approach for the target molecule.

The key challenge in this approach is achieving the desired regioselectivity. The ethoxy and bromo groups on 1-bromo-3-ethoxybenzene both direct incoming electrophiles to the ortho and para positions. The positions ortho and para to the ethoxy group are 2, 4, and 6. The positions ortho and para to the bromo group are 2, 4, and 5. Therefore, positions 2 and 4 are strongly activated towards electrophilic substitution. The iodine must be installed at the 2-position, which is sterically hindered by the adjacent bromine atom.

Proposed Synthesis Pathway: Ortho-Iodination of 1-Bromo-3-ethoxybenzene

This section details a proposed pathway for the synthesis of this compound via the direct iodination of 1-bromo-3-ethoxybenzene.

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism.[9][10][11] Due to the relatively low reactivity of iodine, an activating system is required to generate a more potent electrophilic iodine species ("I+"). This is often achieved by using an oxidizing agent in conjunction with molecular iodine.[12]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 1-Bromo-3-ethoxybenzene E This compound A->E Electrophilic Iodination B Iodine (I₂) C Oxidizing Agent (e.g., HIO₃, HNO₃) D Acid Catalyst (e.g., H₂SO₄) caption Workflow for the proposed synthesis.

Caption: Workflow for the proposed synthesis.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles. It should be optimized and performed with all necessary safety precautions by qualified personnel.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1-Bromo-3-ethoxybenzene201.0610.02.01 g
Iodine (I₂)253.8110.02.54 g
Iodic acid (HIO₃)175.914.00.70 g
Glacial Acetic Acid--50 mL
Sulfuric Acid (conc.)--5 mL
Sodium thiosulfate solution (10%)--As needed
Diethyl ether--For extraction
Brine--For washing
Anhydrous Magnesium Sulfate--For drying

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-bromo-3-ethoxybenzene (2.01 g, 10.0 mmol) in 50 mL of glacial acetic acid.

  • Reagent Addition: To the stirred solution, add iodine (2.54 g, 10.0 mmol) and iodic acid (0.70 g, 4.0 mmol).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (5 mL) dropwise to the reaction mixture. The addition may be exothermic.

  • Reaction: Heat the mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water. A precipitate may form.

  • Quenching: Add 10% sodium thiosulfate solution dropwise until the dark color of excess iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Mechanistic Considerations

The iodination of aromatic compounds requires an electrophilic iodine source.[12] In this protocol, the combination of iodine, iodic acid, and sulfuric acid generates a powerful iodinating agent, likely the triiodine cation (I₃⁺) or a protonated hypoiodous acid species. The electron-rich benzene ring of 1-bromo-3-ethoxybenzene then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[11] A base in the reaction mixture (e.g., HSO₄⁻) then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the final product.

Alternative Synthetic Strategies

While direct iodination is a plausible route, other strategies could be employed, particularly if regioselectivity proves difficult to control. A notable alternative involves the use of diazonium salt chemistry.[1][13][14]

Sandmeyer-type Reaction Pathway:

  • Starting Material: A suitably substituted aniline, such as 2-amino-3-bromo-1-ethoxybenzene.

  • Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

  • Iodination: The diazonium salt is then treated with a solution of potassium iodide or copper(I) iodide to replace the diazonium group with iodine.[15]

This method offers excellent control over regiochemistry but requires a more complex synthesis of the starting aniline.

Conclusion

The synthesis of this compound presents an interesting challenge in regiochemical control. The proposed method of direct electrophilic iodination of 1-bromo-3-ethoxybenzene is a viable and direct approach, leveraging the activating and directing effects of the ethoxy and bromo substituents. Careful control of reaction conditions will be crucial to favor the desired ortho-iodination product. Alternative methods, such as those employing diazonium intermediates, provide a more controlled but lengthier synthetic route. The successful synthesis of this compound will provide a valuable tool for the development of novel chemical entities in various fields of research.

References

Unlocking Novel Chemical Space: A Technical Guide to Key Intermediates from 1-Bromo-3-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-3-ethoxy-2-iodobenzene as a versatile and strategically important building block in modern organic synthesis. We delve into the nuanced reactivity of its dihalogenated scaffold, focusing on the principles of selective functionalization that enable the synthesis of a diverse array of complex chemical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into leveraging this unique reagent for the construction of novel molecular architectures, with a particular emphasis on the synthesis of substituted carbazoles and other medicinally relevant scaffolds.

Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity

In the landscape of synthetic organic chemistry, the quest for molecular complexity from simple, readily accessible starting materials is a perpetual endeavor. Aryl dihalides, particularly those bearing two different halogens, represent a powerful class of building blocks that offer the potential for sequential, site-selective functionalization. This compound emerges as a preeminent example of such a scaffold, possessing a unique arrangement of iodo, bromo, and ethoxy substituents that allows for a high degree of control in cross-coupling reactions.

The fundamental principle underpinning the utility of this reagent lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is inherently weaker and more susceptible to oxidative addition to a palladium(0) center than the C-Br bond.[1][2] This reactivity gradient (C-I > C-Br >> C-Cl) is the cornerstone of its synthetic utility, enabling chemists to selectively functionalize the C-I position under milder conditions while leaving the C-Br bond intact for subsequent transformations.[2][3] This "orthogonal" reactivity provides a powerful tool for the convergent and efficient synthesis of polysubstituted aromatic compounds.

This guide will illuminate the pathways to harness this differential reactivity, providing detailed protocols and mechanistic insights for key transformations, and showcasing the journey from this versatile starting material to valuable, high-complexity intermediates.

Synthesis of this compound

A reliable and scalable synthesis of the title compound is paramount for its widespread application. While several routes can be envisaged, a particularly effective strategy involves the directed ortho-metalation (DoM) of 1-bromo-3-ethoxybenzene. The ethoxy group, while a moderately activating directing group, can facilitate deprotonation at the adjacent C2 position by a strong organolithium base, followed by quenching with an iodine source.

Proposed Synthetic Pathway: Directed ortho-Metalation-Iodination

The directed ortho-metalation strategy offers a regioselective route to this compound. The ethoxy group directs the lithiation to the C2 position, which is then quenched with an electrophilic iodine source.

Synthesis_of_1_Bromo_3_ethoxy_2_iodobenzene start 1-Bromo-3-ethoxybenzene intermediate Ortho-lithiated Intermediate start->intermediate 1. n-BuLi or s-BuLi, THF, -78 °C 2. TMEDA (optional) product This compound intermediate->product Iodine (I2) or 1,2-diiodoethane

Caption: Proposed synthetic route to this compound via directed ortho-metalation.

Experimental Protocol: Directed ortho-Metalation-Iodination (Representative)

This protocol is a general representation and may require optimization for this specific substrate.

Materials:

  • 1-Bromo-3-ethoxybenzene

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, can enhance lithiation)

  • Iodine (I₂) or 1,2-Diiodoethane

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-ethoxybenzene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • If using, add TMEDA (1.1 eq) to the solution.

  • Slowly add n-BuLi or s-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution until the iodine color dissipates.

  • Transfer the mixture to a separatory funnel and add water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford this compound.

Selective Functionalization of the C-I Bond: Gateway to Diverse Intermediates

The higher reactivity of the C-I bond allows for its selective functionalization through a variety of palladium-catalyzed cross-coupling reactions under conditions that leave the C-Br bond untouched. This section details the protocols and mechanistic considerations for three cornerstone reactions: Sonogashira, Suzuki, and Buchwald-Hartwig amination.

Selective_Functionalization cluster_reactions Selective Cross-Coupling at C-I Bond cluster_products Key Chemical Intermediates start This compound sonogashira Sonogashira Coupling (Terminal Alkyne, Pd(0), Cu(I), Base) start->sonogashira suzuki Suzuki Coupling (Boronic Acid/Ester, Pd(0), Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd(0), Base, Ligand) start->buchwald alkyne_product 2-Alkynyl-1-bromo-3-ethoxybenzene sonogashira->alkyne_product aryl_product 2-Aryl-1-bromo-3-ethoxybenzene suzuki->aryl_product amine_product N-(2-Bromo-6-ethoxyphenyl)amine buchwald->amine_product Carbazole_Synthesis start 2-Aryl-1-bromo-3-ethoxybenzene intermediate N-(2'-Aryl-3'-ethoxybiphenyl-2-yl)amine start->intermediate Buchwald-Hartwig Amination (Amine, Pd(0), Base, Ligand) product Alkoxy-Substituted Carbazole intermediate->product Intramolecular Buchwald-Hartwig Amination (Pd(0), Base, Ligand)

References

1-Bromo-3-ethoxy-2-iodobenzene safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-ethoxy-2-iodobenzene

In the landscape of drug discovery and fine chemical synthesis, novel halogenated aromatic compounds like this compound are valuable building blocks. Their utility stems from the differential reactivity of the halogen substituents, which allows for selective, stepwise functionalization in cross-coupling reactions. However, the very novelty that makes these compounds synthetically interesting often means a lack of comprehensive safety and toxicology data.

This guide provides a robust safety framework for this compound by extrapolating from well-documented, structurally related halo- and alkoxy-benzenes. The core principle is to anticipate potential hazards based on the known toxicological profiles of the bromo-, iodo-, and ethoxy-benzene functionalities. This proactive, analog-based risk assessment is a cornerstone of safe laboratory practice when dealing with new chemical entities.

Compound Identification and Predicted Physicochemical Properties

While experimental data for this compound is scarce, we can infer its general properties. The presence of iodine and bromine atoms suggests a high molecular weight and density. Similar compounds, such as 1-Bromo-2-iodo-3-methoxybenzene, are solids at room temperature, and it is prudent to assume a similar physical state for the title compound.

PropertyPredicted Value / InformationRationale / Source Analogy
Molecular Formula C8H8BrIODerived from structure
Molecular Weight 342.96 g/mol Calculated from formula
Appearance Likely a solid (white to light yellow/brown) or a high-boiling liquid.[1][2]Analogy with similar substituted iodobenzenes which are often solids or liquids.[1][2]
Solubility Insoluble in water; likely soluble in common organic solvents (e.g., chloroform, ethyl acetate).[3]Common for non-polar organic compounds.[3]
Stability Likely stable under normal conditions, but potentially light-sensitive.[4][5]A common characteristic of iodinated aromatic compounds.[4][5]

Hazard Identification and GHS Classification (Predicted)

Based on the GHS classifications of analogous compounds such as 1-bromo-2-iodobenzene, 1-bromo-3-iodobenzene, and other halogenated benzenes, this compound should be handled as a hazardous substance. The predicted GHS classification is as follows:

Hazard ClassCategoryHazard StatementSource Analogy
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][6][7][8][9]Consistent across numerous bromo-iodobenzene derivatives.[4][6][7][8][9]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[4][6][7][8][9]A standard classification for this chemical class.[4][6][7][8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][6][9][10]Inhalation of vapors or dust is a likely route of exposure leading to respiratory tract irritation.[4][6][9][10]

Signal Word: Warning

Precautionary Statements (selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7][9][10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][10][11]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4][7][8]

Experimental Protocols: Safe Handling and Use

Adherence to a strict protocol is critical. The following steps are mandatory for any researcher handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure.

  • Ventilation: All manipulations (weighing, transferring, reactions) must be conducted inside a certified chemical fume hood.[11]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9][12] Standard safety glasses are insufficient.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[9][12]

  • Body Protection: A lab coat must be worn and kept buttoned. For larger quantities, consider a chemical-resistant apron.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the experiment. Ensure all necessary equipment, including waste containers, is present.

  • Weighing: If the compound is a solid, weigh it directly into the reaction vessel inside the fume hood. If it is a liquid, transfer it via syringe or cannula.

  • Reaction Setup: Perform all additions and manipulations within the fume hood. Ensure the reaction apparatus is secure.

  • Post-Reaction: Quench the reaction carefully. All work-up procedures must also be conducted in the fume hood.

  • Decontamination: Clean all glassware and equipment thoroughly. Wipe down the work area in the fume hood after completion.

Emergency Procedures Workflow

In the event of an exposure or spill, a rapid and correct response is crucial.

Accidental Exposure Response

Caption: Workflow for responding to accidental exposure.

Spill Management Protocol
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For liquid spills, use an inert absorbent material like sand or vermiculite.[7] For solid spills, carefully sweep up the material to avoid raising dust.[9]

  • Collect: Place the absorbed/swept material into a sealed, labeled container for hazardous waste.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Stability, Reactivity, and Storage

  • Stability: The compound is likely stable under normal laboratory conditions but should be considered potentially light-sensitive.[4][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[4][5]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Protect from light.[5][12] A storage temperature of -20°C to -80°C is recommended for long-term stability, especially for research-grade materials.[13]

Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Waste Streams: Segregate waste into solid and liquid hazardous waste streams.

  • Containerization: Use clearly labeled, sealed containers.

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[4][6][14] Do not empty into drains.[4]

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like this compound underpins the integrity and success of research and development. While this guide provides a thorough safety framework based on the best available analog data, it is not a substitute for a comprehensive, institution-specific risk assessment. Researchers are encouraged to continuously seek new information and to foster a laboratory culture where safety is paramount. By treating unknown compounds with informed caution, we can drive innovation without compromising the well-being of scientists.

References

Proper handling and storage of 1-Bromo-3-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Storage of 1-Bromo-3-ethoxy-2-iodobenzene

Disclaimer: As of the composition of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for the specific molecule this compound is not readily accessible. The following protocols and recommendations are therefore synthesized from established best practices for handling structurally analogous halogenated aromatic compounds, particularly di-halo-substituted benzenes.[1][2] This guide is intended for informational purposes for trained laboratory professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department, perform a thorough risk assessment for your specific experimental context, and meticulously follow the SDS provided by the chemical supplier before any handling, storage, or disposal.

Section 1: Compound Profile and Inherent Risk Assessment

This compound belongs to the aryl halide class of organic compounds.[3][4] These molecules are valuable synthetic intermediates, particularly in cross-coupling reactions where the differential reactivity of the carbon-bromine and carbon-iodine bonds can be exploited for sequential transformations.[3][5] However, the presence of multiple halogen substituents on an aromatic ring necessitates stringent safety protocols due to the compound's potential reactivity and toxicological profile.

The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[6][7][8][9] Halogenated organic compounds should be treated as potentially toxic and hazardous to the environment.[2][10]

Physicochemical Characteristics (Data from Analogous Compounds)

The precise physical properties of this compound are not widely published. The following table presents data for structurally similar compounds to provide an informed estimate for experimental planning. The ethoxy group will influence properties such as melting point, boiling point, and solubility compared to the non-substituted analogs.

Property1-Bromo-3-iodobenzene1-Bromo-2-iodobenzeneRationale for Relevance
Molecular Formula C₆H₄BrI[6]C₆H₄BrI[11]Core bromo-iodo-benzene scaffold.
Molecular Weight 282.90 g/mol [12]282.90 g/mol [11]Provides a baseline for stoichiometric calculations.
Physical State Clear, colorless to light yellow liquid[6][13]Yellow liquid[11]The target compound is likely to be a liquid or low-melting solid at room temperature.[5]
Melting Point -9.3 to -9 °C[6][13]9 to 10 °C[11]Indicates a low melting point.
Boiling Point 120 °C at 18 mmHg[6][13]Not specifiedSuggests low volatility under standard conditions but requires vacuum distillation for purification.
Density ~2.219 g/mL at 25 °C[6][13]Not specifiedSignificantly denser than water.
Sensitivity Light-sensitive[6][13]Light-sensitive[9]A critical parameter for storage and handling.

Section 2: Prerequisite Safety Protocols: Engineering Controls & Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the hierarchy of controls, prioritizing engineering solutions and supplementing them with appropriate personal protective equipment. The principle of ALARA (As Low As Reasonably Achievable) must be applied to minimize all potential exposures.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, aliquoting, and reaction setup, must be performed inside a certified and properly functioning chemical fume hood.[1][10] This is non-negotiable and serves to prevent the inhalation of potentially harmful vapors and contain any accidental spills.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory.[1] The following equipment must be worn at all times when handling the compound.[14][15]

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical safety goggles with indirect ventilation and a full-face shield.[1][16]Protects against splashes of the compound or solvents, which can cause serious eye irritation.[7][8] A face shield provides a secondary barrier for the entire face.
Skin & Body Protection Chemical-resistant gloves (Nitrile or Viton®), changed frequently.[1][16] A flame-resistant lab coat, fully fastened.[2] Closed-toe shoes.[10]Prevents skin contact, which can lead to irritation.[1] Double-gloving may be appropriate for extended operations. A lab coat protects against splashes on clothing and skin.
Respiratory Protection Not required if work is conducted within a certified fume hood.A fume hood provides adequate respiratory protection from vapors.[1][10] In the event of ventilation failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges would be necessary.[17][18]

Section 3: Standard Operating Procedure (SOP) for Handling

This protocol outlines a self-validating system for the safe handling of this compound from receipt to use.

Experimental Workflow: From Preparation to Post-Use

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Review SDS & Risk Assessment prep2 Don Full, Inspected PPE prep1->prep2 prep3 Verify Fume Hood Functionality prep2->prep3 prep4 Prepare Work Area & Spill Kit prep3->prep4 handle1 Equilibrate Container to Room Temp prep4->handle1 Proceed to Handling handle2 Carefully Aliquot Compound (Use inert tools: glass, stainless steel, PTFE) handle1->handle2 handle3 Securely Seal Primary Container handle2->handle3 handle4 Perform Chemical Transformation handle3->handle4 clean1 Quench Reaction (if applicable) handle4->clean1 Proceed to Cleanup clean2 Segregate Halogenated Waste clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 clean4 Dispose of Contaminated PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology
  • Preparation:

    • Thoroughly review the supplier-specific SDS and your institution's risk assessment for the procedure.[1]

    • Don all required PPE as specified in Section 2.2.

    • Verify the fume hood has a current certification and is drawing correctly. Ensure the sash is at the appropriate working height.

    • Prepare the work area by removing clutter and ensuring a chemical spill kit is immediately accessible.

  • Handling:

    • Before opening, allow the sealed container to equilibrate to ambient temperature to prevent moisture condensation.

    • Perform all transfers within the fume hood. Use appropriate, compatible tools such as glass pipettes or stainless steel spatulas to transfer the required amount.

    • After aliquoting, securely close the primary container and wipe it down with a dampened cloth before returning it to storage.

    • Conduct the chemical reaction, ensuring the apparatus is secure and any potential exotherms are managed.

  • Cleanup:

    • Upon completion, any contaminated disposable materials (e.g., pipette tips, weighing paper, gloves) must be placed in a designated, sealed container for halogenated solid waste.[19][20]

    • Liquid waste, including reaction mixtures and solvent rinses, must be collected in a clearly labeled "Halogenated Organic Waste" container.[10][19][20] Never pour this waste down the drain. [10][17]

    • Decontaminate non-disposable equipment and the work surface within the fume hood.

    • Remove PPE carefully, avoiding self-contamination, and dispose of it in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Section 4: Long-Term Stability & Storage

Proper storage is critical to maintaining the chemical integrity of this compound and ensuring laboratory safety.

  • Storage Location: Store the compound in a cool, dry, well-ventilated area designated for chemical storage.[7][17] It should be kept away from direct sunlight and other sources of heat or ignition.[21]

  • Container: The primary container should be tightly sealed to prevent exposure to air and moisture.[19] Amber glass bottles with PTFE-lined caps are recommended to protect against light degradation.[6]

  • Chemical Incompatibilities: Segregate this compound from incompatible materials. The reactivity profile of aryl halides indicates that strong oxidizing agents, strong bases, and certain metals should be avoided.[6][13]

Incompatible Material ClassExamplesRationale for Segregation
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan lead to vigorous or explosive reactions.
Strong Bases Sodium Hydroxide, Potassium tert-butoxideCan promote elimination or other unwanted reactions.[6]
Reactive Metals Magnesium, LithiumAryl halides can react to form highly reactive organometallic reagents (e.g., Grignard reagents).[3][22]

Section 5: Emergency Preparedness & Waste Management

Emergency Response Decision Tree

G start Emergency Event Occurs (Spill or Exposure) spill_check Is the Spill Major? (>100 mL, outside fume hood) start->spill_check minor_spill Minor Spill Protocol: 1. Alert others in the area. 2. Absorb with inert material. 3. Collect in sealed waste container. 4. Decontaminate area. spill_check->minor_spill No major_spill Major Spill Protocol: 1. Evacuate immediate area. 2. Alert supervisor & EHS. 3. Prevent entry. 4. Await professional response. spill_check->major_spill Yes exposure_check Personnel Exposure? skin_contact Skin Contact: 1. Remove contaminated clothing. 2. Flush with copious water for 15 min. exposure_check->skin_contact Skin eye_contact Eye Contact: 1. Use eyewash station for 15 min. 2. Hold eyelids open. exposure_check->eye_contact Eyes inhalation Inhalation: 1. Move to fresh air immediately. exposure_check->inhalation Inhalation minor_spill->exposure_check major_spill->exposure_check seek_medical Seek Immediate Medical Attention (Bring SDS if available) skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Decision tree for responding to spills or personnel exposure.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][21]

Waste Disposal Protocol

The disposal of halogenated organic compounds is strictly regulated.

  • Segregation is Key: All waste streams containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[19][20] Mixing halogenated and non-halogenated waste streams is a common and costly mistake that complicates disposal.

  • Labeling: The waste container must be in good condition, kept closed when not in use, and clearly labeled with the words "Hazardous Waste," "Halogenated Organics," and a list of its chemical contents.[19]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[7]

References

Navigating the Synthetic Landscape: A Technical Guide to 1-Bromo-3-ethoxy-2-iodobenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to innovation. Among the vast arsenal of synthetic intermediates, polysubstituted benzene derivatives offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical overview of 1-Bromo-3-ethoxy-2-iodobenzene (CAS No. 1072944-94-5), a halogenated aromatic compound with significant potential in organic synthesis and medicinal chemistry.

This document delves into the commercial availability, plausible synthetic pathways, quality control methodologies, and prospective applications of this unique reagent. By synthesizing direct information with established principles from related compounds, this guide aims to equip researchers with the foundational knowledge to effectively utilize this compound in their research and development endeavors.

Commercial Availability

For researchers seeking to procure this compound, the following supplier has been identified:

SupplierCAS NumberPurityAdditional Information
Benchchem1072944-94-597%The compound is noted as a halogenated benzene derivative used as a versatile building block in synthetic organic chemistry.[]

While direct commercial listings are limited, the availability of a wide range of related bromo-iodobenzene derivatives from various chemical suppliers suggests that custom synthesis requests may be a viable option for obtaining this specific compound.

Synthesis and Purification: A Proposed Pathway

One potential synthetic approach could start from a commercially available substituted aniline. The synthesis would likely involve a sequence of electrophilic aromatic substitution and diazotization-iodination reactions. For instance, a plausible precursor could be a bromo-ethoxy-aniline, which would then undergo iodination. The synthesis of related polysubstituted halogenated benzenes often involves multi-step processes that may include protection-deprotection strategies to achieve the desired substitution pattern.[2] A general workflow for such a synthesis is depicted below.

G A Starting Material (e.g., Substituted Aniline) B Electrophilic Halogenation (Bromination or Iodination) A->B Step 1 C Diazotization of Amine (NaNO2, Acid) B->C Step 2 D Iodination (e.g., KI) C->D Step 3 E Purification (Chromatography/Recrystallization) D->E Step 4 F This compound E->F Final Product

Caption: A generalized workflow for the synthesis of a polysubstituted halogenated benzene from a substituted aniline precursor.

Purification and Quality Control

The purification of halogenated aromatic compounds typically involves standard laboratory techniques such as column chromatography or recrystallization.[2] The purity of the final product is crucial for its intended applications, especially in drug discovery where impurities can lead to undesirable side reactions or biological effects.

A suite of analytical methods can be employed to determine the purity and confirm the structure of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile compounds and providing information on their molecular weight and fragmentation patterns, which is essential for confirming the identity of the target molecule and identifying any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity assessment of non-volatile or thermally labile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic functional groups within the molecule.

Physicochemical Properties

While experimental data for this compound is not widely published, some key physical properties can be estimated based on its structure and comparison with related compounds.

PropertyEstimated Value/InformationSource/Basis
Molecular Formula C₈H₈BrIOBased on structure
Molecular Weight 326.96 g/mol Based on structure
Appearance Likely a liquid or low-melting solidComparison with 1-Bromo-3-iodobenzene
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water.General property of similar halogenated aromatics.[3]

Applications in Research and Drug Development

The synthetic utility of di- and tri-halogenated benzenes lies in the differential reactivity of the carbon-halogen bonds, which allows for selective and sequential functionalization. This is particularly valuable in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.

The C-I bond is generally more reactive than the C-Br bond in common cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[4] This predictable reactivity allows for a stepwise approach to building complex molecules.

G cluster_0 Sequential Cross-Coupling Strategy A This compound C-I bond C-Br bond B First Cross-Coupling (e.g., Suzuki, Sonogashira) Reacts at the more reactive C-I bond A:f0->B C Intermediate Product (Aryl-substituted bromo-ethoxybenzene) B->C D Second Cross-Coupling Reacts at the C-Br bond C->D E Final Disubstituted Product D->E

Caption: A diagram illustrating the sequential cross-coupling strategy enabled by the differential reactivity of the C-I and C-Br bonds.

This strategic approach makes this compound a potentially valuable intermediate for the synthesis of:

  • Pharmaceutical Intermediates: The ability to introduce two different substituents in a controlled manner is highly desirable in the synthesis of complex active pharmaceutical ingredients (APIs).[5]

  • Agrochemicals: Halogenated aromatic compounds are common precursors in the development of new pesticides and herbicides.[2]

  • Advanced Materials: The synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials often relies on the construction of highly substituted aromatic cores.[6]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the hazard statements for the parent compound, 1-Bromo-3-iodobenzene, it may cause skin and serious eye irritation, as well as respiratory irritation.[7] It is also noted to be light-sensitive and incompatible with strong oxidizing agents.[3][8]

Conclusion

This compound represents a promising, albeit currently underutilized, building block for advanced organic synthesis. Its unique substitution pattern offers the potential for selective, sequential functionalization, a highly sought-after feature in the development of novel pharmaceuticals and advanced materials. While direct commercial sources and detailed synthetic protocols are limited, this guide provides a foundational understanding of its potential procurement, synthesis, and application based on established chemical principles and data from analogous compounds. As the demand for complex and precisely substituted aromatic scaffolds continues to grow, reagents like this compound are poised to play an increasingly important role in the future of chemical innovation.

References

Methodological & Application

Protocol for Selective Suzuki-Miyaura Cross-Coupling: Leveraging the Differential Reactivity of 1-Bromo-3-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Power of Selective C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its reliability, functional group tolerance, and mild conditions in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in the pharmaceutical industry, where it serves as a primary tool for constructing the biaryl and heteroaryl scaffolds prevalent in many drug candidates.[3][4][5][6][7] A key challenge and opportunity in complex molecule synthesis is the ability to perform reactions with high chemoselectivity—reacting one functional group in the presence of another.

This guide focuses on a specialized application of this reaction using 1-Bromo-3-ethoxy-2-iodobenzene, a substrate uniquely suited for sequential, site-selective cross-coupling. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for precise, stepwise molecular construction, a strategy of immense value in drug discovery and development.[8]

The Principle of Chemoselective Coupling: Why the C-I Bond Reacts First

The success of a selective Suzuki coupling on a dihalogenated arene hinges on the relative rates of the initial, and often rate-determining, oxidative addition step.[2][9] In this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond.[10]

The reactivity order for aryl halides in oxidative addition is:

I > Br > Cl

This trend is primarily governed by bond dissociation energies; the C-I bond is weaker and therefore more easily cleaved by the palladium catalyst than the C-Br bond.[8] By carefully controlling reaction conditions, we can exploit this inherent reactivity difference to exclusively functionalize the iodo-position of this compound, preserving the bromo-position for subsequent transformations.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodide bond, forming a Pd(II) complex. This is the chemoselective step.

  • Transmetalation : A base activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species.[12][13][14] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (Ar-I) transmetal_complex Ar-Pd(II)(Ar')L₂ pd_complex->transmetal_complex Transmetalation ([Ar'B(OH)₃]⁻) product Ar-Ar' transmetal_complex->product Reductive Elimination base_activation Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ product->pd0 Catalyst Regeneration aryl_halide This compound aryl_halide->pd_complex boronic_acid Arylboronic Acid (Ar'B(OH)₂) boronic_acid->base_activation

Caption: The Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

Objective: To achieve the selective mono-arylation at the C-I position of this compound using a representative arylboronic acid.

Reaction Scheme:

Caption: Selective Suzuki coupling workflow.

Materials and Reagents
ComponentRoleExampleM.W.Amount (mmol)Equivalents
This compoundSubstrate (Electrophile)-356.941.01.0
Phenylboronic AcidNucleophile-121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)CatalystPd(PPh₃)₄1155.560.030.03 (3 mol%)
Potassium CarbonateBaseK₂CO₃138.212.02.0
1,4-DioxaneSolvent-88.118 mL-
Deionized WaterCo-SolventH₂O18.022 mL-

Expert Insight: The use of a slight excess (1.2 eq) of the boronic acid helps to drive the reaction to completion and compensates for potential protodeborylation, a common side reaction where the boronic acid is converted back to an arene.[15] The aqueous co-solvent is essential for dissolving the inorganic base, facilitating its role in the catalytic cycle.[10][11]

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (357 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-Dioxane and water by bubbling Argon through the mixed solvent for 15-20 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 85 °C. Stir the reaction mixture vigorously for the specified time (typically 4-12 hours).

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 25 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-Bromo-6-ethoxy-1,1'-biphenyl.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor quality or wet base.1. Use fresh catalyst from a reliable source.2. Ensure thorough degassing of all solvents before addition.3. Use a fresh, dry, finely ground base like K₂CO₃ or K₃PO₄.[12]
Homocoupling of Boronic Acid Presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[11]Rigorously maintain an inert atmosphere throughout the setup and reaction.
Protodeborylation Degradation of the boronic acid, especially at elevated temperatures or over long reaction times.[15]Use a slight excess of the boronic acid (1.1-1.5 eq). Consider using more stable boronate esters (e.g., pinacol esters).
Loss of Selectivity (Reaction at C-Br) 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Catalyst system is too reactive.1. Lower the reaction temperature (e.g., to 70-80 °C).2. Monitor the reaction closely and stop it once the starting material is consumed.3. For particularly sensitive sequential couplings, a less active catalyst/ligand combination may be screened.

Application in Drug Discovery: The Power of Sequential Coupling

The true utility of this protocol lies in its application to multi-step synthesis. The product, 2-Bromo-6-ethoxy-1,1'-biphenyl, retains a reactive "handle"—the C-Br bond. This allows for a second, distinct cross-coupling reaction to be performed at that site, often under more forcing conditions or with a different catalyst system designed for less reactive aryl bromides.[16]

This one-pot or sequential approach enables medicinal chemists to rapidly generate diverse libraries of complex molecules from a common intermediate. By varying the boronic acid in the first and second coupling steps, a wide array of analogues can be synthesized to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability, accelerating the drug discovery pipeline.[4][7]

References

Application Notes and Protocols for the Chemoselective Formation of a Grignard Reagent from 1-Bromo-3-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Halogen Reactivity for Precise Synthesis

In the landscape of modern organic synthesis, the Grignard reagent remains an indispensable tool for the construction of carbon-carbon bonds.[1][2] Its utility is significantly enhanced when its formation can be directed with high selectivity on a polyfunctionalized scaffold. This guide focuses on the chemoselective formation of a Grignard reagent from 1-Bromo-3-ethoxy-2-iodobenzene. The inherent differences in the carbon-halogen bond lability—with the carbon-iodine bond being significantly weaker and more reactive towards magnesium than the carbon-bromine bond—allow for the precise and selective generation of (2-bromo-6-ethoxyphenyl)magnesium iodide.[3] This targeted reactivity opens avenues for subsequent functionalization at the 2-position, while preserving the bromine atom for further synthetic transformations, such as cross-coupling reactions.

This document provides a comprehensive overview of the underlying principles, two detailed experimental protocols for the selective formation of the Grignard reagent, and insights into the critical parameters that ensure a successful and reproducible synthesis. The protocols cater to both the classical Grignard formation using magnesium turnings and the more contemporary halogen-magnesium exchange method, offering flexibility based on substrate sensitivity and available reagents.

Scientific Foundation: The Basis of Chemoselectivity

The successful regioselective formation of the Grignard reagent from this compound is predicated on the differential reactivity of the carbon-halogen bonds. The established order of reactivity for aryl halides in Grignard reagent formation is a direct consequence of the carbon-halogen bond dissociation energies:

I > Br > Cl > F [3]

This trend dictates that the magnesium insertion will occur preferentially at the more labile carbon-iodine bond, leaving the more robust carbon-bromine bond intact. The electron-donating nature of the ethoxy substituent does not alter this fundamental reactivity order but can influence the overall reaction rate.

The classical mechanism of Grignard reagent formation involves a single-electron transfer from the magnesium metal surface to the aryl halide, generating a radical anion which then collapses to form an aryl radical and a halide anion. A second electron transfer from magnesium to the aryl radical results in the formation of the carbanionic Grignard reagent.[4]

An alternative and often more chemoselective method is the iodine-magnesium exchange reaction. This approach utilizes a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent.[5][6] This reagent can selectively exchange with an aryl iodide at low temperatures, a process that is often more tolerant of sensitive functional groups than the classical method.[7][8]

Experimental Protocols

Two primary methods for the chemoselective formation of (2-bromo-6-ethoxyphenyl)magnesium iodide are presented below. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the quenching of the highly reactive Grignard reagent.

Protocol 1: Classical Magnesium Insertion

This protocol details the traditional method of Grignard reagent formation using activated magnesium turnings.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for activation)

  • Round-bottom flask, condenser, and addition funnel (all flame- or oven-dried)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet connected to an inert gas line. Ensure all glassware is rigorously dried.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the aryl halide) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor sublimes and coats the surface of the magnesium.[1] Allow the flask to cool to room temperature.

  • Reaction Initiation: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add approximately 10% of this solution to the magnesium suspension.

  • The reaction is initiated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, which may be accompanied by gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, slowly add the remaining aryl halide solution from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion.

  • The resulting grey to brownish solution of (2-bromo-6-ethoxyphenyl)magnesium iodide is ready for use in subsequent reactions.

Grignard_Workflow_Classical cluster_prep Preparation cluster_reaction Reaction cluster_product Product Start Flame-dried Glassware Mg Mg turnings (1.2 eq) Start->Mg Activation Activate Mg with I2 in anhydrous THF Mg->Activation I2 Iodine crystal I2->Activation Initiation Add ~10% of This compound Activation->Initiation Formation Slow addition of remaining aryl halide in THF Initiation->Formation Observe initiation Stir Stir at RT for 1-2h Formation->Stir Grignard (2-bromo-6-ethoxyphenyl)magnesium iodide Stir->Grignard

Caption: Classical Grignard formation workflow.

Protocol 2: Iodine-Magnesium Exchange using i-PrMgCl·LiCl

This modern protocol utilizes a "Turbo-Grignard" reagent for a more controlled and often higher-yielding preparation at low temperatures.

Materials:

  • This compound

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF (typically 1.3 M)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.

  • Halogen-Magnesium Exchange: Slowly add the i-PrMgCl·LiCl solution (1.05 equivalents) dropwise to the cooled solution of the aryl halide, maintaining the internal temperature below -15 °C.

  • Reaction Monitoring: The progress of the exchange reaction can be monitored by taking small aliquots, quenching them with a solution of iodine in THF, and analyzing the product distribution by GC-MS to observe the disappearance of the starting material and the formation of 1-bromo-3-ethoxy-2,6-diiodobenzene.

  • Completion: After the addition is complete, allow the reaction mixture to stir at -20 °C for 30-60 minutes.

  • The resulting solution of (2-bromo-6-ethoxyphenyl)magnesium iodide is then ready for further transformations. It is often recommended to use this reagent at low temperatures.

Grignard_Workflow_Exchange cluster_prep Preparation cluster_reaction Reaction cluster_product Product Start Flame-dried Schlenk Flask ArylHalide This compound in anhydrous THF Start->ArylHalide Cooling Cool to -20 °C ArylHalide->Cooling Addition Slow addition of i-PrMgCl·LiCl (1.05 eq) Cooling->Addition Stir Stir at -20 °C for 30-60 min Addition->Stir Grignard (2-bromo-6-ethoxyphenyl)magnesium iodide Stir->Grignard

Caption: Iodine-Magnesium exchange workflow.

Data Presentation and Validation

The successful formation of the Grignard reagent can be confirmed by a quenching study followed by chromatographic analysis. A small aliquot of the reaction mixture is quenched with an electrophile such as iodine or an aldehyde (e.g., benzaldehyde), and the product is analyzed by GC-MS or LC-MS to confirm the formation of the expected derivative.

ParameterProtocol 1: Classical InsertionProtocol 2: I/Mg Exchange
Temperature Room Temperature to Reflux-20 °C to 0 °C
Reaction Time 1-3 hours0.5-1.5 hours
Key Reagents Mg turnings, I₂ (cat.)i-PrMgCl·LiCl
Typical Yield 80-90% (estimated)>90% (estimated)
Functional Group Tolerance ModerateHigh[8]

Troubleshooting and Expert Insights

  • Failure to Initiate (Protocol 1): This is the most common issue. Ensure all glassware is scrupulously dry. If mechanical crushing of the magnesium turnings with a dry glass rod does not initiate the reaction, the addition of a small amount of 1,2-dibromoethane can be effective.[1]

  • Wurtz Coupling: The formation of biphenyl-type side products can occur, especially at higher temperatures and concentrations.[9] Maintaining a slow addition rate and avoiding excessive heating can minimize this side reaction.

  • Solvent Choice: While diethyl ether can also be used, THF is generally preferred for aryl Grignard formations due to its higher boiling point and better solvating properties for the Grignard reagent.

  • Titration of the Grignard Reagent: For quantitative applications, the concentration of the formed Grignard reagent should be determined by titration before use. A common method involves titration against a known amount of I₂ until the color disappears, or by using a colorimetric indicator like 1,10-phenanthroline with a protic acid of known concentration.

Conclusion

The chemoselective formation of (2-bromo-6-ethoxyphenyl)magnesium iodide is a readily achievable transformation that provides a valuable synthetic intermediate. The choice between the classical magnesium insertion method and the more modern iodine-magnesium exchange protocol will depend on the specific requirements of the subsequent reaction steps, particularly concerning temperature sensitivity and the presence of other functional groups. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the choice of initiation method, researchers can reliably access this versatile Grignard reagent for applications in pharmaceutical development, materials science, and complex molecule synthesis.

References

Application Note & Protocol: Chemoselective Stille Coupling with 1-Bromo-3-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Stille cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Its significance is underscored by its tolerance for a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and the generally mild reaction conditions required.[3][4][5] This application note provides a detailed experimental protocol for the palladium-catalyzed Stille coupling of a dihalogenated aromatic substrate, 1-Bromo-3-ethoxy-2-iodobenzene. We will delve into the underlying principles of chemoselectivity, the mechanistic rationale for reagent selection, and a robust, step-by-step procedure designed for researchers in synthetic chemistry and drug development. The protocol emphasizes safety, reproducibility, and effective removal of toxic organotin byproducts.

Introduction: The Strategic Advantage of Chemoselectivity

In multi-step synthesis, the ability to selectively functionalize one position on a molecule while leaving other reactive sites untouched is paramount. The substrate this compound presents an excellent case study for chemoselective cross-coupling. The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl. Consequently, in palladium-catalyzed reactions, the oxidative addition step—the first and often rate-determining step of the catalytic cycle—occurs preferentially at the weaker C-I bond.[6] This inherent reactivity difference allows for the selective coupling at the iodo-position, preserving the bromo-substituent for subsequent orthogonal transformations. This strategy enables the streamlined, sequential construction of complex, multi-substituted aromatic systems.

The Stille Coupling Catalytic Cycle

The mechanism of the Stille reaction has been studied extensively and proceeds via a well-established catalytic cycle involving a palladium(0) catalyst.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is the chemoselective step.

  • Transmetalation: The organostannane reagent (R-SnBu₃) exchanges its organic group (R) with the halide on the palladium center. This step is often accelerated by the presence of additives like copper(I) iodide (CuI) or lithium chloride (LiCl).[4][6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][8]

Stille_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi_complex Ar-Pd(II)L₂(I) (Oxidative Addition Product) pd0->pdi_complex Oxidative Addition product Ar-R (Coupled Product) pd0->product pdr_complex Ar-Pd(II)L₂(R) (Transmetalation Product) pdi_complex->pdr_complex Transmetalation pdr_complex->pd0 Reductive Elimination tin_byproduct I-SnBu₃ pdr_complex->tin_byproduct aryl_halide Ar-I (this compound) aryl_halide->pdi_complex stannane R-SnBu₃ (Organostannane) stannane->pdr_complex

Figure 1: The catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocol

This protocol details the Stille coupling of this compound with vinyltributyltin. The procedure is designed to be a reliable starting point, which can be optimized for other organostannane partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert gas.
Vinyltributyltin97%Commercially AvailableHighly Toxic . Handle in a fume hood.
Tetrakis(triphenylphosphine)palladium(0)99%Commercially AvailableAir and light sensitive.
Copper(I) Iodide (CuI)≥99.5%Commercially AvailableOptional but recommended co-catalyst.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or from a solvent purification system.
Potassium Fluoride (KF)Anhydrous, PowderCommercially AvailableFor workup.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableFor extraction.
Celite®---Commercially AvailableFiltration aid.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableDrying agent.
Reagent Quantities
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound356.91357 mg1.01.0
Vinyltributyltin317.09380 mg (355 µL)1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Copper(I) Iodide (CuI)190.4519 mg0.100.10
Anhydrous DMF---5 mL------

Step-by-Step Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass 1. Flame-dry glassware under vacuum prep_inert 2. Backfill with Argon/N₂ prep_glass->prep_inert add_solids 3. Add Ar-X, Pd(PPh₃)₄, CuI prep_inert->add_solids add_solvent 4. Add anhydrous DMF add_solids->add_solvent degas 5. Degas solution (Ar bubbling, 10 min) add_solvent->degas add_stannane 6. Add Vinyltributyltin via syringe degas->add_stannane heat 7. Heat to 80 °C (Monitor by TLC) add_stannane->heat cool 8. Cool to RT heat->cool quench 9. Add aq. KF solution, stir vigorously (1-2 hr) cool->quench filter 10. Filter through Celite® quench->filter extract 11. Extract with Et₂O filter->extract purify 12. Column Chromatography extract->purify

Figure 2: Experimental workflow for the Stille coupling reaction.

  • Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (357 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and Copper(I) Iodide (19 mg, 0.10 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Degassing: Bubble argon or nitrogen gas gently through the solution for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Stannane Addition: Add vinyltributyltin (355 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup - Tin Removal: After cooling the reaction to room temperature, add 10 mL of a saturated aqueous solution of potassium fluoride (KF) and stir the resulting mixture vigorously for at least 1-2 hours.[3][9] A precipitate of tributyltin fluoride (Bu₃SnF) will form.

  • Filtration: Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the precipitated tin salts and the palladium catalyst. Wash the filter cake with additional diethyl ether (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-Bromo-3-ethoxy-2-vinylbenzene.

Safety and Handling Precautions

CRITICAL: Organotin compounds are highly toxic and can be absorbed through the skin.[10][11] They are neurotoxins and require careful handling.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.[10][12]

  • Handling: Perform all transfers of organotin reagents via syringe. Avoid inhalation of vapors and any skin contact.[11][13]

  • Waste Disposal: All organotin-contaminated waste, including reaction residues, filter cakes, and contaminated labware, must be disposed of as hazardous chemical waste according to institutional guidelines.[11] The aqueous KF washes will contain dissolved tin salts and must also be treated as hazardous waste.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[11]

Troubleshooting and Final Considerations

  • Low or No Reactivity: Ensure the solvent is truly anhydrous and the system is free of oxygen. The palladium catalyst is sensitive to both. Consider using a different ligand, such as triphenylarsine (AsPh₃), which can sometimes improve yields.[7]

  • Homocoupling: The formation of R-R dimers from the organostannane is a potential side reaction.[1] Using a slight excess of the organostannane (1.1-1.2 eq.) is often optimal, but a large excess can promote homocoupling.

  • Tin Impurities in Product: If tin residues persist after purification, the KF workup may need to be repeated with more vigorous stirring or for a longer duration. Alternatively, chromatography on silica gel treated with 1-2% triethylamine can help remove residual tin compounds.[3][14]

By following this detailed protocol, researchers can effectively and safely perform a chemoselective Stille coupling on this compound, leveraging the predictable reactivity of aryl halides to create valuable synthetic intermediates.

References

Application Note: 1-Bromo-3-ethoxy-2-iodobenzene as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-bromo-3-ethoxy-2-iodobenzene, a highly functionalized aromatic building block. Its unique arrangement of three distinct substituents—an ethoxy group, a bromine atom, and an iodine atom—offers a powerful platform for the strategic construction of complex organic molecules. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility, enabling researchers to perform sequential, site-selective cross-coupling reactions. This guide will detail its application in the synthesis of substituted dibenzofurans and in programmed sequential Suzuki-Miyaura couplings, complete with validated protocols and mechanistic insights for researchers in organic synthesis and drug development.

Introduction to the Reagent

This compound is a polysubstituted aromatic compound whose value in organic synthesis is derived from the orthogonal reactivity of its two different halogen atoms. The C-I bond is significantly weaker and more polarized than the C-Br bond, making it more susceptible to oxidative addition by palladium(0) catalysts. This reactivity difference is the key to its use in selective and sequential bond formation.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyValue (for this compound)Value (for analogous 1-Bromo-3-iodobenzene)
Molecular Formula C₈H₈BrIOC₆H₄BrI
Molecular Weight 342.96 g/mol 282.90 g/mol [1]
Appearance (Typically) Colorless to light yellow liquidColorless to light brown liquid[2][3]
Boiling Point Not specified~120 °C at 18 mmHg[1][2]
Melting Point Not specified-9 °C[1][2]
Key Feature Differential C-I vs. C-Br bond reactivity for sequential coupling.Differential C-I vs. C-Br bond reactivity.

The ethoxy group serves as a directing group and modifies the electronic properties of the ring, influencing the reactivity and solubility of the molecule and its derivatives. This combination of features makes this compound a prized intermediate for creating polysubstituted aromatic systems found in pharmaceuticals, agrochemicals, and advanced materials.[4]

Application I: Synthesis of Substituted Dibenzofurans

Dibenzofurans are a class of heterocyclic compounds present in numerous natural products and pharmacologically active molecules. A powerful strategy for their synthesis involves a two-step sequence: an initial intermolecular coupling to form a diaryl ether, followed by a palladium-catalyzed intramolecular C-H activation/cyclization. This compound is an ideal starting material for this approach.

Synthetic Strategy & Causality

The synthesis begins with a selective coupling reaction at the more reactive C-I bond. An Ullmann condensation or a Buchwald-Hartwig amination with a substituted phenol will form the key diaryl ether intermediate. The ortho-iodine position is crucial, as it places the newly formed ether linkage in perfect proximity for the subsequent intramolecular cyclization.

Following the formation of the diaryl ether, a palladium catalyst is used to facilitate an intramolecular C-C bond formation, typically through a C-H activation mechanism, to construct the furan ring and yield the final dibenzofuran product.[5][6] The use of a reusable Pd/C catalyst under ligand-free conditions has been shown to be an efficient method for this transformation.[5]

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Intramolecular Cyclization A This compound C Diaryl Ether Intermediate A->C  Ullmann Condensation (e.g., CuI, Base) B Substituted Phenol B->C  Ullmann Condensation (e.g., CuI, Base) D Substituted Dibenzofuran C->D  Pd-Catalyzed C-H Activation (e.g., Pd(OAc)₂, Pivalic Acid)

Caption: Workflow for Dibenzofuran Synthesis.

Protocol: Synthesis of a 1-Bromo-3-ethoxy-dibenzofuran Derivative

This protocol outlines the synthesis of the diaryl ether followed by intramolecular cyclization.

Part A: Diaryl Ether Synthesis (Ullmann Condensation)

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired phenol (1.2 mmol, 1.2 equiv.), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Atmosphere Control: Evacuate and backfill the tube with argon or nitrogen three times. This is critical to prevent the oxidation of the copper catalyst.

  • Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF) or toluene via syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Filter through a pad of Celite to remove inorganic salts. Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure diaryl ether intermediate.

Part B: Palladium-Catalyzed Intramolecular Cyclization

  • Reaction Setup: In a round-bottom flask, dissolve the diaryl ether intermediate (1.0 mmol, 1.0 equiv.) in pivalic acid (2.0 mL). Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to 110 °C under an air atmosphere and stir for 8-16 hours. The pivalic acid acts as both the solvent and a proton shuttle, facilitating the C-H activation step.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to afford the final substituted dibenzofuran.

Application II: Programmed Sequential Suzuki-Miyaura Cross-Coupling

Sequential cross-coupling is a premier strategy for building complex biaryl or polyaryl structures where different aromatic units must be introduced in a specific order. The differential reactivity of the C-I and C-Br bonds in this compound makes it an exemplary substrate for this purpose.[7][8][9]

Mechanistic Rationale: Selective Activation

The Suzuki-Miyaura reaction is a palladium-catalyzed coupling between an organohalide and an organoboron compound.[10] The catalytic cycle initiates with the oxidative addition of the organohalide to a Pd(0) complex. The energy barrier for this step is significantly lower for a C-I bond than for a C-Br bond.[10] By using mild reaction conditions and carefully chosen palladium catalysts/ligands, one can selectively trigger oxidative addition at the C-I bond, leaving the C-Br bond untouched for a subsequent, more forcing reaction.

G cluster_0 Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)L₂-X Pd0->Pd_complex1 Oxidative Addition (R¹-X) Pd_complex2 R¹-Pd(II)L₂-R² Pd_complex1->Pd_complex2 Transmetalation (R²-B(OR)₂) Pd_complex2->Pd0 Reductive Elimination R1R2 Product: R¹-R² Pd_complex2->R1R2

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Protocol: Two-Fold Sequential Suzuki Coupling

This protocol details the selective coupling at the C-2 (iodo) position, followed by a second coupling at the C-1 (bromo) position.

Protocol 1: Selective Coupling with Boronic Acid 'A' at the C-I Position

  • Reagent Preparation: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), arylboronic acid 'A' (1.1 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with argon three times. An inert atmosphere is crucial to protect the Pd(0) catalyst from oxidation.

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe. The aqueous phase is essential for the transmetalation step.

  • Reaction: Heat the mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress carefully by TLC or GC-MS to ensure consumption of the starting material without significant reaction at the bromide position.

  • Work-up & Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the mono-coupled product, 2-aryl-1-bromo-3-ethoxybenzene.

Table 2: Conditions for Selective Suzuki-Miyaura Coupling

Halogen TargetTypical CatalystBaseSolvent SystemTemperatureOutcome
C-I Bond Pd(PPh₃)₄K₂CO₃, CsFToluene/H₂O, Dioxane/H₂O60-80 °CSelective mono-coupling
C-Br Bond Pd(dppf)Cl₂, Pd(OAc)₂ + SPhosK₃PO₄, Cs₂CO₃Dioxane, THF90-110 °CCoupling of the bromo-intermediate

Protocol 2: Coupling with Boronic Acid 'B' at the C-Br Position

  • Reagent Preparation: To the purified 2-aryl-1-bromo-3-ethoxybenzene (1.0 mmol, 1.0 equiv.), add arylboronic acid 'B' (1.2 mmol, 1.2 equiv.) and cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.04 mmol, 4 mol%) and a specialized ligand such as SPhos (0.08 mmol, 8 mol%). More robust catalyst systems are often needed to activate the stronger C-Br bond.

  • Atmosphere & Solvent: Establish an inert atmosphere as before. Add 5 mL of anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours.

  • Work-up & Purification: Perform an aqueous work-up as described in Protocol 1. Purify the crude residue by flash chromatography or recrystallization to obtain the final di-aryl product.

Conclusion

This compound stands out as a strategic and versatile building block in modern organic synthesis. The predictable and differential reactivity of its halogen substituents provides chemists with a reliable handle for constructing intricate molecular architectures. The protocols detailed herein for the synthesis of dibenzofurans and for sequential Suzuki-Miyaura couplings demonstrate its power and flexibility. By understanding the mechanistic principles and carefully controlling reaction conditions, researchers can effectively leverage this reagent to advance programs in drug discovery and materials science.

References

Mastering Regioselectivity: A Guide to Cross-Coupling Reactions of 1-Bromo-3-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Bromo-3-ethoxy-2-iodobenzene

In the landscape of modern organic synthesis, the strategic construction of polysubstituted aromatic compounds is paramount for the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] this compound has emerged as a highly valuable and versatile building block for this purpose.[1] Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for programmed, sequential cross-coupling reactions. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on harnessing the regioselective potential of this substrate in a variety of palladium-catalyzed cross-coupling reactions.

The fundamental principle governing the regioselectivity of cross-coupling reactions on dihaloarenes is the disparity in bond dissociation energies and the kinetics of oxidative addition to the palladium catalyst. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F.[3][4] This inherent reactivity hierarchy provides a foundational basis for selectively functionalizing the C-I bond while leaving the C-Br bond intact for subsequent transformations. However, as this guide will detail, this intrinsic selectivity can be further modulated and even inverted through the careful selection of catalysts, ligands, and reaction conditions.[5]

This document will explore the mechanistic underpinnings of regioselectivity and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

The Cornerstone of Regioselectivity: Mechanistic Insights

The pivotal step that dictates regioselectivity in the cross-coupling of this compound is the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The catalyst's preference for one halogen over the other is influenced by a delicate interplay of electronic and steric factors, which can be fine-tuned by the choice of ligands coordinated to the palladium center.[5]

Generally, the weaker C-I bond will react preferentially over the stronger C-Br bond. This is due to the lower activation energy required for the oxidative addition of the C-I bond to the palladium catalyst. This inherent preference allows for a predictable and stepwise functionalization of the dihaloarene.

However, the choice of phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly influence this selectivity.[5][6][7] Bulky, electron-rich ligands can alter the steric and electronic environment around the palladium center, in some cases leading to a switch in regioselectivity.[5][8] Furthermore, factors such as solvent polarity and the nature of the base can also play a role in modulating the reaction outcome.[3][9]

G cluster_0 Regioselective Cross-Coupling Principle Substrate This compound Pd_Catalyst Pd(0) Catalyst + Ligands Substrate->Pd_Catalyst Oxidative Addition Product_1 Mono-functionalized Product (at C-I) Pd_Catalyst->Product_1 Preferential (C-I activation) Product_2 Mono-functionalized Product (at C-Br) Pd_Catalyst->Product_2 Controlled (C-Br activation) Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Further Functionalization Further Functionalization Product_1->Further Functionalization Product_2->Further Functionalization

Caption: General principle of regioselective cross-coupling.

Application Protocols

Regioselective Suzuki-Miyaura Coupling: C-C Bond Formation at the C-I Position

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis.[10][11] For this compound, the reaction can be readily controlled to occur selectively at the more reactive C-I bond.[4]

Protocol:

Parameter Condition Rationale
Substrate This compound (1.0 equiv)Dihaloarene with differential reactivity.
Coupling Partner Arylboronic acid (1.1 equiv)Nucleophilic partner for C-C bond formation.
Catalyst Pd(PPh₃)₄ (2 mol%)A standard, reliable catalyst for Suzuki couplings.
Base K₂CO₃ (2.0 equiv)Essential for the activation of the boronic acid.[10]
Solvent Toluene/H₂O (4:1)Biphasic system common for Suzuki reactions.
Temperature 80 °CProvides sufficient energy for catalysis without promoting C-Br activation.
Reaction Time 4-6 hoursMonitored by TLC or GC-MS for completion.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene and water, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Regioselective Sonogashira Coupling: C-C Triple Bond Formation at the C-I Position

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes.[12][13] The reaction with this compound can be performed with high regioselectivity at the C-I position.[14]

Protocol:

Parameter Condition Rationale
Substrate This compound (1.0 equiv)Dihaloarene with differential reactivity.
Coupling Partner Terminal alkyne (1.2 equiv)Nucleophilic partner for C-C triple bond formation.
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)A common and effective palladium catalyst for Sonogashira reactions.
Co-catalyst CuI (4 mol%)Facilitates the formation of the copper acetylide intermediate.[15]
Base Triethylamine (TEA) (3.0 equiv)Acts as both a base and a solvent.
Solvent Tetrahydrofuran (THF)A suitable solvent for Sonogashira couplings.
Temperature Room temperature to 40 °CMild conditions favor selective reaction at the C-I bond.
Reaction Time 2-4 hoursMonitored by TLC or GC-MS for completion.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the specified temperature and monitor its progress.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_1 Sequential Cross-Coupling Workflow Start This compound Step1 Regioselective Coupling at C-I (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate Mono-functionalized Intermediate Step1->Intermediate Step2 Coupling at C-Br (e.g., Buchwald-Hartwig, Heck) Intermediate->Step2 Product Di-functionalized Product Step2->Product

Caption: Stepwise functionalization of the substrate.

Regioselective Heck Coupling: C-C Bond Formation with Alkenes at the C-I Position

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[16][17] Similar to the other cross-coupling reactions, the C-I bond of this compound can be selectively functionalized.

Protocol:

Parameter Condition Rationale
Substrate This compound (1.0 equiv)Dihaloarene with differential reactivity.
Coupling Partner Alkene (e.g., n-butyl acrylate) (1.5 equiv)The unsaturated partner for the coupling reaction.
Catalyst Pd(OAc)₂ (2 mol%)A common and effective palladium precursor for Heck reactions.
Ligand P(o-tolyl)₃ (4 mol%)A phosphine ligand to stabilize the palladium catalyst.
Base Triethylamine (TEA) (2.0 equiv)Neutralizes the HX generated during the reaction.[16]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent suitable for Heck reactions.
Temperature 100 °CHigher temperatures are often required for Heck couplings.
Reaction Time 12-16 hoursMonitored by TLC or GC-MS for completion.

Step-by-Step Methodology:

  • In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF, triethylamine, and the alkene.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • After the reaction is complete, cool to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Regioselective Buchwald-Hartwig Amination: C-N Bond Formation at the C-I Position

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[18][19][20] This reaction can be directed to the C-I bond of the substrate with high selectivity.

Protocol:

Parameter Condition Rationale
Substrate This compound (1.0 equiv)Dihaloarene with differential reactivity.
Coupling Partner Primary or secondary amine (1.2 equiv)The nitrogen nucleophile for C-N bond formation.
Catalyst Pd₂(dba)₃ (1 mol%)A common Pd(0) source for Buchwald-Hartwig amination.
Ligand Xantphos (2.5 mol%)A bulky, electron-rich ligand that promotes C-N coupling.[21]
Base Cs₂CO₃ (1.5 equiv)A strong, non-nucleophilic base suitable for this reaction.
Solvent 1,4-DioxaneA common solvent for Buchwald-Hartwig aminations.
Temperature 100 °CElevated temperature is typically required for C-N bond formation.
Reaction Time 8-12 hoursMonitored by TLC or GC-MS for completion.

Step-by-Step Methodology:

  • To a glovebox, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos to a reaction vessel.

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction for completion.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

This compound is a powerful synthetic intermediate that allows for the controlled and regioselective construction of complex aromatic molecules. By leveraging the inherent reactivity differences between the carbon-iodine and carbon-bromine bonds, and by carefully selecting the appropriate catalytic system, researchers can achieve a high degree of control over the synthetic outcome. The protocols outlined in this application note provide a solid foundation for the successful application of this versatile building block in a variety of cross-coupling reactions, paving the way for innovations in drug discovery and materials science.

References

Application Notes and Protocols: A Scientist's Guide to the Synthesis of Multi-Substituted Aromatic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Multi-Substituted Aromatics

Multi-substituted aromatic systems are foundational scaffolds in a vast array of critical chemical enterprises, from pharmaceuticals and agrochemicals to advanced materials. The precise arrangement of substituents on an aromatic core dictates the molecule's steric and electronic properties, which in turn governs its biological activity, material characteristics, and chemical reactivity. Consequently, the development of robust, efficient, and selective methods for the synthesis of these intricate structures is a paramount objective in modern organic chemistry. This guide provides an in-depth exploration of the key strategies and experimental protocols for constructing multi-substituted aromatic systems, designed to equip researchers with the theoretical understanding and practical knowledge required for success in this challenging and rewarding field.

Strategic Blueprint: Navigating the Synthesis of Complex Aromatics

The successful synthesis of a multi-substituted aromatic compound hinges on a carefully considered strategic approach. The choice of methodology is dictated by the desired substitution pattern, the nature of the functional groups to be introduced, and the overall complexity of the target molecule. This section will delve into the core tactical approaches, providing a framework for retrosynthetic analysis and reaction planning.

Core Synthetic Strategies: A Comparative Overview
Synthetic StrategyCore PrincipleKey AdvantagesCommon Limitations
Electrophilic Aromatic Substitution (SEAr) Stepwise introduction of electrophiles onto the aromatic ring, guided by the electronic effects of existing substituents.[1][2]Well-established, predictable regioselectivity for many systems, wide range of available electrophiles.Often requires harsh conditions, regioselectivity can be challenging to control with multiple activating/deactivating groups, limited functional group tolerance.[1][3]
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.[4][5]Complementary to SEAr, excellent for installing electron-rich substituents, high regioselectivity.[6]Requires the presence of strong electron-withdrawing groups ortho/para to the leaving group, limited to specific substitution patterns.[4][5][7]
Directed ortho-Metalation (DoM) Deprotonation at the position ortho to a directing metalation group (DMG), followed by quenching with an electrophile.[8][9]Excellent regiocontrol for ortho-substitution, wide variety of electrophiles can be used, mild reaction conditions.Requires the presence of a suitable DMG, stoichiometric use of strong bases, potential for side reactions.[10][11][12]
Transition Metal-Catalyzed Cross-Coupling Formation of C-C and C-heteroatom bonds by coupling an organometallic reagent with an organic halide or pseudohalide.Broad substrate scope, excellent functional group tolerance, mild reaction conditions, access to diverse and complex structures.[13]Cost of precious metal catalysts, sensitivity to air and moisture, requires pre-functionalized starting materials.
C-H Activation/Functionalization Direct conversion of a C-H bond into a C-C or C-heteroatom bond, often guided by a directing group.[14][15][16]High atom economy, avoids pre-functionalization steps, allows for novel disconnections in retrosynthesis.[17]Regioselectivity can be challenging, often requires precious metal catalysts, can be substrate-dependent.[18][19]
Photoredox Catalysis Utilizes visible light to initiate single-electron transfer processes, enabling novel bond formations under mild conditions.[20][21][22]Mild reaction conditions, high functional group tolerance, access to unique reactive intermediates.[23][24]Can require specialized equipment, mechanistic understanding is still evolving for some transformations.
Decision-Making Workflow for Synthetic Route Selection

The selection of an optimal synthetic route is a critical step that can significantly impact the efficiency and success of a project. The following diagram illustrates a logical workflow to guide this decision-making process.

G start Define Target Multi-Substituted Aromatic System q1 Is the desired substitution pattern achievable via SEAr regioselectivity rules? start->q1 sear Pursue Electrophilic Aromatic Substitution (SEAr) Strategy q1->sear Yes q2 Does the substrate possess strong electron-withdrawing groups? q1->q2 No optimization Optimize reaction conditions (DoE) sear->optimization snar Consider Nucleophilic Aromatic Substitution (SNAr) q2->snar Yes q3 Can a Directed Metalation Group (DMG) be incorporated? q2->q3 No snar->optimization dom Employ Directed ortho-Metalation (DoM) q3->dom Yes q4 Are pre-functionalized starting materials readily available? q3->q4 No dom->optimization cross_coupling Utilize Transition Metal-Catalyzed Cross-Coupling q4->cross_coupling Yes ch_activation Explore C-H Activation/Functionalization q4->ch_activation No cross_coupling->optimization photoredox Investigate Photoredox Catalysis for mild conditions/unique reactivity ch_activation->photoredox photoredox->optimization

Caption: A workflow for selecting a synthetic strategy.

In-Depth Methodologies and Experimental Protocols

This section provides detailed protocols for key synthetic transformations, offering practical guidance for their implementation in a research setting.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[25][26] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance.[26][27]

Reaction Scheme:

Ar-X + R₂NH ---(Pd catalyst, Ligand, Base)---> Ar-NR₂

  • Ar-X: Aryl halide (I, Br, Cl) or triflate

  • R₂NH: Primary or secondary amine

  • Pd catalyst: e.g., Pd₂(dba)₃, Pd(OAc)₂

  • Ligand: e.g., XPhos, SPhos, RuPhos

  • Base: e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃

Step-by-Step Experimental Protocol:
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and ligand (e.g., XPhos, 0.02-0.10 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.2-2.0 mmol), the amine (1.1-1.5 mmol), and the anhydrous solvent (e.g., toluene, dioxane, 5-10 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Optimization:
  • Ligand Choice: The choice of phosphine ligand is crucial for catalytic activity and substrate scope. Bulky, electron-rich ligands generally promote the oxidative addition and reductive elimination steps.[27]

  • Base Selection: The strength and nature of the base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of the reagents and the stability of the catalytic species.

Protocol 2: Directed ortho-Metalation (DoM) using an N,N-Diethylcarbamate Directing Group

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[8] The O-carbamate group is a particularly effective directing metalation group (DMG), facilitating deprotonation at the adjacent ortho position.[10][11]

Reaction Scheme:

Ar-OC(=O)NEt₂ ---(1. s-BuLi, TMEDA; 2. E⁺)---> 2-E-Ar-OC(=O)NEt₂

  • s-BuLi: sec-Butyllithium

  • TMEDA: N,N,N',N'-Tetramethylethylenediamine

  • E⁺: Electrophile (e.g., I₂, Me₃SiCl, DMF, aldehydes, ketones)

Step-by-Step Experimental Protocol:
  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aryl O-carbamate (1.0 mmol) and anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Add TMEDA (1.1 mmol) followed by the dropwise addition of s-BuLi (1.1 mmol in hexanes) while maintaining the temperature below -70 °C.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the electrophile (1.2 mmol) dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.

Causality and Optimization:
  • Base and Additive: s-BuLi is a strong, non-nucleophilic base suitable for deprotonation. TMEDA chelates the lithium cation, breaking up alkyllithium aggregates and increasing the basicity of the reagent.[9]

  • Temperature Control: Maintaining a low temperature (-78 °C) is critical to prevent side reactions, such as the anionic Fries rearrangement.

  • Electrophile Choice: A wide range of electrophiles can be used, allowing for the introduction of diverse functional groups at the ortho position.

Protocol 3: Copper-Catalyzed Ullmann Condensation for C-O Bond Formation

The Ullmann condensation is a classic method for forming carbon-heteroatom bonds, particularly C-O and C-N bonds.[28] Modern advancements have led to milder reaction conditions through the use of ligands and more effective copper catalysts.[29][30][31][32]

Reaction Scheme:

Ar-X + R-OH ---(Cu catalyst, Ligand, Base)---> Ar-O-R

  • Ar-X: Aryl halide (typically I or Br)

  • R-OH: Alcohol or phenol

  • Cu catalyst: e.g., CuI, Cu₂O

  • Ligand: e.g., 1,10-Phenanthroline, L-proline

  • Base: e.g., K₂CO₃, Cs₂CO₃

Step-by-Step Experimental Protocol:
  • Reaction Setup: In a reaction vial, combine the aryl halide (1.0 mmol), alcohol or phenol (1.2 mmol), copper catalyst (e.g., CuI, 0.05-0.10 mmol), ligand (0.1-0.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add an appropriate solvent (e.g., DMF, DMSO, toluene, 5 mL).

  • Reaction Conditions: Seal the vial and heat the mixture to the required temperature (typically 100-150 °C) with vigorous stirring for 12-48 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with water and brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography.

Causality and Optimization:
  • Catalyst and Ligand System: The combination of a copper source and a chelating ligand is often essential for achieving high yields under milder conditions. The ligand stabilizes the copper catalyst and facilitates the catalytic cycle.[29][30]

  • Base and Solvent: The choice of base and solvent can have a significant effect on the reaction outcome. A strong base is typically required to deprotonate the alcohol or phenol. High-boiling polar aprotic solvents are often used.

Advanced Strategies and Future Outlook

The field of aromatic synthesis is continually evolving, with new methodologies emerging that offer greater efficiency, selectivity, and sustainability.

C-H Activation: A Paradigm Shift in Synthesis

Direct C-H activation has emerged as a powerful strategy that circumvents the need for pre-functionalized starting materials, thereby increasing atom and step economy.[15][16][17] Chelation-assisted C-H activation, where a directing group guides a transition metal catalyst to a specific C-H bond, has proven particularly effective for achieving high regioselectivity.[14][33][34][35][36] This approach allows for the construction of complex aromatic systems in a more streamlined and efficient manner.[16]

sub Aromatic Substrate with Directing Group (DG) intermediate Cyclometalated Intermediate sub->intermediate Chelation-Assisted C-H Activation cat Transition Metal Catalyst (e.g., Pd, Rh, Ru) cat->intermediate product Functionalized Aromatic Product intermediate->product Reaction with Coupling Partner coupling_partner Coupling Partner (e.g., Alkene, Alkyne, Organometallic) coupling_partner->product

Caption: Chelation-assisted C-H activation workflow.

The Rise of Photoredox Catalysis

Visible-light photoredox catalysis has opened up new avenues for aromatic functionalization by enabling the generation of radical intermediates under exceptionally mild conditions.[20][21][22][24] This approach is particularly useful for reactions that are challenging to achieve using traditional thermal methods and exhibits excellent functional group tolerance.[23]

The Future is Automated and Data-Driven

The integration of high-throughput experimentation (HTE) and Design of Experiments (DoE) is accelerating the optimization of synthetic protocols.[37][38][39][40][41] By systematically varying multiple reaction parameters simultaneously, researchers can more rapidly identify optimal conditions, leading to improved yields and reduced development timelines. This data-rich approach, coupled with machine learning algorithms, holds the promise of predictive reaction modeling and the de novo design of novel synthetic routes.

Conclusion

The synthesis of multi-substituted aromatic systems is a dynamic and ever-expanding field. A thorough understanding of the fundamental principles of classical methods, combined with an appreciation for the power and potential of modern catalytic strategies, is essential for success. The protocols and strategic guidance provided in this document are intended to serve as a valuable resource for researchers at all levels, empowering them to design and execute efficient and innovative syntheses of these fundamentally important molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-ethoxy-2-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered during this specific synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you improve your yields and obtain a high-purity product.

I. Understanding the Synthesis: An Overview

The synthesis of this compound typically proceeds via an electrophilic aromatic substitution reaction, specifically the iodination of 1-bromo-3-ethoxybenzene. The key to a successful synthesis lies in controlling the regioselectivity of the iodination reaction to favor the desired 2-iodo isomer.

Directing Effects of Substituents

The starting material, 1-bromo-3-ethoxybenzene, has two substituents on the benzene ring:

  • Ethoxy group (-OEt): A strong activating group that directs incoming electrophiles to the ortho and para positions.[1][2]

  • Bromo group (-Br): A deactivating group that, counterintuitively, also directs incoming electrophiles to the ortho and para positions.[1]

The positions ortho and para to the ethoxy group are C2, C4, and C6. The positions ortho and para to the bromo group are C2, C4, and C5. The desired product is formed by iodination at the C2 position, which is ortho to both the ethoxy and bromo groups.

G cluster_0 Directing Effects on 1-Bromo-3-ethoxybenzene Start 1-Bromo-3-ethoxybenzene Ethoxy Ethoxy Group (-OEt) (Strong Activator, o,p-director) Start->Ethoxy Bromo Bromo Group (-Br) (Deactivator, o,p-director) Start->Bromo Positions Potential Iodination Sites Ethoxy->Positions Directs to C2, C4, C6 Bromo->Positions Directs to C2, C4 C2 C2 (ortho to both) Positions->C2 C4 C4 (para to -OEt, ortho to -Br) Positions->C4 C6 C6 (ortho to -OEt) Positions->C6

Caption: Directing effects of substituents in the iodination of 1-bromo-3-ethoxybenzene.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Low Yields

Q1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Let's break down the most common culprits:

  • Incomplete Reaction: The iodination of an already substituted benzene ring can be sluggish. Ensure your reaction is running to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Reagents: The choice and quality of your iodinating agent are critical. While molecular iodine (I₂) can be used, it often requires an oxidizing agent to be effective.[3] A more reliable and milder option is N-Iodosuccinimide (NIS).[4][5] For activated systems like 1-bromo-3-ethoxybenzene, NIS in combination with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) is highly effective.[5] Ensure your NIS is of high purity and has been stored properly, as it can be light-sensitive.[4]

  • Side Reactions: The formation of isomeric byproducts is a major contributor to low yields of the desired product. The electronic and steric effects of the starting material can lead to iodination at the C4 and C6 positions. To minimize these, consider running the reaction at a lower temperature to enhance selectivity.

  • Workup and Purification Losses: The product can be lost during the aqueous workup and subsequent purification steps. Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. During column chromatography, careful selection of the eluent system is crucial to achieve good separation from byproducts and minimize product loss on the column.

Formation of Isomeric Impurities

Q2: My crude product shows multiple spots on TLC, and the NMR spectrum indicates the presence of isomers. How can I minimize the formation of these byproducts and how do I separate them?

A2: The formation of regioisomers is the most significant challenge in this synthesis.

  • Minimizing Isomer Formation:

    • Temperature Control: Lowering the reaction temperature can often improve the regioselectivity of electrophilic aromatic substitutions. The transition state leading to the sterically less hindered C4 and C6 isomers may have a slightly lower activation energy, but the difference becomes more pronounced at lower temperatures, potentially favoring the formation of the desired C2 isomer.

    • Solvent Effects: The choice of solvent can influence the selectivity. A non-polar solvent might favor the less polar transition state leading to the desired product. Experimenting with different solvents like dichloromethane (DCM), acetonitrile, or even a non-polar solvent like hexane could be beneficial.

    • Directed ortho-Metalation (DoM): For a more controlled and highly regioselective approach, consider a directed ortho-metalation strategy. The ethoxy group can act as a directing group for lithiation at the C2 position using a strong base like n-butyllithium. The resulting aryllithium intermediate can then be quenched with an iodine source (e.g., I₂) to exclusively yield the 2-iodo product. This method, while more technically demanding, offers superior control over regioselectivity.

  • Separation of Isomers:

    • Column Chromatography: This is the most common method for separating isomers of halogenated benzenes.[1] Due to the subtle differences in polarity between the isomers, a long column with a high-quality silica gel is recommended. A shallow gradient of a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) will likely be necessary to achieve good separation. Careful monitoring of the fractions by TLC is essential.

    • Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be an effective purification method. This often requires experimentation with various solvents and solvent mixtures.

G cluster_1 Troubleshooting Isomer Formation Problem Isomeric Impurities Minimization Minimization Strategies Problem->Minimization Separation Separation Techniques Problem->Separation Temp Lower Reaction Temperature Minimization->Temp Solvent Solvent Optimization Minimization->Solvent DoM Directed ortho-Metalation Minimization->DoM Column Column Chromatography Separation->Column Recrystal Recrystallization Separation->Recrystal

Caption: Strategies for addressing isomeric impurities in the synthesis.

III. Frequently Asked Questions (FAQs)

Q3: What is the recommended experimental protocol for the iodination of 1-bromo-3-ethoxybenzene using NIS?

A3: Based on analogous procedures for the iodination of activated aromatic systems, the following protocol is recommended as a starting point:

Experimental Protocol: Iodination of 1-bromo-3-ethoxybenzene

Parameter Recommendation Rationale
Starting Material 1-bromo-3-ethoxybenzeneCommercially available or can be synthesized from 3-bromophenol.
Iodinating Agent N-Iodosuccinimide (NIS)Mild and effective for activated systems, reducing side reactions.[4][5]
Catalyst Trifluoroacetic acid (TFA)Activates the NIS for electrophilic attack.[5]
Solvent Acetonitrile or Dichloromethane (DCM)Common solvents for NIS iodinations that are relatively inert.
Stoichiometry 1-bromo-3-ethoxybenzene: 1.0 eqNIS: 1.1 eqTFA: 0.1 eqA slight excess of NIS ensures complete consumption of the starting material.
Temperature 0 °C to room temperatureStarting at a lower temperature can improve regioselectivity.
Reaction Time 2-6 hours (monitor by TLC)Reaction progress should be carefully monitored.
Workup 1. Quench with aq. Na₂S₂O₃2. Extract with an organic solvent3. Wash with brine4. Dry over Na₂SO₄The thiosulfate solution removes any unreacted iodine/NIS.
Purification Silica gel column chromatographyNecessary to separate the desired product from isomeric impurities.

Step-by-Step Methodology:

  • Dissolve 1-bromo-3-ethoxybenzene (1.0 eq) in acetonitrile or DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.1 eq) to the solution, followed by the dropwise addition of trifluoroacetic acid (0.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

  • ¹H NMR:

    • The aromatic protons will appear as a multiplet in the range of δ 6.5-7.5 ppm. The proton at C6 (ortho to the ethoxy group) will likely be the most upfield, while the proton at C4 (para to the ethoxy group) will be further downfield.

    • The ethoxy group will show a quartet around δ 4.0-4.2 ppm for the -OCH₂- protons and a triplet around δ 1.3-1.5 ppm for the -CH₃ protons.

  • ¹³C NMR:

    • The carbon bearing the iodine (C2) will be significantly upfield due to the heavy atom effect, likely in the range of δ 85-95 ppm.

    • The carbon bearing the bromine (C1) will be around δ 110-120 ppm.

    • The carbon attached to the ethoxy group (C3) will be downfield, in the range of δ 155-160 ppm.

    • The remaining aromatic carbons will appear in the typical aromatic region of δ 110-140 ppm.

    • The ethoxy carbons will be observed around δ 64 ppm (-OCH₂-) and δ 15 ppm (-CH₃).

Q5: Are there any safety precautions I should be aware of during this synthesis?

A5: Yes, standard laboratory safety practices should always be followed. Specifically for this synthesis:

  • N-Iodosuccinimide (NIS): Can be an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Trifluoroacetic acid (TFA): Is highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Organic Solvents: Dichloromethane and acetonitrile are flammable and toxic. Handle in a fume hood and avoid sources of ignition.

  • Workup: The quenching step with sodium thiosulfate can be exothermic. Add the quenching solution slowly, especially if the reaction was performed on a larger scale.

IV. References

  • BenchChem. (2025). Decoding Directing Effects: An In-depth Technical Guide to Electrophilic Aromatic Substitution in 1,3-Dibromo-5-nitrobenzene.

  • BenchChem. (2025). This compound | CAS 1072944-94-5.

  • ChemTalk. (2023). Directing Effects.

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS).

  • BenchChem. (2025). A Comparative Guide to the Regioselective Synthesis of 4-Bromo-3-iodophenol.

References

Technical Support Center: Purification of Crude 1-Bromo-3-ethoxy-2-iodobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Bromo-3-ethoxy-2-iodobenzene. This document is designed for researchers, chemists, and drug development professionals who require a high-purity solid for their work. We will move beyond a simple protocol to explain the underlying principles, enabling you to troubleshoot and adapt the procedure for optimal results.

The purity of synthetic intermediates is paramount for the success of subsequent reactions and the integrity of final products. Recrystallization remains a powerful and cost-effective technique for purifying solid organic compounds. This guide provides a comprehensive workflow, a detailed troubleshooting directory, and answers to frequently asked questions regarding the recrystallization of this compound.

Section 1: Compound Profile & Essential Safety

This compound is a halogenated aromatic ether. While specific experimental data for this exact molecule is not widely published, we can infer its properties from closely related structural analogs like 1-Bromo-2-iodo-3-methoxybenzene and other di-halogenated benzenes.[1][2] It is expected to be a nonpolar solid, making it insoluble in water but soluble in various organic solvents.[2]

Table 1: Estimated Physicochemical Properties

Property Estimated Value / Description Rationale / Source Analogy
Molecular Formula C₈H₈BrIO Based on chemical structure.
Molecular Weight ~343.95 g/mol Calculated from the molecular formula.
Physical State Solid at room temperature. Analogs like 1-Bromo-2-iodo-3-methoxybenzene are solids with melting points in the 63-65 °C range.[1]
Appearance Off-white to pale yellow solid. Typical for halogenated aromatic compounds.
Water Solubility Insoluble. The nonpolar aromatic ring dominates the molecule's character.[2][3]

| Organic Solubility | Soluble in solvents like Toluene, Chloroform, and Ethyl Acetate; moderately soluble in alcohols and hexanes.[2] | "Like dissolves like" principle; the compound has both nonpolar (benzene ring) and moderately polar (ether, halogens) features.[4] |

Safety First: Handling and PPE

Halogenated aromatic compounds must be handled with care. Assume the compound is hazardous until proven otherwise.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles.

  • Engineering Controls: All manipulations, especially those involving heating solvents, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5][6]

Section 2: The Recrystallization Workflow

This section details the complete, self-validating protocol for purifying your crude this compound.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_main Main Protocol cluster_result Result Solvent_Screening A: Solvent Screening Dissolution B1: Dissolve Crude in Min. Hot Solvent Solvent_Screening->Dissolution Filtration_Hot B2: Hot Gravity Filtration (If Insoluble Impurities) Dissolution->Filtration_Hot Cooling B3: Slow Cooling & Crystallization Filtration_Hot->Cooling Filtration_Cold B4: Isolate Crystals (Vacuum Filtration) Cooling->Filtration_Cold Washing B5: Wash with Ice-Cold Solvent Filtration_Cold->Washing Drying B6: Dry to Constant Weight Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: The complete recrystallization workflow from solvent selection to pure product.

Part A: Protocol for Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[9] The ideal solvent will dissolve the compound completely when hot but poorly when cold.

  • Prepare Test Tubes: Place approximately 20-30 mg of your crude solid into several small, clean test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature until the solvent level is about 1 cm. Agitate the tube. Note if the solid dissolves completely at room temperature. (If it does, that solvent is unsuitable as a single solvent).

  • Heating: If the solid did not dissolve at room temperature, gently heat the test tube in a sand bath or water bath. Add more solvent dropwise, ensuring the solution is boiling, until the solid just dissolves.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observation: The best solvent is the one that dissolves the compound when hot and produces a large quantity of fine, crystalline solid upon cooling.

Table 2: Candidate Solvents for Screening

Solvent Boiling Point (°C) Polarity Notes
Hexane 69 Nonpolar Good for nonpolar compounds. May need a co-solvent.
Ethanol (95%) 78 Polar Often effective for aromatic compounds.[10]
Methanol 65 Polar Similar to ethanol, but more polar.
Ethyl Acetate 77 Intermediate A versatile solvent.
Toluene 111 Nonpolar Good for aromatic compounds, higher boiling point.

| Mixed Solvents | Variable | Variable | Try Hexane/Ethyl Acetate or Methanol/Water systems. Dissolve in the "good" solvent (e.g., Methanol) and add the "poor" solvent (e.g., Water) dropwise until cloudy, then re-heat to clarify.[11] |

Part B: The Recrystallization Procedure
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling stone. Heat your chosen solvent in a separate beaker. Add the minimum amount of hot solvent to the flask to just dissolve the solid completely.[12] This ensures the solution will be saturated upon cooling.

  • Hot Gravity Filtration (Optional): If you observe insoluble impurities (e.g., dust, sand) or if you used decolorizing charcoal, you must perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed on a benchtop. Rapid cooling can trap impurities.[13] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Crystal Isolation: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[12] Using cold solvent minimizes redissolving your product.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the solid to a watch glass to air dry completely. For a thorough drying, use a vacuum oven. The solid is considered dry when it reaches a constant weight.[12]

Section 3: Troubleshooting Guide (Q&A Format)

Even with a robust protocol, challenges can arise. This section addresses common issues.

Troubleshooting Decision Tree

G Start Recrystallization Problem No_Crystals Issue: No Crystals Form Start->No_Crystals Oiling_Out Issue: Oil Forms Instead of Crystals Start->Oiling_Out Low_Yield Issue: Poor Final Yield Start->Low_Yield Fast_Crystals Issue: Crystals Form Too Quickly Start->Fast_Crystals Sol_No_Crystals Causes: 1. Too much solvent. 2. Supersaturation. Solutions: - Boil off some solvent. - Scratch inner wall of flask. - Add a 'seed' crystal. No_Crystals->Sol_No_Crystals Sol_Oiling_Out Causes: 1. Solution is saturated above   the compound's melting point. Solutions: - Re-heat to dissolve oil. - Add more solvent. - Try a lower-boiling point solvent. Oiling_Out->Sol_Oiling_Out Sol_Low_Yield Causes: 1. Too much solvent used. 2. Premature crystallization   during hot filtration. 3. Crystals washed with   too much or warm solvent. Low_Yield->Sol_Low_Yield Sol_Fast_Crystals Causes: 1. Solution is too concentrated. 2. Cooling is too rapid. Solutions: - Re-heat and add a small  amount of extra solvent. - Insulate flask to slow cooling. Fast_Crystals->Sol_Fast_Crystals

Caption: A decision tree for troubleshooting common recrystallization problems.

Q: My compound won't dissolve, even in a large amount of boiling solvent. What should I do?

A: This indicates you have chosen an inappropriate solvent where your compound has very low solubility. You must repeat the solvent screening process (Part A). Consider a more polar or aromatic solvent (e.g., if you started with hexane, try ethyl acetate or toluene). Alternatively, this could be a sign of insoluble impurities, which can be removed by hot gravity filtration.

Q: The solution has cooled completely, but no crystals have formed. Is the experiment ruined?

A: Not at all. This is a common phenomenon called supersaturation.[12] The solution is saturated, but the crystals need a nucleation site to begin forming. You can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to form.[12][14]

  • Seeding: Add a single, tiny crystal of your crude starting material (a "seed crystal") to the solution. This acts as a template for further crystal growth.[12][13]

  • Reducing Solvent: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.[13][14]

Q: An oil has formed at the bottom of my flask instead of solid crystals. How can I fix this?

A: This is known as "oiling out." It typically happens when the boiling point of the solvent is higher than the melting point of your compound, causing the solute to melt rather than dissolve. It can also occur if the concentration of the solute is too high.

  • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point. Allow this slightly more dilute solution to cool slowly. If the problem persists, you may need to choose a different solvent with a lower boiling point.

Q: My final yield of pure crystals is very low. What are the likely causes?

A: A low yield is most often traced back to one of these steps:

  • Excess Solvent: Using too much solvent during the initial dissolution step is the most common cause. This leaves a significant portion of your product dissolved in the filtrate (mother liquor).[12][13]

  • Premature Crystallization: If you performed a hot gravity filtration, some product may have crystallized in the funnel and was lost. Ensure your equipment is pre-heated.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve and wash away some of your product.[12]

Section 4: Frequently Asked Questions (FAQs)

Q: How do I remove colored impurities?

A: If your hot solution is colored by impurities, you can often remove them by adding a very small amount of activated charcoal to the hot solution before the hot gravity filtration step. The colored impurities adsorb onto the surface of the charcoal. Do not add charcoal to a boiling solution, as it can cause violent bumping. Use only a small amount, as it can also adsorb your product.

Q: How slow should the cooling process be?

A: An ideal crystallization shows the first crystals appearing after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[13] The slower the better. Allowing the flask to cool on the benchtop, insulated from the cold stone by a paper towel or cork ring, is generally sufficient. Do not move the flask directly from boiling to an ice bath.[14]

Q: Can I reuse the filtrate (mother liquor) to get more product?

A: Yes. The filtrate still contains some dissolved product. You can often obtain a "second crop" of crystals by boiling off some of the solvent from the filtrate and cooling it again. However, be aware that this second crop will likely be less pure than the first, as the soluble impurities have been concentrated in the filtrate.

Q: How do I know for sure that my product is pure?

A: The most common method is to measure the melting point of your dried crystals. A pure compound will have a sharp melting point (a narrow range of 1-2 °C) that matches the literature value. An impure compound will typically melt at a lower temperature and over a broader range.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading for palladium-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing probable causes and providing actionable solutions.

Q1: My reaction has stalled, and I'm observing a black precipitate. What is happening and how can I fix it?

A1: You are likely observing the formation of palladium black, which consists of inactive, agglomerated palladium(0) particles. [1][2] This is a common form of catalyst deactivation that halts the catalytic cycle.

Probable Causes:

  • Catalyst Decomposition: The active monoligated Pd(0) species, essential for the reaction, can be unstable, especially at elevated temperatures, leading to aggregation into palladium black.[1][3]

  • Ligand Dissociation/Degradation: If the phosphine ligand dissociates from the palladium center or is oxidized by trace oxygen, the unprotected metal atoms can aggregate.[1][4]

  • Presence of Oxygen: Inadequate degassing of solvents and reagents allows oxygen to oxidize the active Pd(0) catalyst, leading to its decomposition.[2][3][5]

Solutions & Preventative Measures:

  • Ensure a Rigorously Inert Atmosphere: Cross-coupling reactions may not be overtly air-sensitive, but consistent results require the exclusion of oxygen.[6] Use a glovebox or employ Schlenk techniques, ensuring at least three cycles of evacuating the vessel and backfilling with an inert gas like argon or nitrogen.[5][6] All solvents and liquid reagents should be thoroughly degassed.[1][5]

  • Optimize Ligand Choice and Ratio: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) center, preventing aggregation and often facilitating the challenging oxidative addition step.[1][3] A slight excess of the ligand relative to the palladium source can sometimes improve catalyst stability.[6]

  • Control Reaction Temperature: High temperatures accelerate catalyst decomposition.[1][3] Run the reaction at the lowest temperature that provides a reasonable rate. If a reaction is sluggish, consider screening different ligands or solvents before resorting to higher temperatures.[3][6]

  • Use Modern Pre-catalysts: Advanced pre-catalysts, such as the G3/G4 Buchwald palladacycles or PEPPSI™ catalysts, are designed to generate the active, monoligated Pd(0) species cleanly and efficiently upon addition of a base, minimizing the lifetime of unstable intermediates that can lead to palladium black.[6][7]

Q2: My reaction is giving low yield or shows no conversion of the starting material. What should I investigate?

A2: Low or no conversion is a common issue that can stem from several factors beyond catalyst decomposition. A systematic approach is needed to diagnose the problem.

Probable Causes & Troubleshooting Workflow:

  • Inefficient Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient under your conditions.[8][9] The choice of ligand, base, solvent, and even the order of addition can significantly impact the efficiency of this crucial first step.[9]

  • Poor Reagent Quality: Impurities in starting materials, solvents, or the base can poison the catalyst.[5][6] Amines, in particular, should be purified before use.[6] Water content in solvents or bases can also lead to side reactions like boronic acid homocoupling in Suzuki reactions.[10]

  • Inappropriate Reaction Conditions: The chosen base, solvent, or temperature may be suboptimal for the specific substrate combination. For instance, sterically hindered substrates often require more active catalyst systems (bulkier, electron-rich ligands) and potentially stronger bases to facilitate the oxidative addition or transmetalation steps.[2][11]

  • Insufficient Catalyst Loading: While the goal is to minimize catalyst loading, starting too low with an unoptimized reaction can result in failure. The catalyst may be consumed by trace impurities or deactivate before the reaction reaches completion.

dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} endom

Figure 1. A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Q3: I'm seeing significant homocoupling of my boronic acid (Suzuki) or amine (Buchwald-Hartwig). How can I suppress this?

A3: Homocoupling is a common side reaction that consumes starting material and complicates purification.[6][10]

Probable Causes:

  • Oxygen Presence (Suzuki): The presence of oxygen is a primary cause of boronic acid homocoupling. It can participate in a Pd(II)-mediated pathway that does not require the aryl halide.[5][12]

  • Base-Induced Side Reactions: In some cases, particularly with very strong bases or at high temperatures, side reactions can occur. For Buchwald-Hartwig aminations, this can sometimes lead to amine over-arylation or other unproductive pathways.[6]

  • Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, competing side reactions like homocoupling can become more prominent.

Solutions:

  • Rigorous Degassing: This is the most critical step for suppressing Suzuki homocoupling. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[5][12]

  • Use a Pd(0) Source or Mild Reducing Agent: Starting with a Pd(0) source like Pd₂(dba)₃ or using a pre-catalyst can help. Alternatively, adding a mild reducing agent can minimize the concentration of free Pd(II) that participates in the homocoupling pathway.[5][12]

  • Optimize Base and Temperature: Screen different bases. Sometimes a weaker base (e.g., K₃PO₄ vs. NaOt-Bu) can be sufficient for the main reaction while minimizing side reactions.[6] Lowering the temperature can also reduce the rate of undesired pathways.[10]

  • Adjust Stoichiometry: Using a slight excess of the halide coupling partner can sometimes help to favor the cross-coupling pathway over homocoupling.[10]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the best practices for optimizing catalyst loading.

Q1: What is a typical starting catalyst loading for a new cross-coupling reaction?

A1: There is no single "magic formula," but reasonable starting points exist.[6] For initial screening and lab-scale synthesis, a catalyst loading of 1-2 mol% is a common and robust starting point. For process development and scale-up, the goal is often to reduce this significantly, sometimes to parts-per-million (ppm) levels.[13][14]

Reaction TypeCatalyst SystemTypical Starting Loading (mol%)Key Considerations
Suzuki-Miyaura Pd Pre-catalyst + Buchwald Ligand1 - 2 mol%Sensitive to oxygen (homocoupling). Base (e.g., K₂CO₃, K₃PO₄) and solvent choice are critical.[5][15]
Buchwald-Hartwig Amination Pd Pre-catalyst + Buchwald Ligand1 - 3 mol%Requires a strong base (e.g., NaOt-Bu, LHMDS). Nucleophile class dictates ligand choice.[11][16][17]
Heck Pd(OAc)₂ + Phosphine Ligand1 - 5 mol%Solvent and base selection are highly influential. Often requires higher temperatures.[14]
Sonogashira Pd/Cu Co-catalyst System0.5 - 2 mol% (Pd)Requires careful exclusion of oxygen to prevent alkyne homocoupling. Amine is often used as both base and solvent.[18]
Q2: How do I experimentally determine the minimum effective catalyst loading?

A2: The minimum catalyst loading should be determined systematically once other reaction parameters (solvent, base, temperature, concentration) have been optimized. Lowering the catalyst loading prematurely can confound your optimization efforts.

dot graph G { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} endom

Figure 2. Experimental workflow for determining minimum catalyst loading.

Protocol: Step-by-Step Catalyst Loading Optimization

  • Establish a High-Yielding Baseline: First, optimize the reaction at a conservative catalyst loading (e.g., 2 mol%) until you consistently achieve a high yield (>90%).[19]

  • Perform a Systematic Reduction: Using the fully optimized conditions from Step 1, set up a series of parallel reactions, systematically halving the catalyst loading in each. For example: 1.0 mol%, 0.5 mol%, 0.25 mol%, 0.1 mol%, etc.

  • Monitor Reaction Progress: Monitor each reaction by TLC, GC-MS, or LC-MS at set time points (e.g., 1h, 4h, 16h).

  • Analyze the Results: Identify the lowest catalyst loading that provides an acceptable yield within a reasonable timeframe. This is your minimum effective loading for that specific transformation. Note that extremely low loadings may require longer reaction times.

Q3: What is the role of the ligand-to-metal ratio and how should it be optimized?

A3: The ligand is crucial for catalyst performance. It stabilizes the active metal center, influences its reactivity and selectivity, and prevents deactivation.[20] The ratio of ligand to the palladium metal source is a critical parameter.

  • The Role of the Ratio: In many modern cross-coupling reactions, the active catalytic species is a monoligated Pd(0) complex (L-Pd(0)).[7]

    • Too Little Ligand (<1:1 L:Pd): Can lead to the formation of coordinatively unsaturated palladium species that are prone to aggregation and decomposition into palladium black.[1]

    • Optimal Ratio (Often 1:1 to 1.2:1 L:Pd): This range often provides the highest catalytic activity by favoring the formation of the desired monoligated active species. Using pre-catalysts with a built-in 1:1 ratio simplifies this optimization.[7]

    • Too Much Ligand (>2:1 L:Pd): Can lead to the formation of bis-ligated species (L₂-Pd(0)), which are often less reactive or even catalytically inactive because they are too stable and reluctant to undergo oxidative addition.[21]

Optimization Strategy: When not using a pre-catalyst, it is wise to screen the ligand-to-palladium ratio. A typical screen might include ratios of 1.1:1, 1.5:1, and 2.2:1 (ligand:Pd). This helps determine if excess ligand is beneficial for stability or detrimental to activity for your specific reaction.

References

Technical Support Center: Navigating Reactions with 1-Bromo-3-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-3-ethoxy-2-iodobenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevention of dehalogenation and other common side reactions. Our goal is to empower you with the knowledge to optimize your synthetic strategies and achieve your desired outcomes with confidence.

Understanding the Challenge: Reactivity and Selectivity

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Generally, the C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective functionalization.[1] However, this enhanced reactivity of the C-I bond also makes it more prone to an undesired side reaction: dehalogenation, specifically hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom.[2][3]

This guide will address the common challenges encountered when using this substrate and provide practical solutions to minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of the deiodinated byproduct, 1-bromo-3-ethoxybenzene, in my Suzuki-Miyaura coupling reaction. What is the primary cause?

A1: The formation of 1-bromo-3-ethoxybenzene is a classic case of hydrodehalogenation. This side reaction is a major concern as it consumes your starting material and complicates purification.[4] The primary cause is the presence of a palladium-hydride (Pd-H) species in your reaction mixture. This Pd-H intermediate can arise from several sources and can competitively react with your aryl iodide before the desired cross-coupling takes place.

The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2] Therefore, the C-I bond in your substrate is the most susceptible.

Q2: What are the common sources of the hydride that leads to this dehalogenation?

A2: The hydride species responsible for hydrodehalogenation can originate from several components in your reaction mixture:

  • Solvents: Protic solvents, especially alcohols like ethanol or isopropanol, are known hydride sources.[2][4][5]

  • Bases: Certain bases, particularly strong ones like alkoxides, can act as hydride donors.[3] Amines used as bases can also be a source.[5]

  • Water: While often necessary for the transmetalation step in Suzuki couplings, excessive water can be a proton source that contributes to the formation of Pd-H species.[2][6]

  • Organoboron Reagent: In some cases, impurities or decomposition of the boronic acid or ester can generate species that lead to hydride formation.

Q3: How can I minimize deiodination in my Suzuki-Miyaura coupling?

A3: Minimizing deiodination requires a multi-faceted approach that involves careful optimization of your reaction conditions. Here is a systematic troubleshooting guide:

Troubleshooting Deiodination in Suzuki-Miyaura Coupling

Parameter Potential Issue Recommended Action
Catalyst/Ligand The ligand may not be promoting reductive elimination of the desired product efficiently, allowing time for dehalogenation.[2]Switch to bulkier, more electron-rich phosphine ligands like SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands. These can accelerate the desired coupling pathway.[2]
Base The base might be too strong or a source of hydrides.[3]Use a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] Avoid strong alkoxide bases if possible.
Solvent The solvent may be acting as a hydride source.[2]Use aprotic solvents like dioxane, THF, or toluene.[2] If an alcohol is necessary, use it as a co-solvent in minimal amounts.
Temperature High temperatures can favor the dehalogenation pathway.[3]Carefully lower the reaction temperature. A more active catalyst system may allow for efficient coupling at a lower temperature.
Reaction Time Prolonged reaction times increase the likelihood of side reactions.[3]Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Below is a diagram illustrating the competing pathways:

G cluster_0 Catalytic Cycle A Ar-I + Pd(0)L_n B Ar-Pd(II)-I A->B Oxidative Addition C Desired Cross-Coupling B->C Transmetalation & Reductive Elimination F Pd(II)-H B->F Hydride Transfer D Undesired Dehalogenation E [H] Source (Solvent, Base, etc.) E->F F->D Reductive Elimination caption Fig. 1: Competing pathways in Pd-catalyzed reactions. G cluster_1 Buchwald-Hartwig Amination Cycle Start Pd(0)L_n OA Ar-Pd(II)-I Start->OA Oxidative Addition (Ar-I) AmineCoord [Ar-Pd(II)-I(Amine)] OA->AmineCoord + Amine Deprot [Ar-Pd(II)-Amido] AmineCoord->Deprot + Base, - Base-H⁺ Product Ar-Amine + Pd(0)L_n Deprot->Product Reductive Elimination caption Fig. 2: Buchwald-Hartwig amination workflow.

References

Stability and degradation of 1-Bromo-3-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Bromo-3-ethoxy-2-iodobenzene (CAS 1072944-94-5). This document is designed for researchers, medicinal chemists, and process development scientists to provide expert guidance on the stability, handling, and troubleshooting of this versatile halogenated building block. Our goal is to empower you with the necessary knowledge to ensure the integrity of your starting material and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses common questions regarding the intrinsic properties and proper management of this compound.

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

Proper storage is critical for minimizing degradation. The recommended storage condition is refrigeration at 4-8°C.[1] For optimal long-term stability, we advise the following multi-faceted approach:

  • Temperature: Maintain at 4-8°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidative degradation.

  • Light: Protect from light by using an amber vial and storing it in a dark location (e.g., inside a cabinet or a box). Aryl iodides are known to be light-sensitive and can undergo photodecomposition.[2][3]

  • Container: Use a tightly sealed, appropriate container (e.g., a glass vial with a PTFE-lined cap) to prevent moisture ingress and solvent evaporation if in solution.

Q2: What is the primary degradation pathway for this compound?

The most significant point of instability in this compound is the carbon-iodine (C-I) bond. The C-I bond is considerably weaker than the carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds, making it the most likely site for degradation. The primary degradation pathways are:

  • Photodegradation: Exposure to UV light can induce homolytic cleavage of the C-I bond, generating aryl and iodine radicals. These radicals can lead to a cascade of secondary reactions, including dimerization, hydrogen abstraction from solvents, or reaction with oxygen, resulting in impurities like 1-bromo-3-ethoxybenzene and other polymeric materials. The photodegradation of iodinated aromatic compounds is a well-documented phenomenon.[4][5]

  • Reductive Dehalogenation (De-iodination): In the presence of catalytic metals (e.g., Palladium) and a hydrogen source, or certain reducing agents, the C-I bond can be selectively reduced. This is a common side reaction in cross-coupling chemistries if reaction conditions are not optimized.

  • Oxidative Degradation: While less common for the aromatic ring itself under normal storage, trace metal impurities can catalyze oxidation, especially if the compound is exposed to air over long periods.

The ethoxy group is generally stable, though cleavage can occur under harsh acidic or strongly basic conditions not typically encountered during storage.[6]

Q3: Is this compound stable in common organic solvents?

This compound is soluble in many common organic solvents like THF, dioxane, DMF, and toluene.[7] However, for storage in solution, stability is a concern.

  • Recommended: If storage in solution is necessary, use anhydrous, aprotic solvents like toluene or dioxane. Prepare solutions fresh whenever possible.

  • Use with Caution: Chlorinated solvents (DCM, chloroform) should be used with caution for long-term storage as they can contain acidic impurities that may promote degradation. Protic solvents (e.g., methanol, ethanol) are generally not recommended for long-term storage as they can participate in potential side reactions.

  • Hydrolytic Stability: The compound is insoluble in water.[1] While aryl ethers and halides have low susceptibility to direct hydrolysis, the presence of water in reaction media can lead to side reactions, especially if reactive organometallic species are generated.[8][9]

Section 2: Troubleshooting Guide for Synthetic Applications

This section is formatted to address specific, practical issues that may arise during experimentation.

Issue 1: Low or Inconsistent Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

  • Observed Problem: "My Suzuki coupling targeting the C-I bond is giving a low yield of the desired product. I also observe significant amounts of 1-bromo-3-ethoxybenzene as a byproduct."

  • Probable Cause: This issue points directly to the degradation of your this compound starting material. The presence of 1-bromo-3-ethoxybenzene (the de-iodinated byproduct) indicates either that the starting material had already partially degraded before the reaction or that reductive dehalogenation is occurring under the reaction conditions.

  • Investigative Strategy & Solution:

    • Verify Starting Material Purity: Before starting your reaction, assess the purity of the haloarene. A simple ¹H NMR is often sufficient. Look for the absence of a singlet or doublet in the aromatic region corresponding to the proton that replaces the iodine atom. See the protocol below for a detailed guide.

    • Use High-Purity Reagent: If degradation is confirmed, use a freshly opened bottle or purify the material via column chromatography or recrystallization. Some commercial batches of similar haloarenes are stabilized with copper powder, which should be removed before use in catalysis.[10]

    • Optimize Reaction Conditions: If de-iodination is happening during the reaction, consider a milder base, lower temperature, or a different palladium ligand/precatalyst system. Ensure your reagents and solvents are rigorously anhydrous and deoxygenated.

Issue 2: Unexpected Formation of Phenolic or Symmetric Biaryl Impurities

  • Observed Problem: "After my reaction, my mass spectrometry analysis shows a mass corresponding to 2-bromo-6-ethoxyphenol or a biaryl species derived from my starting material."

  • Probable Cause:

    • Phenol Formation: This suggests cleavage of the C-I or C-Br bond and subsequent reaction with a hydroxide source. This can happen if your base (e.g., K₂CO₃, Cs₂CO₃) contains significant amounts of hydroxide or if there is water in your reaction.

    • Biaryl Formation: Homocoupling (e.g., Ullmann coupling) of your starting material is a common side reaction, especially at higher temperatures or with certain catalyst systems (e.g., copper or high-loadings of palladium).

  • Investigative Strategy & Solution:

    • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Use freshly dried bases.

    • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize homocoupling.

    • Screen Catalysts: If homocoupling is persistent, screen different ligands or use a lower catalyst loading. The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.

Issue 3: Failure to Form a Stable Grignard or Organolithium Reagent

  • Observed Problem: "I am trying to perform a halogen-metal exchange at the C-I position using n-BuLi, but the reaction turns dark, and I get a complex mixture of products upon quenching."

  • Probable Cause: The C-I bond should readily undergo exchange.[11] Failure suggests two possibilities:

    • Degraded Starting Material: Impurities in the this compound are quenching the highly reactive organolithium reagent as it forms.

    • Reaction Conditions: Insufficiently low temperatures can lead to side reactions, such as elimination or reaction with the solvent (e.g., THF).

  • Investigative Strategy & Solution:

    • Purify the Starting Material: This is critical for organometallic reactions. Ensure the material is pure and rigorously dried.

    • Strict Temperature Control: Perform the halogen-metal exchange at a very low temperature (typically -78 °C) to improve the stability of the resulting aryllithium species.

    • Inert Atmosphere: Ensure the reaction is performed under a strictly anhydrous and inert atmosphere to prevent quenching by moisture or oxygen.

Section 3: Data Summaries and Protocols

Table 1: Stability Profile of this compound
ParameterStability FactorRationale & Expert Recommendation
Light Low Stability The C-I bond is photolabile.[4] Action: Always store in amber vials and protect reactions from direct light.
Temperature Moderate Stability Stable at recommended refrigerated temperatures (4-8°C).[1] Degradation rate increases at elevated temperatures. Action: Avoid prolonged storage at room temperature or heating in the absence of a reaction partner.
Air (Oxygen) Moderate Stability Generally stable, but susceptible to slow, long-term oxidative degradation, potentially catalyzed by trace metals. Action: Store under an inert atmosphere (Ar, N₂).
Moisture/Water High Stability (Direct) The compound itself does not readily hydrolyze. Action: While stable, moisture must be excluded from reactions involving organometallic intermediates.[12]
Strong Acids/Bases Moderate to Low Stability Generally stable to weak bases/acids used in coupling. Strong bases or acids at high temperatures may induce ether cleavage or other side reactions.[6][13] Action: Choose reaction conditions carefully.
Experimental Protocol: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a quick and effective method to check for de-iodination, a primary degradation pathway.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard (Optional but Recommended): For quantitative assessment, add a known amount of an internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire a standard proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis:

    • Identify Key Peaks: Locate the characteristic peaks for the pure compound: the ethoxy group (a triplet and a quartet), and the aromatic protons.

    • Look for Impurity Peaks: The primary degradation product, 1-bromo-3-ethoxybenzene, will show a new aromatic signal corresponding to the proton that has replaced the iodine atom. Compare the integration of this impurity peak to the main compound peaks.

    • Purity Calculation: Purity (%) = [Integration(Main Compound) / (Integration(Main Compound) + Integration(Impurity))] x 100. If using an internal standard, a more precise quantitative analysis can be performed.

  • Decision: A purity level below 95% suggests that the material should be purified before use in sensitive applications like catalysis.

Section 4: Visual Diagrams

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary points of vulnerability for this compound.

G Figure 1. Key Degradation Pathways A This compound B 1-Bromo-3-ethoxybenzene (De-iodinated Product) A->B [H] source (Reductive Dehalogenation) C Aryl Radicals + I• A->C hv (Light) (Photolysis) E 2-Bromo-6-ethoxyphenol A->E Strong Nucleophile (e.g., OH⁻) High Temp D Polymeric Byproducts / Solvent Adducts C->D Radical Reactions

Caption: Key degradation routes for this compound.

Diagram 2: Experimental Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing failed or low-yielding reactions.

G Figure 2. Troubleshooting Workflow start Low Yield or Unexpected Byproduct check_purity Step 1: Assess Purity of This compound (e.g., by ¹H NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify Starting Material (Column Chromatography) is_pure->purify No check_conditions Step 2: Review Reaction Conditions (Anhydrous? Inert? Temp?) is_pure->check_conditions Yes re_run Re-run Reaction purify->re_run optimize Optimize Conditions (Screen Base, Solvent, Temp.) check_conditions->optimize optimize->re_run

Caption: A systematic workflow for troubleshooting common experimental issues.

References

Technical Support Center: Aqueous Workup for Organohalide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for aqueous workup procedures involving organohalides. The information herein is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to make informed decisions in the laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the principles and practices of aqueous workups for reactions involving organohalides.

Q1: What is the primary purpose of an aqueous workup in the context of organohalide synthesis?

An aqueous workup is a purification technique used to separate the desired organohalide product from water-soluble impurities after a reaction.[1] This process leverages the differing solubilities of the product and byproducts in an organic solvent and water. Key objectives include removing inorganic salts, quenching reactive reagents, and neutralizing acidic or basic components.[1]

Q2: How do I choose an appropriate organic solvent for the extraction of my organohalide product?

The ideal extraction solvent should readily dissolve your organohalide product but be immiscible with water. Diethyl ether and ethyl acetate are common choices due to their effectiveness and relatively easy removal via rotary evaporation.[2] While dichloromethane is also effective, it is denser than water and has a tendency to form emulsions, which can complicate the separation process.[2][3]

Q3: What is the function of a brine wash (saturated NaCl solution) at the end of the workup?

A brine wash serves two main purposes. Firstly, it helps to break up emulsions that may have formed during the extraction process.[2][4] Secondly, it removes a significant amount of dissolved water from the organic layer due to the high ionic strength of the brine solution, which draws water into the aqueous phase.[5][6][7][8] This "pre-drying" step makes the subsequent use of a solid drying agent more efficient.[5][6]

Q4: When should I use an acidic or basic wash?

Acidic and basic washes are employed to remove impurities that can be converted into water-soluble salts.

  • Acid Wash (e.g., dilute HCl): An acid wash is used to remove basic impurities, such as amines.[2][9] The acid protonates the amine, forming a salt that is soluble in the aqueous layer.[9][10]

  • Basic Wash (e.g., saturated NaHCO₃ or dilute NaOH): A basic wash is used to neutralize and remove acidic impurities, such as carboxylic acids.[2][6] The base deprotonates the acid, forming a salt that partitions into the aqueous phase.[5][6]

Q5: What is "quenching," and why is it a critical first step in the workup of certain organohalide reactions?

Quenching is the process of deactivating any remaining highly reactive reagents in the reaction mixture.[11][12] For reactions involving organometallic reagents like Grignard reagents (often used to synthesize more complex organohalides), quenching is essential for safety and to prevent unwanted side reactions during the workup.[11][13] This is typically achieved by the slow, controlled addition of a protic source, such as water or a saturated aqueous solution of ammonium chloride (NH₄Cl), often at low temperatures to manage any exothermic reactions.[14][15]

II. Troubleshooting Guides

This section provides solutions to specific problems that may arise during the aqueous workup of organohalide reactions.

Problem 1: Formation of a Persistent Emulsion

An emulsion is a stable mixture of two immiscible liquids, which can make the separation of organic and aqueous layers difficult or impossible.[16]

Possible Causes & Solutions:

  • Presence of Surfactant-like Byproducts: Some reaction byproducts can act as surfactants, stabilizing the emulsion.

    • Solution: Adding brine (saturated NaCl) can increase the ionic strength of the aqueous layer, often disrupting the emulsion.[16][17]

  • Fine Particulate Matter: Finely divided solids can accumulate at the interface and stabilize emulsions.[18]

    • Solution: Filter the entire emulsified mixture through a pad of Celite®.[17][18] Celite is an inert filter aid that can remove fine particulates.[18]

  • Solvent Choice: Chlorinated solvents like dichloromethane are known to be more prone to emulsion formation.[2][18]

    • Solution: If possible, consider using a different extraction solvent like ethyl acetate or diethyl ether in future experiments.[2]

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can promote emulsion formation.

    • Solution: Use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.

Problem 2: Product Loss or Low Recovery

Lower than expected yield after workup can be attributed to several factors.

Possible Causes & Solutions:

  • Product is Partially Water-Soluble: Organohalides with polar functional groups may have some solubility in the aqueous layer.

    • Solution: Perform a "back-extraction" by extracting the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[2][7]

  • Product Volatility: Low-boiling point organohalides can be lost during solvent removal on the rotary evaporator.

    • Solution: Use a lower bath temperature and carefully monitor the evaporation process. Check the rotovap trap for any condensed product.[19]

  • Incorrect pH: If your organohalide has an acidic or basic functional group, its solubility in the organic and aqueous layers will be pH-dependent.

    • Solution: Ensure the pH of the aqueous layer is adjusted to a level where your product is in its neutral, more organic-soluble form.

Problem 3: Discoloration of the Organic Layer

A colored organic layer after washing may indicate the presence of certain impurities.

Possible Causes & Solutions:

  • Residual Halogen: Reactions involving elemental halogens (e.g., bromine, iodine) can leave behind unreacted halogen, resulting in a yellow, orange, or brown color.[19][20]

    • Solution: Wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃). Sodium thiosulfate will reduce the excess halogen to colorless halide ions.[19][20]

  • Highly Conjugated Byproducts: Some side reactions can produce colored, highly conjugated organic impurities.

    • Solution: These impurities may require further purification steps, such as column chromatography, after the initial workup.

Problem 4: Unexpected Precipitate Formation

The appearance of a solid during the workup can be alarming but often has a logical explanation.

Possible Causes & Solutions:

  • Insoluble Salts: Quenching Grignard reactions can produce magnesium salts that may precipitate.[15]

    • Solution: The addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid during the quench can help to keep these salts dissolved in the aqueous phase.[15]

  • "Gooey" Precipitate at the Interface: This can occur when certain byproducts are not fully soluble in either the organic or aqueous layer.[17][19]

    • Solution: Continue washing with water to remove as much of the precipitate as possible.[17][19] After separating the layers, treat the organic layer with a generous amount of a drying agent like anhydrous magnesium sulfate, which may absorb the remaining residue, allowing it to be removed by filtration.[17][19]

III. Experimental Protocols & Data

This section provides standardized protocols for key workup steps and relevant data in a tabular format.

Standard Aqueous Workup Protocol
  • Quenching (if applicable): Cool the reaction mixture in an ice bath. Slowly add the quenching agent (e.g., water, saturated NH₄Cl solution) dropwise with vigorous stirring.[14] Allow the mixture to warm to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic extraction solvent (e.g., ethyl acetate, diethyl ether).[2][21]

  • Transfer: Transfer the mixture to a separatory funnel.

  • Washing:

    • Neutral Wash: Add deionized water, gently invert the funnel several times (venting frequently to release any pressure), and allow the layers to separate.[2] Drain the aqueous layer.

    • Acid/Base Wash (if necessary): Perform a wash with a dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃) as needed to remove impurities.[2] Always follow with a neutral water wash to remove any residual acid or base.

    • Brine Wash: Perform a final wash with a saturated NaCl solution to pre-dry the organic layer and aid in phase separation.[2][5]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a solid drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[2] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude organohalide product.

Data Tables

Table 1: Common Drying Agents for Organohalide Solutions

Drying AgentCapacitySpeedAcidityComments
Anhydrous Magnesium Sulfate (MgSO₄)HighFastSlightly AcidicA good general-purpose drying agent.[2][22]
Anhydrous Sodium Sulfate (Na₂SO₄)Very HighSlowNeutralBest for pre-drying very wet solutions.[2][22]
Anhydrous Calcium Chloride (CaCl₂)HighMediumNeutralCan form complexes with alcohols, amines, and carbonyl compounds.[22]
Anhydrous Calcium Sulfate (CaSO₄)LowVery FastNeutralA good general-purpose drying agent.[22]

Table 2: Common Aqueous Washes and Their Applications

Aqueous WashPurpose
Deionized WaterTo remove water-soluble inorganic byproducts and reagents.[2]
Dilute HClTo remove basic impurities, such as amines.[2][9]
Saturated NaHCO₃To neutralize and remove acidic impurities.[6]
Saturated NaCl (Brine)To break emulsions and pre-dry the organic layer.[2][5][6][7]
Dilute Na₂S₂O₃To remove residual halogens (I₂, Br₂).[19][20]
Saturated NH₄ClTo quench Grignard reactions and dissolve magnesium salts.[15]

IV. Visualized Workflows

Aqueous Workup Workflow

Aqueous_Workup cluster_reaction Reaction cluster_workup Aqueous Workup cluster_product Product Reaction_Mixture Crude Reaction Mixture (Organohalide Product + Impurities) Quench 1. Quench (e.g., H₂O, sat. NH₄Cl) Reaction_Mixture->Quench If reactive reagents present Extraction 2. Liquid-Liquid Extraction (Organic Solvent + Aqueous Washes) Reaction_Mixture->Extraction If no quench needed Quench->Extraction Drying 3. Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Filtration 4. Filter Drying->Filtration Evaporation 5. Evaporate Solvent Filtration->Evaporation Crude_Product Crude Organohalide Product Evaporation->Crude_Product Purification Further Purification (e.g., Chromatography) Crude_Product->Purification Emulsion_Troubleshooting Start Persistent Emulsion Forms Step1 Step 1: Add Saturated NaCl (Brine) Rationale: Increases ionic strength of the aqueous phase, destabilizing the emulsion. Start->Step1 Step2 Step 2: Allow to Stand Rationale: Gravity may be sufficient to cause phase separation over time. Step1->Step2 If emulsion persists End Phase Separation Achieved Step1->End Success Step3 Step 3: Filter through Celite® Rationale: Removes fine solid particles that may be stabilizing the emulsion at the interface. Step2->Step3 If emulsion persists Step2->End Success Step4 Step 4: Add a Different Solvent Rationale: Altering the solvent system can change interfacial tension and break the emulsion. Step3->Step4 If emulsion persists Step3->End Success Step4->End Success

References

Common impurities in 1-Bromo-3-ethoxy-2-iodobenzene and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Bromo-3-ethoxy-2-iodobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we address common challenges, particularly concerning impurities and their removal, to ensure the highest quality of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: The impurity profile of this compound is largely dictated by its synthetic route. A common method for its preparation is the Williamson ether synthesis, starting from 3-bromo-2-iodophenol and an ethylating agent.[1] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: The most common impurities are residual 3-bromo-2-iodophenol and the ethylating agent (e.g., ethyl iodide).

  • Regioisomers: During the halogenation steps of the precursor synthesis, regioisomers can form. For instance, if starting from 3-bromophenol, subsequent iodination might not be perfectly regioselective, leading to isomers with different substitution patterns on the benzene ring. The ethoxy group is an ortho-, para-director, which influences the position of incoming electrophiles.[1][2]

  • Over- or Under-halogenated Species: Depending on the reaction conditions, you might encounter species with either an additional halogen atom or lacking one of the intended halogens.

  • Solvent and Reagent Residues: Residual solvents like acetone, DMF, or acetonitrile, and bases such as sodium hydroxide or potassium carbonate, can also be present.[1]

  • Degradation Products: Aryl halides, including this compound, can be sensitive to light and may degrade over time.[3][4] It is also incompatible with strong oxidizing agents, strong bases, and strong acids.[3][4]

Q2: I'm observing multiple spots on my TLC plate after synthesizing this compound. How can I identify the product and the main impurities?

A2: Thin-Layer Chromatography (TLC) is an excellent initial step for assessing the purity of your product. Here's a systematic approach to identification:

  • Co-spotting: Run a TLC with separate lanes for your crude product, the starting phenol, and the ethylating agent. A co-spot lane, containing a mixture of your crude product and the starting phenol, will help confirm the identity of the unreacted starting material spot.

  • Polarity as a Guide: The product, this compound, will be less polar than the starting phenol due to the ether linkage replacing the hydroxyl group. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the phenol spot.[5]

  • Visualization Techniques: Use a UV lamp to visualize the aromatic compounds. Staining with agents like potassium permanganate can help identify compounds with reactive functional groups.

  • Spectroscopic Confirmation: For definitive identification, it is essential to isolate the main spots from a preparative TLC or after column chromatography and analyze them using techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry (MS).

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unidentified peaks in your NMR spectrum often correspond to the impurities mentioned in Q1.

  • Starting Material (3-bromo-2-iodophenol): Look for a broad singlet corresponding to the phenolic -OH proton. The aromatic proton signals will also differ from your product.

  • Regioisomers: These will have distinct aromatic proton splitting patterns. A detailed analysis of coupling constants can help elucidate the substitution pattern.

  • Residual Solvents: Characteristic peaks for common solvents (e.g., acetone at ~2.17 ppm, DMF at ~2.92, 2.75, and 8.03 ppm in CDCl₃) are a frequent observation.

  • Ethylating Agent (e.g., Ethyl Iodide): You might see a quartet and a triplet corresponding to the ethyl group, but with chemical shifts different from your ethoxy group in the product.

Troubleshooting Guide: Purification of this compound

This section provides detailed protocols for the removal of common impurities. The choice of method will depend on the nature and quantity of the impurities present.

Issue 1: Presence of Unreacted 3-bromo-2-iodophenol

The phenolic starting material is significantly more polar than the desired ether product. This difference in polarity is the key to their separation.

Method 1: Aqueous Base Wash (Liquid-Liquid Extraction)

This method is effective for removing acidic impurities like phenols.

Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1M aqueous sodium hydroxide (NaOH) solution. The basic solution will deprotonate the phenol, forming the water-soluble sodium phenoxide salt, which will partition into the aqueous layer.

  • Repeat the wash 2-3 times.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.[6]

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7][8]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Method 2: Column Chromatography

For a more thorough purification, especially when other non-acidic impurities are present, column chromatography is the method of choice.[5][9]

Workflow for Column Chromatography:

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude_Product Crude Product TLC_Analysis TLC Analysis to Determine Optimal Solvent System Crude_Product->TLC_Analysis Column_Packing Pack Column with Silica Gel TLC_Analysis->Column_Packing Load_Sample Load Sample onto Column Column_Packing->Load_Sample Elution Elute with Chosen Solvent System Load_Sample->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions TLC_Fractions Analyze Fractions by TLC Collect_Fractions->TLC_Fractions Combine_Pure Combine Pure Fractions TLC_Fractions->Combine_Pure Solvent_Removal Remove Solvent Combine_Pure->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for purification by column chromatography.

Detailed Protocol for Column Chromatography:

  • Select an Eluent System: Use TLC to determine a suitable solvent system. A good starting point for aryl halides is a mixture of hexanes and ethyl acetate.[7] The desired product should have an Rf value of approximately 0.3-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column.[10] Allow the silica to settle, ensuring a flat, even bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel.

  • Elute and Collect: Begin eluting with the solvent system, collecting fractions in separate test tubes. The less polar product will elute before the more polar starting material.[5]

  • Analyze Fractions: Monitor the composition of the collected fractions using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Issue 2: Presence of Regioisomers

Regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.

Method: High-Performance Liquid Chromatography (HPLC)

For difficult separations, preparative HPLC is often the most effective technique.

  • Column Choice: A normal-phase silica column or a reverse-phase C18 column can be used. The choice will depend on the specific isomers.

  • Method Development: Analytical HPLC should first be used to develop a separation method with optimal resolution between the desired product and the isomeric impurities.

  • Scaling Up: Once a good separation is achieved, the method can be scaled up to a preparative HPLC system to isolate the pure desired regioisomer.

Data Summary: Expected Purity Improvement

The following table provides a general expectation for purity improvement using the described techniques. Actual results may vary based on the initial purity and specific reaction conditions.

Impurity TypeInitial Purity (Typical)Purification MethodFinal Purity (Expected)
Unreacted Phenol80-90%Aqueous Base Wash>95%
Unreacted Phenol & Others80-90%Column Chromatography>98%
Regioisomers90-95%Preparative HPLC>99.5%

References

Scale-up considerations for the synthesis of 1-Bromo-3-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-ethoxy-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this important chemical intermediate. Here, we will address common challenges and frequently asked questions to ensure a successful and efficient synthesis, from the lab bench to pilot-plant scale.

I. Overview of the Synthesis

The most common and scalable synthetic route to this compound is the electrophilic aromatic iodination of the readily available starting material, 1-bromo-3-ethoxybenzene. This reaction typically employs an electrophilic iodine source, such as N-Iodosuccinimide (NIS), often in the presence of an acid catalyst.

Reaction Scheme:

Synthesis of this compound cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 1-bromo-3-ethoxybenzene Product 1-bromo-3-ethoxybenzene->Product Iodination NIS N-Iodosuccinimide (NIS) Acid_Catalyst Acid Catalyst (e.g., TFA)

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for this synthesis on a large scale?

A1: For scalability, N-Iodosuccinimide (NIS) is an excellent choice. It is a solid, which makes it easier and safer to handle compared to liquid reagents like iodine monochloride.[1] While molecular iodine (I₂) can be used, it often requires a strong oxidizing agent to generate a sufficiently electrophilic species, adding complexity to the process.[2] NIS, when activated by a catalytic amount of a strong acid, provides a potent and reliable source of electrophilic iodine.[2][3]

Q2: What is the expected regioselectivity of the iodination? Will I get other isomers?

A2: The regioselectivity is governed by the directing effects of the substituents on the benzene ring. The ethoxy group is a strong activating, ortho-, para- director, while the bromine atom is a deactivating, ortho-, para- director. Since the para position to the ethoxy group is blocked by bromine, iodination is directed to the positions ortho to the ethoxy group (C2 and C6).

The desired product is the 2-iodo isomer. However, formation of the 6-iodo isomer is also possible. The steric hindrance from the adjacent bromine atom at C1 may slightly disfavor substitution at the C2 position, but the strong activating effect of the ethoxy group generally ensures that ortho-iodination is the major pathway. Careful optimization of reaction conditions, such as temperature and reaction time, can help maximize the yield of the desired 2-iodo isomer.

Regioselectivity Start {1-Bromo-3-ethoxybenzene |  OEt |  Br} Positions C2 (ortho to OEt, meta to Br) C4 (para to OEt, ortho to Br) C6 (ortho to OEt, meta to Br) Start->Positions Potential Iodination Sites Directing_Effects Ethoxy (OEt): strong activator, ortho, para director Bromine (Br): deactivator, ortho, para director Positions->Directing_Effects Outcome Major Product: this compound Minor Product: 1-Bromo-3-ethoxy-6-iodobenzene Byproduct: Di-iodinated species (less common with controlled stoichiometry) Directing_Effects->Outcome Predicts

Caption: Factors influencing the regioselectivity of iodination.

Q3: What are the key safety considerations when working with N-Iodosuccinimide (NIS)?

A3: NIS is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3][5] It is also a dust explosion hazard, so care should be taken to avoid generating dust.[4] Always work in a well-ventilated area or a fume hood.[5][6] For detailed safety information, always consult the Safety Data Sheet (SDS).

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or no conversion of starting material 1. Insufficiently acidic conditions. 2. Deactivated NIS. 3. Low reaction temperature.1. Ensure the acid catalyst (e.g., trifluoroacetic acid) is added. On a larger scale, consider a stronger acid like sulfuric acid, but with careful temperature control.[2] 2. Use fresh, high-purity NIS. NIS can decompose over time, especially if exposed to light and moisture.[7] 3. While the reaction is often run at room temperature, gentle heating may be required for less reactive substrates. Monitor for side reactions if increasing the temperature.
Formation of multiple products (isomers) 1. Suboptimal reaction conditions leading to poor regioselectivity. 2. Over-iodination (di-iodination).1. Optimize the reaction temperature and time. Lower temperatures generally favor higher selectivity. 2. Use a controlled stoichiometry of NIS (typically 1.0-1.1 equivalents). Add the NIS portion-wise on a larger scale to maintain better control over the reaction.
Difficult work-up and product isolation 1. Persistent iodine color in the organic layer. 2. Emulsion formation during extraction. 3. Product is an oil and difficult to crystallize.1. During the work-up, wash the organic layer with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color of elemental iodine is discharged.[2] 2. On a larger scale, emulsions can be a significant issue. Use a brine wash to help break up emulsions. If necessary, allow the mixture to stand for an extended period or use a continuous liquid-liquid extractor. 3. If the product does not crystallize, purification by column chromatography may be necessary for smaller scales. For larger scales, consider vacuum distillation.
Product decomposition during purification 1. Thermal instability of the product at high temperatures. 2. Presence of acidic impurities.1. If using vacuum distillation, ensure a good vacuum to keep the distillation temperature as low as possible. Polyhalogenated aromatic compounds can have limited thermal stability.[8][9] 2. Neutralize any residual acid from the reaction with a mild base wash (e.g., sodium bicarbonate solution) during the work-up before distillation.

IV. Experimental Protocols

A. Laboratory Scale Synthesis (up to 10g)
  • Reaction Setup: To a solution of 1-bromo-3-ethoxybenzene (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) at room temperature, add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq.).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

B. Scale-up Considerations (100g to 1kg)
  • Reaction Vessel: Use a jacketed glass reactor for better temperature control.

  • Reagent Addition: The addition of NIS should be done portion-wise or via a solids-charging system to manage the exotherm.

  • Mixing: Ensure efficient overhead stirring to maintain a homogeneous reaction mixture, especially as the viscosity may change.

  • Temperature Control: The iodination reaction can be exothermic. Use a circulating chiller/heater connected to the reactor jacket to maintain a consistent internal temperature.

  • Work-up: For larger volumes, a liquid-liquid extraction setup with a bottom outlet is recommended. Be prepared to handle larger volumes of aqueous waste.

  • Purification: For multi-kilogram scale, purification by column chromatography is often not practical. High-vacuum distillation is the preferred method for purifying the final product.

V. References

  • Application Notes and Protocols for the Iodination of Aromatic Compounds - Benchchem. Available at: --INVALID-LINK--

  • Synquest Labs - N-Iodosuccinimide Safety Data Sheet.

  • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate. Available at: --INVALID-LINK--

  • N-Iodosuccinimide SDS, 516-12-1 Safety Data Sheets - ECHEMI.

  • N-IODO SUCCINIMIDE CAS NO 516-12-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • N-Iodosuccinimide: Synthesis and applications - ChemicalBook. Available at: --INVALID-LINK--

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC - NIH.

  • Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons | Request PDF - ResearchGate.

  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - NIH.

  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs.

  • Carbonyl compound iodination: Aliphatic compound iodination reactions (4): Discussion series on bromination/iodination reactions 21 - Chemia.

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF - ResearchGate.

  • Electrophilic aromatic substitution - Wikipedia.

  • SUPPORTING INFORMATION - The Royal Society of Chemistry.

  • This compound|CAS 1072944-94-5 - Benchchem.

  • Halogenated polyaryletherketones with enhanced thermal stability - Semantic Scholar.

  • Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents.

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal.

  • (12) United States Patent - Googleapis.com.

  • Selective C–H Iodination of (Hetero)arenes.

  • EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents.

  • 1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene | C12H16BrIO - PubChem.

  • US20050137431A1 - Process for eco-friendly synthesis of bromobenzene - Google Patents.

  • 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE | by Shivek Narang | Medium.

  • Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound | Request PDF - ResearchGate.

  • US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents.

  • ChemInform Abstract: Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. - ResearchGate.

  • US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents.

  • Stability of Polycyclic Aromatic Hydrocarbons during Heating - Journal of Food and Drug Analysis.

  • Degradation of halogenated benzenes in solution by electron beam irradiation method.

  • Degradation of halogenated benzenes in solution by electron beam irradiation method.

  • A Comparative Guide to the Regioselective Synthesis of 4-Bromo-3-iodophenol - Benchchem.

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC - PubMed Central.

  • Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters.

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central.

  • On the thermal stability of some aromatic-aliphatic polyimides - ResearchGate.

References

Technical Support Center: Purifying Isomeric Impurities with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Column Chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating isomeric impurities. Isomers, with their identical molecular formulas and often similar physicochemical properties, present a significant purification challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these separation hurdles and achieve your desired purity.

Section 1: Frequently Asked Questions (FAQs) - First-Line Support

This section addresses the most common initial questions and challenges encountered when planning and executing isomeric separations.

Q1: My isomeric mixture is not separating on a standard C18 column. What is the likely cause?

A1: Standard C18 columns primarily separate compounds based on hydrophobicity.[1] Many isomers, particularly positional and structural isomers, have very similar hydrophobic characteristics, leading to co-elution.[1][2] To achieve separation, you need to exploit more subtle differences between the isomers. This often requires stationary phases that offer alternative separation mechanisms beyond simple hydrophobicity.[3]

Q2: What is the fundamental difference between separating chiral and achiral isomers?

A2: The approach to separating chiral and achiral isomers is fundamentally different and dictates the type of chromatography system you will employ.

  • Achiral Isomers: These are isomers that are not mirror images of each other, such as positional isomers (e.g., 2,3-xylenol vs. 3,4-xylenol) and diastereomers.[4] Their separation relies on exploiting differences in their spatial arrangement, polarity, and electronic properties through interactions with an achiral stationary phase.[4][5]

  • Chiral Isomers (Enantiomers): These are non-superimposable mirror images of each other.[6] In an achiral environment, they have identical physical and chemical properties, making them inseparable by conventional chromatography.[7][8] Their separation requires the introduction of a chiral environment, most commonly through a chiral stationary phase (CSP) or a chiral mobile phase additive.[9][10][11]

Q3: When should I consider using a chiral stationary phase (CSP)?

A3: A chiral stationary phase is essential when you need to separate enantiomers.[6][10] CSPs are designed with a single enantiomer of a chiral molecule bound to the support material (often silica).[6][9] This creates a chiral environment where the two enantiomers of your analyte form transient diastereomeric complexes with the CSP, leading to different retention times and enabling their separation.[9][10] While some CSPs can also separate diastereomers and positional isomers, they are significantly more expensive and typically reserved for enantiomeric separations.[4]

Q4: Can I separate enantiomers without a chiral column?

A4: Yes, there are alternative methods, though they come with their own set of challenges:

  • Chiral Mobile Phase Additives (CMPAs): In this technique, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers in your sample.[11][12] These complexes can then be separated on a conventional achiral column.[11][12]

  • Chiral Derivatizing Agents (CDAs): This method involves reacting your enantiomeric mixture with a chiral, enantiomerically pure reagent to form diastereomers.[6] These diastereomers have different physical properties and can be separated on a standard achiral column.[6] A subsequent chemical reaction is then required to remove the derivatizing agent and recover the pure enantiomers.[6]

  • Achiral Chromatography for Non-Racemic Mixtures: In some specific cases, non-racemic mixtures of enantiomers can be partially separated on an achiral stationary phase due to a phenomenon known as self-disproportionation of enantiomers (SDE).[13][14] This is a more advanced technique and is not universally applicable.[13]

Section 2: Troubleshooting Guides - Resolving Specific Separation Issues

This section provides detailed, step-by-step guidance for overcoming common and complex separation problems.

Scenario 1: Poor or No Resolution of Positional Isomers (e.g., ortho-, meta-, para-substituted compounds)

Problem: You are attempting to separate positional isomers on a standard reversed-phase column (C8 or C18), but the peaks are either completely co-eluting or showing very poor resolution.

Root Cause Analysis: The primary separation mechanism on C8 and C18 columns is hydrophobic interaction. Positional isomers often have nearly identical hydrophobicity, leading to minimal differential retention.

Troubleshooting Workflow:

start Start: Poor Resolution of Positional Isomers check_phase Is the stationary phase a standard C8 or C18? start->check_phase switch_phase Switch to a stationary phase with alternative selectivity. check_phase->switch_phase Yes fail Still Poor Resolution check_phase->fail No phenyl_pfp Consider Phenyl, Pentafluorophenyl (PFP), or Biphenyl phases. switch_phase->phenyl_pfp mobile_phase_opt Optimize the mobile phase. phenyl_pfp->mobile_phase_opt solvent_type Try a different organic modifier (e.g., methanol vs. acetonitrile). mobile_phase_opt->solvent_type gradient_opt Develop a shallow gradient elution. solvent_type->gradient_opt temp_opt Optimize column temperature. gradient_opt->temp_opt success Achieved Separation temp_opt->success start Start: No Enantiomeric Separation on CSP check_column Is the CSP appropriate for the analyte class? start->check_column screen_columns Screen different types of CSPs (e.g., polysaccharide, Pirkle, macrocyclic antibiotic). check_column->screen_columns No/Unsure mobile_phase_opt Optimize the mobile phase. check_column->mobile_phase_opt Yes screen_columns->mobile_phase_opt fail Still No Separation screen_columns->fail modifier_type Change the organic modifier (e.g., ethanol, isopropanol). mobile_phase_opt->modifier_type additive_opt Introduce or change the acidic/basic additive (e.g., TFA, DEA). modifier_type->additive_opt temp_opt Optimize column temperature. additive_opt->temp_opt success Achieved Separation temp_opt->success

References

Validation & Comparative

Unraveling the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrum of 1-Bromo-3-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug development and chemical research, the unambiguous structural elucidation of novel molecules is a critical endeavor. Mass spectrometry (MS) serves as an indispensable tool, offering profound insights into a compound's molecular weight and structural architecture through the analysis of its fragmentation patterns. This guide provides an in-depth comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-bromo-3-ethoxy-2-iodobenzene, juxtaposed with experimental data from structurally analogous compounds. Our objective is to equip researchers, scientists, and drug development professionals with a predictive framework for interpreting the mass spectra of complex halogenated aromatic ethers.

Predicted Fragmentation Pattern of this compound

The molecular ion peak [M]•+ is expected at m/z 326 and 328, reflecting the isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio). Iodine is monoisotopic (127I).

Key Predicted Fragmentation Pathways:

  • Loss of Iodine: The C-I bond is the weakest, making the loss of an iodine radical a highly favorable fragmentation pathway, leading to a significant peak at m/z 199/201.

  • Loss of Ethylene (McLafferty-like rearrangement): A common fragmentation for ethyl ethers, this involves the transfer of a hydrogen atom and the elimination of a neutral ethylene molecule (28 Da), resulting in a fragment at m/z 298/300.

  • Loss of an Ethyl Radical: Cleavage of the ethyl-oxygen bond would lead to the loss of an ethyl radical (•C₂H₅, 29 Da), producing a fragment at m/z 297/299.

  • Loss of Bromine: While less favorable than iodine loss, the cleavage of the C-Br bond can also occur, resulting in a fragment at m/z 247.

  • Sequential Fragmentations: Further fragmentation of the primary ions is expected. For example, the [M-I]⁺ ion could subsequently lose an ethylene molecule to yield a fragment at m/z 171/173.

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

G M [C₈H₈BrIO]•+ m/z 326/328 F1 [C₈H₈BrO]•+ m/z 199/201 M->F1 - I• F2 [C₆H₅BrIO]•+ m/z 298/300 M->F2 - C₂H₄ F3 [C₆H₄BrIO]•+ m/z 297/299 M->F3 - •C₂H₅ F4 [C₈H₈IO]•+ m/z 247 M->F4 - Br•

Caption: Predicted primary fragmentation of this compound.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will now compare the expected fragmentation of our target molecule with the experimental mass spectral data of several key analogues.

The Dihalogenated Benzene Core: 1-Bromo-2-iodobenzene and 1-Bromo-3-iodobenzene

The mass spectra of 1-bromo-2-iodobenzene and 1-bromo-3-iodobenzene are crucial for understanding the competitive fragmentation of the C-I and C-Br bonds.[1][2][3]

Fragment Ionm/z (79Br/81Br)Proposed StructureFragmentation Pathway
[M]•+282/284[C₆H₄BrI]•+Molecular Ion
[M-I]⁺155/157[C₆H₄Br]⁺Loss of Iodine radical
[M-Br]⁺203[C₆H₄I]⁺Loss of Bromine radical
[C₆H₄]•+76[C₆H₄]•+Loss of both halogens

As predicted, the loss of the iodine radical to form the bromophenyl cation (m/z 155/157) is a dominant fragmentation pathway, reflecting the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

The Influence of the Ether Group: o-Iodoanisole and p-Iodoanisole

Examining the mass spectra of iodoanisole isomers provides insight into the fragmentation of an ether linkage on an iodinated benzene ring.[4][5][6][7] Although these are methoxy-substituted, the general principles apply.

Fragment Ionm/zProposed StructureFragmentation Pathway
[M]•+234[C₇H₇IO]•+Molecular Ion
[M-CH₃]⁺219[C₆H₄IO]⁺Loss of methyl radical
[M-I]⁺107[C₇H₇O]⁺Loss of Iodine radical
[M-CH₃-CO]⁺191[C₅H₄I]⁺Sequential loss of CO

The key takeaway here is the facile loss of the alkyl group (methyl in this case) from the ether, a process that will be even more pronounced with the ethoxy group in our target molecule due to the stability of the resulting fragments.

The Bromo-Ethoxy System: 1-Bromo-4-ethoxybenzene

The mass spectrum of 1-bromo-4-ethoxybenzene is a highly relevant comparison, showcasing the interplay between the bromine and ethoxy substituents.[8]

Fragment Ionm/z (79Br/81Br)Proposed StructureFragmentation Pathway
[M]•+200/202[C₈H₉BrO]•+Molecular Ion
[M-C₂H₄]•+172/174[C₆H₅BrO]•+Loss of ethylene
[M-C₂H₅]⁺171/173[C₆H₄BrO]⁺Loss of ethyl radical
[M-Br]⁺121[C₈H₉O]⁺Loss of Bromine radical

This spectrum clearly demonstrates the characteristic loss of ethylene (m/z 28) from the ethoxy group, a key fragmentation we predict for this compound.

Synthesis of Findings and Proposed Fragmentation Scheme

By integrating the fragmentation principles observed in these analogous compounds, we can propose a more detailed fragmentation scheme for this compound.

G M [C₈H₈BrIO]•+ m/z 326/328 F1 [C₈H₈BrO]•+ m/z 199/201 M->F1 - I• F2 [C₆H₅BrIO]•+ m/z 298/300 M->F2 - C₂H₄ F3 [C₆H₄BrO]•+ m/z 171/173 F1->F3 - C₂H₄ F4 [C₆H₄Br]•+ m/z 155/157 F1->F4 - C₂H₅O• F5 [C₆H₄]•+ m/z 76 F3->F5 - Br•, -CO F4->F5 - Br•

Caption: Proposed fragmentation scheme for this compound.

Table of Predicted Major Fragments for this compound:

m/z (79Br/81Br)Proposed Ion StructureFragmentation Pathway
326/328[C₈H₈BrIO]•+Molecular Ion
298/300[C₆H₅BrIO]•+[M - C₂H₄]•+
297/299[C₆H₄BrIO]⁺[M - •C₂H₅]⁺
247[C₈H₈IO]⁺[M - Br•]⁺
199/201[C₈H₈BrO]⁺[M - I•]⁺
171/173[C₆H₄BrO]⁺[M - I - C₂H₄]⁺
155/157[C₆H₄Br]⁺[M - I - C₂H₅O•]⁺
76[C₆H₄]•+[M - I - Br - C₂H₄O]•+

Experimental Protocol for Mass Spectrometry Analysis

To acquire an experimental mass spectrum for this compound, the following protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary Column: Phenyl-methyl polysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a 100 ppm solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

  • Identify the molecular ion peak, paying close attention to the isotopic pattern for bromine.

  • Analyze the major fragment ions and propose fragmentation pathways based on the principles outlined in this guide.

  • Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of the analogous compounds.

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis Prep 100 ppm solution GC Gas Chromatograph Prep->GC Column Capillary Column GC->Column IonSource EI Ion Source (70 eV) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition & Analysis

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectral fragmentation of this compound is predicted to be a rich tapestry of competing and sequential pathways dictated by the unique interplay of its substituents. By systematically dissecting the behavior of analogous compounds, we have constructed a robust predictive model. The primary fragmentation events are anticipated to be the loss of the iodine radical and the characteristic elimination of ethylene from the ethoxy group. This guide provides a comprehensive framework for researchers to interpret the mass spectra of this and other complex poly-substituted aromatic compounds, thereby accelerating the pace of discovery in chemical and pharmaceutical research.

References

A Tale of Two Halides: Unraveling the Reactivity of C-I vs. C-Br Bonds in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the ability to forge new carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools in this endeavor, revolutionizing the synthesis of pharmaceuticals, agrochemicals, and functional materials. At the heart of these transformations lies the activation of a carbon-halogen bond, a critical step that often dictates the success and efficiency of the entire catalytic cycle. Among the various aryl halides employed, aryl iodides (Ar-I) and aryl bromides (Ar-Br) are the most common workhorses. Understanding the nuanced differences in their reactivity is not merely an academic exercise; it is a crucial element of rational reaction design and optimization. This guide provides an in-depth comparison of the reactivity of C-I and C-Br bonds in cross-coupling reactions, supported by fundamental principles and experimental evidence, to empower researchers in making informed decisions in their synthetic strategies.

The Decisive Step: Oxidative Addition

The catalytic cycle of most cross-coupling reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex.[1][2] This step involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new palladium(II) species, and it is frequently the rate-determining step of the overall reaction.[3] The facility of this oxidative addition is intrinsically linked to the nature of the halogen atom.

The generally accepted order of reactivity for aryl halides in oxidative addition is:

Ar-I > Ar-Br > Ar-Cl > Ar-F [4]

This trend is a direct consequence of the intrinsic properties of the carbon-halogen bond.

Fundamental Properties Governing Reactivity: A Head-to-Head Comparison

The superior reactivity of aryl iodides over aryl bromides can be attributed to several key differences in their fundamental chemical properties.

PropertyC-I BondC-Br BondImplication for Reactivity
Average Bond Dissociation Energy (kJ/mol) ~213-240~285-328The weaker C-I bond requires less energy to break, leading to a lower activation barrier for oxidative addition.[5][6]
Bond Length (nm) ~0.210~0.194The longer C-I bond is more easily accessed and cleaved by the palladium catalyst.[7]
Polarizability HigherLowerThe more polarizable iodine atom facilitates the electronic interactions required for the oxidative addition to the palladium center.

The significantly lower bond dissociation energy of the C-I bond is the most critical factor contributing to its enhanced reactivity.[8] Less energy is required to cleave the C-I bond, resulting in a faster rate of oxidative addition and, consequently, a more efficient overall cross-coupling reaction.

Mechanistic Insights into Oxidative Addition

The oxidative addition of aryl halides to palladium(0) can proceed through various mechanisms, with the concerted three-centered transition state being a commonly invoked model. In this pathway, the palladium atom interacts simultaneously with the carbon and halogen atoms of the aryl halide. The weaker and more polarizable C-I bond is better able to participate in this type of transition state, lowering its energy and accelerating the reaction.

Recent computational and experimental studies have revealed that other mechanisms, such as an SNAr-like or nucleophilic displacement pathway, can also be operative, particularly for electron-deficient aryl halides or with specific ligand systems. Regardless of the precise mechanism, the inherent weakness of the C-I bond compared to the C-Br bond remains a key driver of its higher reactivity.

G cluster_0 Substrate Selection cluster_1 Reaction Parameters cluster_2 Expected Outcome Aryl_Iodide Aryl Iodide (Ar-I) Conditions Milder Conditions (Lower Temp, Lower Catalyst Loading) Aryl_Iodide->Conditions Generally Preferred Aryl_Bromide Aryl Bromide (Ar-Br) Standard_Conditions Standard/Harsher Conditions Aryl_Bromide->Standard_Conditions Often Requires More Forcing Conditions High_Reactivity Higher Reactivity Faster Reaction Conditions->High_Reactivity Generally Preferred Moderate_Reactivity Moderate Reactivity Standard_Conditions->Moderate_Reactivity Often Requires More Forcing Conditions

References

A Comparative Guide to Modern Reagents for Polysubstituted Benzene Synthesis: Beyond Classical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Polysubstituted benzenes are fundamental scaffolds in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. For decades, their synthesis has been dominated by classical electrophilic aromatic substitution and cross-coupling reactions of pre-functionalized arenes. While powerful, these methods often necessitate harsh conditions, generate significant waste, and suffer from limitations in regioselectivity and functional group tolerance.[1] This guide provides an in-depth comparison of modern, alternative reagents that are revolutionizing the synthesis of these crucial motifs, offering milder, more efficient, and highly selective pathways. We will delve into the mechanistic underpinnings, comparative performance, and practical applications of photoredox catalysis, hypervalent iodine reagents, and advanced cycloaddition strategies, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Dawn of a New Era: Photocatalytic C-H Functionalization

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the direct functionalization of C–H bonds under exceptionally mild conditions.[1][2] This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and environmentally benign route to polysubstituted benzenes.[1]

Mechanistic Principles: Harnessing Light to Forge Bonds

Photoredox catalysis typically operates through a single-electron transfer (SET) mechanism. A photocatalyst (PC), upon absorption of visible light, is promoted to an excited state (PC*), becoming a potent oxidant or reductant. This excited state can then engage with an aromatic substrate in one of two primary pathways:

  • Oxidative Quenching Cycle: The excited photocatalyst oxidizes the arene to a highly reactive radical cation, which can then be intercepted by a nucleophile.

  • Reductive Quenching Cycle: The excited photocatalyst reduces a reagent, generating a radical species that can then add to the arene.

The regioselectivity of these reactions can be controlled through the electronic properties of the substrate, the nature of the attacking radical or nucleophile, and the use of directing groups.[1]

Diagram of the General Photocatalytic Cycle:

G PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_star->PC Relaxation PC_reduced PC•- PC_star->PC_reduced Substrate (Oxidative Quenching) Substrate Arene Radical_Cation Arene•+ Substrate->Radical_Cation -e⁻ Product Functionalized Arene Radical_Cation->Product + Nucleophile -H⁺ Nu Nucleophile PC_reduced->PC Oxidant caption General Oxidative Quenching Photocatalytic Cycle.

Caption: General Oxidative Quenching Photocatalytic Cycle.

Comparative Performance: A Look at the Data

The choice of photocatalyst is crucial for reaction efficiency. Both iridium and ruthenium complexes, as well as organic dyes, are commonly employed. The following table provides a comparative overview of photocatalysts for the C-H amination of benzene.

PhotocatalystReagentSolventYield (%)Reference
[Ir(ppy)₂(dtbbpy)]PF₆Benzimidazolylpyridinium saltCH₃CN88[3]
Ru(bpy)₃Cl₂AmmoniaAcetonitrile/WaterExcellent[2]
Eosin YN-Hydroxyphthalimide esterDMSOGood[4]
Acridinium saltAzolesNot specifiedGood[5]

Key Advantages of Photocatalysis:

  • Mild Reaction Conditions: Often proceeds at room temperature, preserving sensitive functional groups.[1]

  • High Functional Group Tolerance: Tolerates a wide range of functional groups that are incompatible with traditional methods.

  • Atom Economy: Direct C-H functionalization avoids the need for pre-functionalized substrates, reducing waste.[1]

Limitations:

  • Regioselectivity Challenges: Achieving high regioselectivity can be challenging without the use of directing groups, often leading to mixtures of isomers.[4]

  • Substrate Scope: Electron-rich arenes are generally more reactive, while electron-deficient arenes can be challenging substrates.[4]

Experimental Protocol: Photocatalytic meta-Selective C-H Oxygenation of Arenes

This protocol, adapted from a study on the synergistic merger of photoredox and palladium catalysis, demonstrates the meta-oxygenation of arenes.[6]

Materials:

  • Arene substrate (1 equivalent)

  • PhI(CO₂CF₃)₂ (2 equivalents)

  • Pd(OAc)₂ (10 mol %)

  • N-Cbz-Gly-OH (20 mol %)

  • Eosin Y (3 mol %)

  • Hexafluoroisopropanol (HFIP) (1 mL)

  • 23 W compact fluorescent lamp (CFL)

Procedure:

  • To a reaction vial, add the arene substrate, PhI(CO₂CF₃)₂, Pd(OAc)₂, N-Cbz-Gly-OH, and Eosin Y.

  • Add HFIP to the vial.

  • Seal the vial and place it under an inert atmosphere.

  • Irradiate the reaction mixture with a 23 W CFL at 30–35 °C for 36 hours with stirring.

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

The Power of Iodine(III): Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, such as diaryliodonium salts, have emerged as powerful and versatile arylating agents.[7] They offer a distinct advantage in their ability to act as potent electrophilic aryl sources under mild conditions, often complementing or surpassing traditional cross-coupling methods.

Mechanistic Insight: The Pd(II)/Pd(IV) Catalytic Cycle

The palladium-catalyzed arylation with diaryliodonium salts typically proceeds through a Pd(II)/Pd(IV) catalytic cycle, which is distinct from the more common Pd(0)/Pd(II) cycle seen with aryl halides.[7] This unique mechanistic pathway can lead to different reactivity and selectivity profiles.

The cycle is generally proposed to involve:

  • C-H Activation: A Pd(II) catalyst reacts with the arene substrate, often directed by a coordinating group, to form a palladacycle intermediate.

  • Oxidative Addition: The diaryliodonium salt oxidizes the Pd(II) center to a high-valent Pd(IV) species.

  • Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the C-C bond of the arylated product and regenerate the Pd(II) catalyst.[8]

Diagram of the Pd(II)/Pd(IV) Catalytic Cycle:

G PdII Pd(II) Catalyst Palladacycle Palladacycle Intermediate PdII->Palladacycle C-H Activation PdIV Pd(IV) Intermediate Palladacycle->PdIV Oxidative Addition PdIV->PdII Regeneration Product Arylated Arene PdIV->Product Arene Arene-DG Iodonium [Ar₂I]⁺X⁻ caption Generalized Pd(II)/Pd(IV) Catalytic Cycle.

Caption: Generalized Pd(II)/Pd(IV) Catalytic Cycle.

Comparative Performance: Diaryliodonium Salts vs. Traditional Reagents

Diaryliodonium salts offer several advantages over traditional aryl halides in cross-coupling reactions.

FeatureDiaryliodonium SaltsAryl Halides
Reactivity High, often leading to faster reactions and higher yields.[7]Generally lower, may require forcing conditions.
Reaction Conditions Mild, often at room temperature.[7]Often require elevated temperatures.
Stability Generally stable solids, easy to handle in air.[7]Varies, some are sensitive to air and moisture.
Mechanism Typically Pd(II)/Pd(IV) cycle.[7]Typically Pd(0)/Pd(II) cycle.

Key Advantages of Hypervalent Iodine Reagents:

  • High Electrophilicity: Act as excellent aryl cation synthons.

  • Mild Conditions: Enable reactions at or near room temperature.[7]

  • Air and Moisture Stability: Convenient to handle and store.[7]

Limitations:

  • Atom Economy: One of the aryl groups on the iodonium salt is a "dummy" ligand and is not transferred, reducing atom economy.

  • Reagent Synthesis: The synthesis of unsymmetrical diaryliodonium salts can be challenging.

Experimental Protocol: Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine

This protocol demonstrates a directed C-H arylation using a diaryliodonium salt.[7]

Materials:

  • 2-Phenylpyridine (1.0 equivalent)

  • Diaryliodonium salt (1.1 equivalents)

  • Pd(OAc)₂ (5 mol %)

  • Acetic acid (AcOH)

Procedure:

  • To a reaction vial, add 2-phenylpyridine, the diaryliodonium salt, and Pd(OAc)₂.

  • Add acetic acid to the vial.

  • Seal the vial and heat the mixture at 100 °C for 12 hours.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and neutralize with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the product by flash chromatography.

Building Rings from the Ground Up: Cycloaddition Strategies

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful and convergent approach to constructing highly substituted benzene rings.[9] This strategy allows for the rapid assembly of complex aromatic systems from relatively simple, non-aromatic precursors.

The Diels-Alder Approach: A Classic Reimagined

The [4+2] cycloaddition between a diene and a dienophile to form a six-membered ring is a cornerstone of organic synthesis. When applied to the synthesis of aromatic compounds, the initial cycloadduct often undergoes a subsequent elimination or oxidation step to furnish the benzene ring.

The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of the substituents on both the diene and the dienophile, allowing for a high degree of control over the final substitution pattern of the aromatic product.[9]

Diagram of a Diels-Alder Approach to Polysubstituted Benzenes:

G Diene Substituted Diene Cycloadduct Cyclohexene Intermediate Diene->Cycloadduct Dienophile Substituted Dienophile Dienophile->Cycloadduct [4+2] Cycloaddition Benzene Polysubstituted Benzene Cycloadduct->Benzene Elimination/ Oxidation caption Diels-Alder reaction for benzene synthesis.

Caption: Diels-Alder reaction for benzene synthesis.

Comparative Performance: Scope and Limitations

The substrate scope of the Diels-Alder reaction for benzene synthesis is broad, with a wide variety of substituted dienes and dienophiles being successfully employed.

Diene TypeDienophile TypeTypical ProductReference
PyroneAlkynePhenyl ether[9]
CyclopentadienoneAlkyneHexasubstituted benzene[9]
Danishefsky's dieneAlkynePhenol derivative[9]

Key Advantages of Cycloaddition Strategies:

  • High Convergence: Rapidly builds molecular complexity.

  • Predictable Regioselectivity: The substitution pattern of the product can be controlled by the choice of starting materials.[9]

  • Access to Highly Substituted Rings: Enables the synthesis of sterically congested aromatic systems that are difficult to access by other means.[9]

Limitations:

  • Forcing Conditions: Some Diels-Alder reactions require high temperatures, which can limit functional group compatibility.[9]

  • Limited Availability of Starting Materials: The synthesis of appropriately substituted dienes and dienophiles can be challenging.

Experimental Protocol: Synthesis of Pentaphenylbenzene via Diels-Alder Reaction

This protocol is a representative example of the synthesis of a highly substituted benzene using a Diels-Alder reaction followed by a retro-Diels-Alder extrusion of carbon monoxide.[10]

Materials:

  • Tetracyclone (2,3,4,5-tetraphenylcyclopentadienone) (1 equivalent)

  • Phenylacetylene (1.2 equivalents)

  • Dihydrolevoglucosenone (Cyrene™)

Procedure:

  • In a round-bottom flask, dissolve tetracyclone and phenylacetylene in Cyrene™.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by observing the disappearance of the characteristic red color of tetracyclone.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, pentaphenylbenzene, will precipitate as a crystalline solid.

  • Collect the solid by filtration and wash with a cold solvent to afford the purified product.

Conclusion: A New Toolkit for Aromatic Synthesis

The landscape of polysubstituted benzene synthesis is undergoing a paradigm shift. The alternative reagents and strategies discussed in this guide—photoredox catalysis, hypervalent iodine reagents, and advanced cycloaddition reactions—offer powerful solutions to the limitations of classical methods. By understanding the mechanistic principles and comparative performance of these modern tools, researchers can devise more efficient, selective, and sustainable synthetic routes to a diverse array of functional aromatic molecules. The continued development of these innovative approaches promises to further expand the horizons of what is possible in the fields of drug discovery, materials science, and beyond.

References

Comparing yields of Suzuki vs. Stille coupling for aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Suzuki and Stille Coupling for Aryl Halides: Yields, Scope, and Practical Considerations

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the formation of carbon-carbon (C-C) bonds is a foundational step. Among the powerful arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out as robust and versatile methods for this purpose.[1] This guide provides an objective comparison of these two indispensable reactions, focusing on their yields, substrate scope with aryl halides, and practical considerations to aid in the selection of the optimal method for specific synthetic challenges.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener".[2][3]High toxicity of organotin reagents, requiring careful handling and disposal.[1][4]
Reagent Stability Variable; boronic acids can be prone to decomposition.[1]Generally stable to air and moisture.[1][5]
Byproducts Boron-based, often water-soluble and easily removed.[1][2]Tin-based, can be difficult to remove completely from the product.[1]
Functional Group Tolerance Broad, but can be sensitive to acidic protons and base-labile groups.[5][6][7]Excellent, very broad functional group tolerance.[1][5]
Reaction Conditions Typically requires a base.[1]Often proceeds under neutral conditions.[1]

Delving into the Mechanisms: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5] Understanding the nuances of these steps is crucial to comprehending the factors that influence reaction yields.

The Suzuki-Miyaura Coupling Cycle

The Suzuki reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[8] A key distinction in its mechanism is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[3][9]

Suzuki_Cycle cluster_legend Legend pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂ + Base) pd2_trans->pd0 Regeneration product R¹-R² pd2_trans->product Reductive Elimination R1_X R¹ = Aryl X = I, Br, Cl, OTf R2_B R² = Aryl, Vinyl, Alkyl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille Coupling Cycle

The Stille reaction utilizes an organostannane (organotin) reagent.[4] A notable feature of the Stille coupling is that it often proceeds under neutral conditions, as the organotin reagent is sufficiently nucleophilic for transmetalation without the need for base activation.[1]

Stille_Cycle cluster_legend Legend pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-SnR₃) pd2_trans->pd0 Regeneration product R¹-R² pd2_trans->product Reductive Elimination R1_X R¹ = Aryl X = I, Br, Cl, OTf R2_Sn R² = Aryl, Vinyl, Alkyl, etc.

Caption: Catalytic cycle of the Stille coupling.

Head-to-Head Comparison: Yields with Aryl Halides

The choice of aryl halide is a critical factor influencing the yield of both reactions. The reactivity of the C-X bond generally follows the trend: I > Br > OTf > Cl.[3] While both couplings are effective, their performance can vary depending on the specific substrate and reaction conditions.

ParameterSuzuki CouplingStille Coupling
Catalyst Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃[1]Pd(PPh₃)₄, Pd₂(dba)₃[1]
Catalyst Loading 1-5 mol%[1]5-10 mol%[1]
Base/Additive K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH[1]LiCl, CuI (co-catalyst)[1]
Solvent Toluene, Dioxane, DMF, EtOH/H₂O[1]DMF, NMP, THF, Toluene[1]
Temperature 80-110 °C[1]60-110 °C[1]
Reaction Time 4-24 hours[1]1-48 hours[1]
Yields Good to excellent (up to 98%)[1]Moderate to excellent (up to 94%)[1]
Insights from Comparative Studies

Direct comparative studies offer valuable insights into the relative performance of Suzuki and Stille couplings. For instance, a study on the functionalization of diazocines revealed that while both methods are effective for simple aryl couplings, the Stille reaction can provide superior yields for substrates with coordinating functional groups like aldehydes and certain heterocycles.[10][11] In some cases, Suzuki coupling with these substrates resulted in low to moderate yields (39–59%), whereas Stille coupling achieved high yields (80–91%).[11]

Furthermore, steric hindrance appears to have a more significant impact on Suzuki coupling yields compared to Stille coupling.[11] For sterically demanding substrates, the Stille reaction may offer a more reliable route to the desired product.[11] However, for electron-rich aryl bromides, Suzuki coupling has been shown to provide slightly higher yields in some instances.[10]

Practical Considerations for Method Selection

Beyond yield, several practical factors must be weighed when choosing between Suzuki and Stille coupling.

Toxicity and Environmental Impact

A significant advantage of the Suzuki coupling is the low toxicity of organoboron reagents, making it a "greener" alternative.[2][3] In contrast, organotin compounds used in Stille coupling are highly toxic and require careful handling and stringent purification methods to remove tin residues from the final product.[1][4][12] The environmental concerns and safety protocols associated with organotins are a major consideration, particularly in pharmaceutical development.[12][13]

Substrate Scope and Functional Group Tolerance

The Stille coupling is renowned for its exceptional functional group tolerance.[1][5][12] It can be employed with substrates containing a wide array of functional groups, including acidic protons, that may be incompatible with the basic conditions required for Suzuki coupling.[5][7] While Suzuki coupling also has a broad scope, the necessary basic conditions can be a limitation for base-sensitive substrates.[6]

Reagent Availability and Cost

Boronic acids and their derivatives are widely commercially available or can be readily synthesized.[3][14] While the cost of palladium catalysts is a factor for both reactions, the overall cost-effectiveness of Suzuki coupling is often favorable due to the lower toxicity and easier removal of byproducts.[3][15]

Experimental Protocols

Generalized Experimental Workflow

Workflow_Comparison cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling s_start Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst s_reaction Heat Reaction Mixture s_start->s_reaction s_workup Aqueous Workup (e.g., extraction) s_reaction->s_workup s_purification Purification (e.g., chromatography) s_workup->s_purification st_start Combine Aryl Halide, Organostannane, and Pd Catalyst st_reaction Heat Reaction Mixture st_start->st_reaction st_workup Workup to Remove Tin (e.g., KF wash) st_reaction->st_workup st_purification Purification (e.g., chromatography) st_workup->st_purification

Caption: Generalized experimental workflow comparison.

Representative Protocol for Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.[8]

Materials and Reagents:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a round-bottom flask purged with an inert gas (e.g., argon), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring (e.g., at 100 °C) for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol for Stille Coupling

This protocol is a general guideline and requires careful handling of toxic organotin reagents.[1]

Materials and Reagents:

  • Aryl halide or triflate (1.0 mmol)

  • Organostannane (1.1-1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Anhydrous solvent (e.g., DMF, toluene)

  • Optional additives (e.g., LiCl, CuI)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., Argon), add the aryl halide and the palladium catalyst. If applicable, add any additives.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane reagent via syringe and heat the reaction mixture to the desired temperature (e.g., 60-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate tin byproducts.

  • Stir the mixture vigorously for at least one hour, then filter through a pad of Celite®, washing with an organic solvent.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion: Making an Informed Decision

Both Suzuki and Stille couplings are powerful and versatile methods for the synthesis of biaryls from aryl halides. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents, the ease of byproduct removal, and its overall "greener" profile.[2][3] However, the Stille coupling remains an invaluable tool, particularly for substrates with functional groups that are incompatible with the basic conditions of the Suzuki reaction or when steric hindrance is a significant factor.[1][11] The primary considerations for the Stille coupling are the diligent handling of highly toxic organotin reagents and the implementation of an effective purification strategy to remove tin residues.[1][16] Ultimately, the optimal choice between these two powerful reactions will depend on the specific requirements of the synthesis, including the nature of the substrates, functional group tolerance, scale, and purity requirements.

References

A Comparative Guide to the Synthesis of 1-Bromo-3-ethoxy-2-iodobenzene: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the intricate art of multi-step synthesis, particularly in the fields of pharmaceutical and materials science, the efficient and cost-effective preparation of polysubstituted aromatic intermediates is a cornerstone of success. 1-Bromo-3-ethoxy-2-iodobenzene, a versatile building block, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule, offering experimental insights and a cost-benefit analysis to aid researchers in their strategic planning.

This analysis moves beyond a simple recitation of reaction steps to delve into the underlying chemical principles, the causality behind procedural choices, and a pragmatic evaluation of cost-effectiveness, empowering you to make informed decisions for your research and development endeavors.

At a Glance: A Comparative Overview of Synthetic Routes

MetricRoute 1: Multi-step Synthesis from 3-EthoxyanilineRoute 2: Direct Iodination of 1-Bromo-3-ethoxybenzene
Starting Material Cost LowerHigher
Number of Steps ThreeOne
Overall Yield (Estimated) ModerateModerate to High
Reagent Cost ModerateHigh
Process Complexity HighLow
Key Challenge Regiocontrol in BrominationRegiocontrol in Iodination

Route 1: A Three-Step Journey from 3-Ethoxyaniline

This classical approach leverages the directing effects of an amino group to strategically build the desired substitution pattern through a sequence of bromination, diazotization, and iodination.

Logical Workflow of Route 1

A 3-Ethoxyaniline B Step 1: Bromination (NBS, Acetonitrile) A->B C 2-Bromo-5-ethoxyaniline B->C D Step 2: Diazotization (NaNO2, HCl) C->D E Diazonium Salt Intermediate D->E F Step 3: Sandmeyer Reaction (KI, CuI) E->F G This compound F->G

Caption: Synthetic pathway for Route 1, starting from 3-ethoxyaniline.

In-Depth Analysis of Route 1

Step 1: Bromination of 3-Ethoxyaniline

The initial step involves the electrophilic bromination of 3-ethoxyaniline. Both the amino and ethoxy groups are ortho, para-directing and activating. The challenge lies in achieving selective bromination at the C2 position, which is ortho to the amino group and para to the ethoxy group. The use of a mild brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as acetonitrile can favor mono-bromination. However, achieving high regioselectivity for the desired 2-bromo-5-ethoxyaniline isomer may require careful optimization of reaction conditions, and chromatographic purification will likely be necessary to isolate the correct isomer from other potential products (e.g., 4-bromo and 6-bromo isomers).

Steps 2 & 3: Diazotization and Sandmeyer Iodination

The subsequent diazotization of the amino group in 2-bromo-5-ethoxyaniline, followed by a Sandmeyer reaction, is a well-established and generally high-yielding transformation.[1][2] The Sandmeyer reaction, particularly for the introduction of iodine, is a robust method.[3][4] The use of potassium iodide, often with a copper(I) iodide catalyst, provides the desired iodo-substituted product.[5][6]

Experimental Protocol for Route 1

Step 1: Synthesis of 2-Bromo-5-ethoxyaniline

  • Dissolve 3-ethoxyaniline (10.0 g, 72.9 mmol) in acetonitrile (200 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (13.0 g, 73.0 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-5-ethoxyaniline.

Step 2 & 3: Synthesis of this compound via Sandmeyer Reaction

  • To a stirred solution of 2-bromo-5-ethoxyaniline (10.0 g, 46.3 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL), cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (3.5 g, 50.7 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.[1][7][8][9]

  • In a separate flask, dissolve potassium iodide (11.5 g, 69.5 mmol) and copper(I) iodide (0.88 g, 4.6 mmol) in water (50 mL).[5][10][11][12][13]

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the reaction mixture and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution (50 mL) and brine (50 mL).

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Route 2: Direct Ortho-Iodination of 1-Bromo-3-ethoxybenzene

This more convergent approach aims to introduce the iodine atom in a single step onto a commercially available starting material.

Logical Workflow of Route 2

A 1-Bromo-3-ethoxybenzene B Step 1: Directed ortho-Iodination (e.g., I2, HIO3, H2SO4) A->B C This compound B->C

Caption: Synthetic pathway for Route 2, starting from 1-bromo-3-ethoxybenzene.

In-Depth Analysis of Route 2

The success of this route hinges on the ability to selectively iodinate the C2 position of 1-bromo-3-ethoxybenzene. The ethoxy group is a moderately activating ortho, para-director, while the bromine atom is a deactivating ortho, para-director. The C2 position is ortho to both the ethoxy and bromo groups. Iodination at the C6 position (ortho to ethoxy, meta to bromo) and C4 position (para to ethoxy, ortho to bromo) are also possible.

To achieve the desired regioselectivity, a directed ortho-iodination strategy is necessary. The use of a strong electrophilic iodine source, such as one generated in situ from iodine and an oxidizing agent like iodic acid in the presence of sulfuric acid, can facilitate iodination of moderately activated aromatic rings.[14][15] The steric hindrance at the C2 position, being flanked by both the ethoxy and bromo groups, is a significant challenge to overcome. However, under forcing conditions, this transformation may be feasible.

Experimental Protocol for Route 2

Step 1: Synthesis of this compound

  • In a round-bottom flask, suspend 1-bromo-3-ethoxybenzene (10.0 g, 49.7 mmol) and iodine (6.3 g, 24.8 mmol) in glacial acetic acid (100 mL).

  • Add a solution of iodic acid (4.37 g, 24.8 mmol) in water (10 mL) to the mixture.

  • Carefully add concentrated sulfuric acid (10 mL) dropwise with stirring and cooling in an ice bath.[14]

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring by GC-MS.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice (200 g) and a solution of sodium bisulfite (10 g) in water (100 mL).

  • Extract the product with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to isolate this compound.

Cost-Benefit Analysis

The choice between these two synthetic routes will ultimately depend on a laboratory's specific constraints, including budget, time, and available expertise.

Reagent and Starting Material Cost Comparison
ReagentRoute 1 Cost (per mole of product, estimated)Route 2 Cost (per mole of product, estimated)
Starting Material 3-Ethoxyaniline: ~$100-150[16][17][18][19]1-Bromo-3-ethoxybenzene: ~$200-300[20][21]
Key Reagents NBS: ~ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
5080<br>NaNO2:50-80
NaNO₂: ~50−80<br>NaNO2​:
10-20[1][7][8][9]KI: ~
3050<br>CuI:30-50
CuI: ~30−50<br>CuI:
20-40[5][10][12][13]
I₂: ~
4060<br>HIO3:40-60
HIO₃: ~40−60<br>HIO3​:
50-70H₂SO₄: ~$5-10
Total Estimated Cost ~$215-350 ~$305-450

Note: Prices are estimates based on currently available catalog pricing for research quantities and can vary significantly based on supplier, purity, and scale.

Comparative Evaluation

Route 1: The "Chemist's Route"

  • Benefits: This route utilizes a less expensive starting material. The individual reactions, particularly the Sandmeyer sequence, are well-understood and generally reliable. It offers more control over the introduction of each substituent.

  • Drawbacks: This is a longer, more labor-intensive synthesis. The initial bromination step poses a significant challenge in terms of regioselectivity, which could lead to lower overall yields and require tedious purification.

Route 2: The "Process Efficiency" Route

  • Benefits: This is a more convergent and time-efficient synthesis. With only one step, it significantly reduces the overall process time and labor. If the regioselectivity of the iodination can be effectively controlled, it could lead to a higher overall yield.

  • Drawbacks: The starting material is more expensive. The direct iodination of a substituted benzene can be challenging to control, potentially leading to a mixture of isomers that are difficult to separate. The use of strong acids and oxidizing agents requires careful handling.

Conclusion and Recommendation

For academic research or small-scale synthesis where cost of starting materials is a primary concern and the chemist has the time and expertise for multi-step synthesis and purification, Route 1 presents a viable option. The key to success will be the careful optimization of the initial bromination step to maximize the yield of the desired 2-bromo-5-ethoxyaniline intermediate.

For process development, scale-up, or situations where time and labor are the most critical factors, Route 2 is the more attractive option, despite the higher initial cost of the starting material. The potential for a one-step, high-yielding process is a significant advantage. It is recommended that initial small-scale experiments focus on optimizing the regioselectivity of the directed ortho-iodination. The development of a robust and selective iodination protocol would make this the superior route for producing larger quantities of this compound.

Ultimately, the choice of synthesis route is a strategic decision that must be tailored to the specific needs and resources of the research team. This guide provides the foundational data and expert analysis to make that decision with confidence.

References

A Senior Application Scientist's Guide to the FT-IR Analysis of 1-Bromo-3-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison and Methodological Guide for Complex Aromatic Compounds

Predictive FT-IR Analysis: Deconstructing the Molecule

The foundation of interpreting the spectrum of a complex molecule lies in understanding its individual components. The structure of 1-Bromo-3-ethoxy-2-iodobenzene presents several key features that will manifest in the FT-IR spectrum: a 1,2,3-trisubstituted aromatic ring, an aryl-alkyl ether linkage, aliphatic C-H bonds in the ethoxy group, and two different carbon-halogen bonds (C-Br and C-I).

The overall analytical workflow for a molecule without a reference spectrum involves breaking it down into these functional groups, referencing established correlation charts and databases for their characteristic vibrational frequencies, and synthesizing this information to build a predicted spectrum.

G cluster_0 Predictive Analysis Workflow A Target Molecule: This compound B Structural Deconstruction A->B Step 1 C Identify Functional Groups B->C Step 2 D Lookup Characteristic Frequencies (Databases, Literature) C->D Step 3 E Synthesize Predicted Spectrum D->E Step 4 F Comparative Analysis (vs. Simpler Analogues) E->F Step 5 G Final Interpretation F->G Step 6

Caption: Predictive FT-IR analysis workflow for novel compounds.

Based on this deconstruction, we can anticipate a series of absorption bands. The electronic effects of the three substituents—two electron-withdrawing halogens (I, Br) and one electron-donating ethoxy group (-OEt)—will influence the precise position and intensity of the aromatic ring vibrations.

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityAnnotation
3100 - 3000Aromatic C-H StretchWeak to MediumCharacteristic of C-H bonds on the benzene ring.[1][2][3]
2985 - 2850Aliphatic C-H StretchMediumAsymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethoxy substituent.[4]
2000 - 1665Aromatic Overtone/Combination BandsWeakA pattern of weak "benzene fingers" characteristic of the substitution pattern can be expected.[1][3][5]
1600 - 1585 & 1500 - 1400Aromatic C=C Ring StretchMedium to StrongThese are fundamental skeletal vibrations of the benzene ring.[1][2] The presence of three substituents may result in multiple distinct peaks.
~1450Aliphatic C-H BendMediumScissoring and bending vibrations of the ethoxy group's CH₂ and CH₃.
1300 - 1200Aryl-Alkyl Ether C-O Stretch (Asymmetric)StrongThis is often one of the most intense bands in an aromatic ether's spectrum, corresponding to the Ar-O stretch.[6][7][8]
1075 - 1020Aryl-Alkyl Ether C-O Stretch (Symmetric)MediumCorresponds to the Alkyl-O stretch (CH₂-O).[7][8]
~800 - 750Aromatic C-H Out-of-Plane Bend (OOP)StrongThe position is highly diagnostic of the substitution pattern. For 1,2,3-trisubstitution, a strong band is expected in this region.[3][9]
690 - 515C-Br StretchMedium to StrongThe C-Br stretch in aromatic compounds falls in the lower frequency "fingerprint" region.[10][11]
< 600C-I StretchMedium to StrongDue to the high mass of iodine, the C-I stretching vibration occurs at a very low wavenumber, potentially near the lower limit of standard mid-IR spectrometers.[12]
Comparison with Simpler Analogues

To build confidence in our predicted spectrum, we can compare it to the known spectra of simpler, related molecules. This comparative approach allows us to isolate the contributions of each functional group.

  • Ethoxybenzene (Phenetole): This molecule provides the core signature of the aryl-alkyl ether group. Its spectrum is dominated by a very strong asymmetric Ar-O-C stretch around 1245 cm⁻¹ and a symmetric C-O-C stretch near 1040 cm⁻¹.[8][13][14] We fully expect these two prominent features in our target molecule.

  • Bromobenzene: The spectrum of bromobenzene confirms the expected aromatic C-H stretches above 3000 cm⁻¹ and the monosubstituted C-H out-of-plane bending bands near 740 and 690 cm⁻¹.[15][16][17][18] The C-Br stretch is located in the 690-515 cm⁻¹ range.[10][11]

  • Iodobenzene: Similar to bromobenzene, this compound shows the standard aromatic features. Its key distinguishing feature is the C-I stretch, which appears at a lower frequency (<600 cm⁻¹) than the C-Br stretch due to the greater mass of the iodine atom.[12][19][20][21]

  • 1-Bromo-2-iodobenzene: This analogue helps understand the interaction of adjacent heavy halogens. The substitution pattern shifts the out-of-plane bending vibrations compared to monosubstituted rings.[22][23] In our target molecule, the addition of the ethoxy group at the 3-position will further shift these bands.

The key takeaway is that the spectrum of this compound will be a composite of these features, with subtle shifts in peak positions due to the combined electronic influences of the three distinct substituents on the aromatic ring.

G cluster_main Spectral Influences on this compound cluster_groups Structural Features cluster_regions Affected Spectral Regions (cm⁻¹) Target FT-IR Spectrum A Ethoxy Group (-OCH2CH3) R1 C-H Stretch (Aliphatic) 2985-2850 A->R1 R2 C-O Stretch (Ether) 1300-1200 & 1075-1020 A->R2 B Aromatic Ring (1,2,3-Trisubstituted) R3 C-H Stretch (Aromatic) 3100-3000 B->R3 R4 C=C Ring Stretch 1600-1400 B->R4 R5 C-H OOP Bend ~800-750 B->R5 C Halogens (-Br, -I) R6 C-X Stretch < 700 C->R6 R1->Target R2->Target R3->Target R4->Target R5->Target R6->Target

Caption: Relationship between molecular features and FT-IR spectral regions.

FT-IR in Context: A Comparison of Analytical Techniques

While FT-IR is an invaluable tool for functional group identification, it is crucial for a scientist to recognize its role within a broader analytical strategy. For complete structural elucidation of a novel compound like this compound, a combination of techniques is essential.

Table 2: Comparison of Analytical Techniques

TechniqueStrengths for this MoleculeWeaknesses for this Molecule
FT-IR Spectroscopy - Fast and non-destructive.- Excellent for confirming the presence of the ether linkage (strong C-O bands).- Confirms presence of aromatic and aliphatic C-H bonds.- Provides clues about the substitution pattern.- Cannot unambiguously determine the precise isomer (e.g., 1-bromo vs. 4-bromo).- C-I and C-Br stretches are in the crowded fingerprint region and can be difficult to assign definitively.
NMR Spectroscopy (¹H, ¹³C) - Provides definitive information on the number and connectivity of all protons and carbons.- Unambiguously confirms the 1,2,3-substitution pattern through coupling constants and chemical shifts.- The "gold standard" for complete structural elucidation.- Requires larger sample amounts than FT-IR.- Slower acquisition time.- Requires deuterated solvents.
Mass Spectrometry (MS) - Provides the exact molecular weight, confirming the elemental formula.- The isotopic pattern of bromine (⁷⁹Br/⁸¹Br ratio of ~1:1) provides a definitive signature for its presence.- Does not provide information about the specific isomeric arrangement of the substituents on the ring.- Is a destructive technique.

In a drug development workflow, FT-IR would be used as a rapid primary screening tool to verify that a synthesis has produced a molecule with the correct functional groups (e.g., confirming the etherification was successful). NMR and MS would then be used for definitive structural confirmation and purity assessment.

Experimental Protocol: Acquiring a High-Quality ATR-FT-IR Spectrum

The modern standard for acquiring FT-IR spectra of solid and liquid samples is the Attenuated Total Reflectance (ATR) technique. It requires minimal sample preparation and provides high-quality, reproducible data.

Objective: To obtain a clean, artifact-free mid-infrared spectrum of a solid organic compound.

Methodology: Attenuated Total Reflectance (ATR)

  • Step 1: Background Spectrum Acquisition

    • Action: Ensure the ATR crystal (typically diamond or zinc selenide) is perfectly clean. Use a swab with an appropriate volatile solvent (e.g., isopropanol or acetone) to wipe the crystal surface, ensuring it is completely dry before proceeding.[24]

    • Causality: The background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself. This spectrum will be digitally subtracted from the sample spectrum, ensuring that the final output contains only the absorption information from the sample.[24]

    • Action: With the clean, empty crystal, run a background scan (typically 16-32 scans are co-added for a good signal-to-noise ratio).

  • Step 2: Sample Application

    • Action: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[25]

    • Causality: ATR relies on an "evanescent wave" that penetrates a tiny distance beyond the crystal surface into the sample.[26] Therefore, only the portion of the sample in intimate contact with the crystal will be measured.

  • Step 3: Applying Pressure

    • Action: Lower the pressure anvil onto the sample and apply consistent pressure. Most ATR accessories have a slip-clutch or pressure indicator to ensure optimal and reproducible contact.

    • Causality: Good contact between the sample and the crystal is critical for a strong, high-quality spectrum. Poor contact results in weak signals and a distorted spectrum.[25][27]

  • Step 4: Sample Spectrum Acquisition

    • Action: Acquire the sample spectrum using the same scan parameters as the background. The software will automatically perform the background subtraction.

    • Causality: Using identical parameters ensures that the background subtraction is accurate and does not introduce artifacts.

  • Step 5: Cleaning and Finalization

    • Action: Raise the anvil, remove the bulk of the sample, and clean the crystal and anvil tip thoroughly with a solvent-moistened swab.

    • Causality: Prevents cross-contamination between samples and ensures the instrument is ready for the next user. A clean instrument is the foundation of trustworthy, reproducible data.[24]

Conclusion

While the specific FT-IR spectrum of this compound is not catalogued, a scientifically rigorous interpretation is achievable through a systematic approach. By dissecting the molecule into its functional components, referencing established spectral data for simpler analogues, and understanding the principles of group frequencies, a detailed and predictive analysis can be constructed. This guide demonstrates that the value of FT-IR spectroscopy extends beyond simple library matching; it is a powerful deductive tool for the structural investigation of novel and complex molecules. When integrated with complementary techniques like NMR and Mass Spectrometry, it forms a cornerstone of the analytical workflow in chemical research and drug development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-ethoxy-2-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-ethoxy-2-iodobenzene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.